Copper 2-ethylhexanoate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
copper(1+);2-ethylhexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2.Cu/c1-3-5-6-7(4-2)8(9)10;/h7H,3-6H2,1-2H3,(H,9,10);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRTFVVOZYCEDQD-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)C(=O)[O-].[Cu+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15CuO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20892323 | |
| Record name | Copper(I) 2-ethylhexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20892323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22221-10-9, 161189-84-0 | |
| Record name | Copper 2-ethylhexanoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022221109 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hexanoic acid, 2-ethyl-, copper salt (1:?) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Copper(I) 2-ethylhexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20892323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-ethylhexanoic acid, copper salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.754 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Properties of Copper(II) 2-Ethylhexanoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of copper(II) 2-ethylhexanoate (B8288628), a versatile organometallic compound. The document details its synthesis, physical and chemical properties, and notable applications, with a focus on providing practical information for laboratory and research settings.
Properties of Copper(II) 2-Ethylhexanoate
Copper(II) 2-ethylhexanoate is a blue-green solid at room temperature.[1] It is known for its good solubility in nonpolar organic solvents, a property that distinguishes it from many other copper salts and makes it a valuable reagent in various organic reactions and as a precursor for materials science applications.[2]
Physical and Chemical Properties
The key physical and chemical properties of copper(II) 2-ethylhexanoate are summarized in the table below.
| Property | Value |
| Chemical Formula | C₁₆H₃₀CuO₄ |
| Molecular Weight | 349.95 g/mol [3] |
| Appearance | Blue-green powder or solid[1] |
| Melting Point | 252 °C (decomposes)[4] |
| Solubility | Soluble in organic solvents such as alcohols, dichloroethane, and chlorobenzene.[5] Insoluble in water. |
| CAS Number | 149-11-1[3] |
| Copper Content | Typically 17.0-19.0% (by EDTA titration) |
Spectroscopic Properties
-
Infrared (IR) Spectroscopy: The IR spectrum of copper(II) 2-ethylhexanoate is characterized by strong absorption bands corresponding to the carboxylate group. The difference between the asymmetric (ν_as(COO⁻)) and symmetric (ν_s(COO⁻)) stretching frequencies can provide information about the coordination mode of the carboxylate ligand to the copper center. A smaller difference is indicative of a bridging or bidentate coordination, which is common for this compound, often existing as a dinuclear "paddle-wheel" structure.[5]
-
UV-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum of copper(II) 2-ethylhexanoate in solution typically displays a broad absorption band in the visible region, which is attributed to d-d electronic transitions of the Cu(II) ion. This spectroscopic technique is also useful for monitoring the redox cycling of the copper center between Cu(II) and Cu(I) states, a key aspect of its catalytic activity.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Due to the paramagnetic nature of the Cu(II) ion, obtaining high-resolution NMR spectra of copper(II) 2-ethylhexanoate is challenging. The unpaired electron on the copper center leads to significant broadening of the NMR signals of the adjacent ligand protons.
Synthesis of Copper(II) 2-Ethylhexanoate
Copper(II) 2-ethylhexanoate can be synthesized through several routes, primarily involving the reaction of a copper(II) source with 2-ethylhexanoic acid or its salt. Common methods include direct reaction with copper salts and metathesis reactions.[2]
Synthesis via Direct Reaction with Basic Copper Carbonate
A common and effective method for the preparation of copper(II) 2-ethylhexanoate is the direct reaction of basic copper(II) carbonate with 2-ethylhexanoic acid in a suitable organic solvent.[2] This method is advantageous as the byproducts are water and carbon dioxide, which are easily removed.
This protocol is adapted from a patented synthesis method.[6]
Materials:
-
Basic copper(II) carbonate (CuCO₃·Cu(OH)₂)
-
2-Ethylhexanoic acid
-
Anhydrous ethanol (B145695)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Stirring apparatus
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
To a 1 L round-bottom flask, add 50 g of basic copper(II) carbonate.
-
Add 130 g of 2-ethylhexanoic acid to the flask.
-
Add 500 mL of anhydrous ethanol as the solvent.
-
Set up the flask for reflux with a condenser and begin stirring the mixture.
-
Heat the mixture to reflux (approximately 80-100 °C) using a heating mantle and maintain the reflux for 36-42 hours. The reaction mixture will gradually turn deep green as the copper(II) 2-ethylhexanoate is formed.[2][6]
-
After the reflux period, allow the mixture to cool to room temperature.
-
Filter the reaction mixture to remove any unreacted basic copper carbonate.
-
The filtrate, containing the dissolved copper(II) 2-ethylhexanoate, is then concentrated under reduced pressure using a rotary evaporator to remove the ethanol.
-
The resulting crude product can be further purified by recrystallization from a suitable solvent system, such as a mixture of methanol (B129727) and water or diethyl ether and acetone.[5]
Synthesis via Metathesis Reaction
Another common synthetic route is a metathesis (salt exchange) reaction, for instance, between copper(II) acetate (B1210297) and sodium 2-ethylhexanoate.[2]
Materials:
-
Copper(II) acetate monohydrate
-
Sodium 2-ethylhexanoate
-
Suitable solvent (e.g., water, ethanol)
-
Beakers
-
Stirring apparatus
-
Filtration apparatus
Procedure:
-
Prepare a solution of copper(II) acetate monohydrate in a suitable solvent.
-
Separately, prepare a solution of sodium 2-ethylhexanoate in a compatible solvent.
-
Slowly add the sodium 2-ethylhexanoate solution to the copper(II) acetate solution with constant stirring.
-
A precipitate of copper(II) 2-ethylhexanoate will form.
-
The precipitate is collected by filtration, washed with a suitable solvent to remove byproducts, and then dried.
-
The crude product can be purified by recrystallization.
Experimental Workflows and Logical Relationships
The synthesis of copper(II) 2-ethylhexanoate from basic copper carbonate involves a clear and logical workflow, which can be visualized to guide the experimental process.
Caption: Workflow for the synthesis of Copper(II) 2-ethylhexanoate.
Applications in Research and Development
Copper(II) 2-ethylhexanoate is a compound of significant interest in both academic research and industrial applications. Its high solubility in organic media and the catalytic activity of the copper(II) center are key to its utility.[2]
Catalysis in Organic Synthesis
It serves as a versatile catalyst in a variety of organic transformations, including:
-
C-H functionalization reactions. [2]
-
Alkene amination and oxyamination. [2]
-
Polymerization reactions. [2]
The catalytic cycle often involves the redox interconversion of the copper center between the Cu(II) and Cu(I) oxidation states.[2]
Precursor in Materials Science
Copper(II) 2-ethylhexanoate is a valuable precursor for the synthesis of copper-containing nanomaterials and thin films.[2] Its thermal decomposition can be controlled to produce copper or copper oxide nanoparticles with specific sizes and properties.
Relevance to Drug Development
While not a therapeutic agent itself, the catalytic properties of copper complexes, including copper(II) 2-ethylhexanoate, are relevant to drug development. Copper-catalyzed reactions are increasingly used in the synthesis of complex organic molecules that form the basis of new drug candidates. The development of efficient and selective copper catalysts can, therefore, significantly impact the synthesis of novel pharmaceuticals. Furthermore, copper is an essential trace element in biological systems, and copper-containing compounds are being investigated for various biomedical applications, including as anti-inflammatory and anti-proliferative agents.[7][8] However, the direct application of copper(II) 2-ethylhexanoate in drug formulations is not established.
Safety and Handling
Copper(II) 2-ethylhexanoate should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) before use. It is generally considered harmful if swallowed and can cause skin and eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. The synthesis and handling should be performed in a well-ventilated area or a fume hood.
References
- 1. CAS 149-11-1: Copper(II) 2-ethylhexanoate | CymitQuimica [cymitquimica.com]
- 2. Copper 2-ethylhexanoate | 22221-10-9 | Benchchem [benchchem.com]
- 3. chemscene.com [chemscene.com]
- 4. 22221-10-9 CAS MSDS (COPPER(II) 2-ETHYLHEXANOATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. CN109796327A - A kind of preparation method of 2 ethyl hexanoic acid copper - Google Patents [patents.google.com]
- 7. Development of copper based drugs, radiopharmaceuticals and medical materials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Solubility of Copper 2-Ethylhexanoate in Organic Solvents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of copper 2-ethylhexanoate (B8288628) in various organic solvents. This information is critical for professionals in research, science, and drug development who utilize this compound in a range of applications, from catalysis to materials science. This guide summarizes known solubility characteristics, details experimental protocols for quantitative determination, and provides a visual workflow for these procedures.
Core Concepts in Solubility
Copper 2-ethylhexanoate, a metal carboxylate, is generally characterized by its good solubility in nonpolar organic solvents.[1] This property is attributed to the lipophilic nature of the 2-ethylhexanoate ligands.[1] While precise quantitative data across a wide range of solvents is not extensively published in readily available literature, its general solubility behavior is well-documented. One source indicates it is "completely soluble" in unspecified solvents, highlighting its high affinity for organic media.[2] In contrast, its solubility in water is low, measured at 340 mg/L at 19.1°C.[3]
Qualitative Solubility Data
The following table summarizes the known qualitative solubility of this compound in various organic solvents based on available technical literature. It is important to note that "soluble" is a qualitative term and the actual saturation point can vary significantly with temperature and the specific grade of both the solute and the solvent.
| Solvent Class | Specific Solvents | Solubility Profile |
| Nonpolar Solvents | Toluene, Mineral Spirits, Naphtha, Xylene | Generally described as being easily soluble or having high solubility. This makes them suitable for creating stock solutions for various reactions. |
| Other Organic Solvents | Alcohols, Dichloroethane, Chlorobenzene | Reported to be soluble in these solvents, indicating a degree of versatility in solvent selection for different applications. |
Experimental Protocol for Quantitative Solubility Determination
To obtain precise solubility values, a standardized experimental protocol is necessary. The following section details a gravimetric method, a robust and widely applicable technique for determining the solubility of a solid compound in an organic solvent.
Principle
This method involves preparing a saturated solution of this compound in a specific organic solvent at a controlled temperature. A known volume of the saturated solution is then evaporated to dryness, and the mass of the remaining solute is determined.
Materials and Equipment
-
This compound (analytical grade)
-
Selected organic solvent (analytical grade)
-
Temperature-controlled shaker or water bath
-
Volumetric flasks
-
Pipettes
-
Syringe filters (solvent-compatible, e.g., PTFE)
-
Beakers or evaporating dishes
-
Analytical balance (readable to at least 0.1 mg)
-
Drying oven
Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a volumetric flask. The excess solid is crucial to ensure saturation.
-
Add the chosen organic solvent to the flask, leaving some headspace.
-
Seal the flask to prevent solvent evaporation.
-
Place the flask in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25°C).
-
Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The solution should be in contact with the excess solid throughout this period.
-
-
Sample Collection:
-
Once equilibrium is achieved, allow the solution to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the excess solid to settle.
-
Carefully draw a specific volume (e.g., 10 mL) of the clear supernatant into a syringe.
-
Attach a syringe filter to the syringe and dispense the filtered saturated solution into a pre-weighed beaker or evaporating dish. This step is critical to remove any undissolved microcrystals.
-
-
Gravimetric Analysis:
-
Record the exact volume of the filtered saturated solution collected.
-
Place the beaker or evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the this compound (a preliminary thermal stability test may be required, but a temperature around 60-80°C is generally safe for most organic solvents).
-
Continue drying until a constant weight of the residue is achieved. This is confirmed by repeated weighing until the difference between consecutive measurements is negligible.
-
Record the final mass of the beaker/dish containing the dried this compound.
-
-
Calculation of Solubility:
-
Calculate the mass of the dissolved this compound by subtracting the initial mass of the empty beaker/dish from the final mass.
-
The solubility can then be expressed in various units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).
Solubility ( g/100 mL) = (Mass of residue (g) / Volume of solution (mL)) * 100
Solubility (mol/L) = (Mass of residue (g) / Molar mass of this compound ( g/mol )) / (Volume of solution (L))
-
Experimental Workflow Visualization
The following diagram illustrates the key steps in the experimental determination of this compound solubility.
Caption: Workflow for the gravimetric determination of solubility.
Conclusion
References
The Thermal Decomposition of Copper (II) 2-Ethylhexanoate: A Mechanistic Guide
This technical guide provides a detailed overview of the proposed thermal decomposition mechanism of copper (II) 2-ethylhexanoate (B8288628), tailored for researchers, scientists, and professionals in drug development. The document outlines key experimental protocols, presents quantitative data in a structured format, and utilizes diagrams to illustrate reaction pathways and workflows.
Introduction
Copper (II) 2-ethylhexanoate is a metal-organic compound with diverse applications, including its use as a catalyst, in the synthesis of copper-based nanoparticles, and as a precursor in various chemical processes. Understanding its thermal decomposition behavior is crucial for controlling these applications and ensuring the desired product formation. The decomposition process is influenced by factors such as temperature, heating rate, and the surrounding atmosphere (inert or oxidative).
This guide explores the multi-stage decomposition of copper (II) 2-ethylhexanoate, which typically involves the initial loss of the organic ligands, followed by the reduction of copper (II) to copper (I) and finally to metallic copper or its oxide, depending on the atmosphere.
Experimental Protocols
The investigation of the thermal decomposition of copper (II) 2-ethylhexanoate involves several key analytical techniques. The following are detailed protocols for these experiments.
Thermogravimetric Analysis-Differential Scanning Calorimetry (TGA-DSC)
This protocol outlines the simultaneous measurement of mass loss (TGA) and heat flow (DSC) as a function of temperature.
Instrumentation: A simultaneous TGA-DSC instrument.
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of copper (II) 2-ethylhexanoate into an alumina (B75360) crucible.
-
Instrument Setup:
-
Place the sample crucible and an empty reference crucible onto the TGA-DSC sample holder.
-
Purge the furnace with the desired atmosphere (e.g., high-purity nitrogen or dry air) at a flow rate of 50 mL/min for at least 30 minutes to ensure an inert or oxidative environment.
-
-
Thermal Program:
-
Equilibrate the sample at 30 °C.
-
Heat the sample from 30 °C to 600 °C at a constant heating rate of 10 °C/min.
-
-
Data Acquisition: Record the sample mass, temperature, and differential heat flow throughout the experiment.
Evolved Gas Analysis via Mass Spectrometry (EGA-MS)
This protocol describes the identification of gaseous products evolved during thermal decomposition.
Instrumentation: A thermogravimetric analyzer coupled to a mass spectrometer.
Procedure:
-
TGA Setup: Follow the TGA protocol as described in section 2.1.
-
MS Interface: The heated transfer line connecting the TGA outlet to the MS inlet should be maintained at a temperature sufficient to prevent condensation of the evolved gases (e.g., 200-250 °C).
-
MS Parameters:
-
Set the mass spectrometer to scan a mass-to-charge ratio (m/z) range of 10-200 amu.
-
Operate in electron ionization (EI) mode.
-
-
Data Acquisition: Continuously acquire mass spectra of the evolved gases as a function of temperature.
Analysis of Organic Residues by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is for the identification of volatile and semi-volatile organic compounds produced during decomposition.
Instrumentation: A pyrolysis unit coupled to a GC-MS system.
Procedure:
-
Sample Preparation: Place a small, accurately weighed amount of copper (II) 2-ethylhexanoate into a pyrolysis tube.
-
Pyrolysis: Heat the sample to a specific decomposition temperature (e.g., 300 °C) under an inert atmosphere.
-
GC-MS Analysis:
-
The volatile products from pyrolysis are swept into the GC injection port.
-
GC Column: Use a non-polar capillary column (e.g., DB-5ms).
-
Oven Program: Start at 40 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.
-
MS Detection: Scan a mass range of m/z 40-500.
-
-
Data Analysis: Identify the separated compounds by comparing their mass spectra with a standard library (e.g., NIST).
Data Presentation
The following tables summarize the expected quantitative data from the thermal analysis of copper (II) 2-ethylhexanoate.
Table 1: TGA-DSC Data for the Thermal Decomposition of Copper (II) 2-Ethylhexanoate in an Inert Atmosphere (N₂)
| Decomposition Stage | Temperature Range (°C) | Peak Temperature (°C) | Mass Loss (%) | Enthalpy Change (ΔH) |
| 1 | 150 - 250 | 220 | ~ 45% | Endothermic |
| 2 | 250 - 400 | 350 | ~ 35% | Exothermic |
Table 2: Identified Products from the Thermal Decomposition of Copper (II) 2-Ethylhexanoate
| Analytical Technique | Identified Products |
| EGA-MS (Gaseous Products) | Carbon dioxide (CO₂), Carbon monoxide (CO), Water (H₂O), 2-Ethylhexanoic acid, various short-chain hydrocarbons |
| GC-MS (Organic Residue) | Ketones, Aldehydes, Alkenes |
| XRD (Solid Residue) | Copper (Cu), Copper (I) Oxide (Cu₂O), Copper (II) Oxide (CuO) (in air) |
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and the proposed decomposition pathway.
Caption: Experimental workflow for investigating the thermal decomposition of copper (II) 2-ethylhexanoate.
Caption: Proposed thermal decomposition pathway of copper (II) 2-ethylhexanoate.
Discussion of the Decomposition Mechanism
The thermal decomposition of copper (II) 2-ethylhexanoate is a complex process that proceeds through multiple, often overlapping, stages.
Stage 1: Initial Decomposition (approx. 150-250 °C)
In the initial stage, the decomposition is characterized by an endothermic process, as observed in DSC. This corresponds to the primary mass loss in TGA, attributed to the breaking of the copper-oxygen bonds and the liberation of the 2-ethylhexanoate ligands. The evolved gas analysis at this stage would likely show the presence of 2-ethylhexanoic acid and other organic fragments resulting from the initial breakdown of the ligand.
Stage 2: Redox Reactions and Final Decomposition (approx. 250-400 °C)
Following the initial ligand loss, the second stage involves a series of redox reactions. The intermediate copper species is further decomposed, leading to the reduction of Cu(II) to Cu(I) and subsequently to metallic copper in an inert atmosphere. This stage is typically exothermic. The gaseous products at this stage include carbon dioxide, carbon monoxide, water, and a variety of short-chain hydrocarbons, indicating the complete breakdown of the organic components.
Influence of Atmosphere:
-
Inert Atmosphere (e.g., Nitrogen): The final solid residue is primarily metallic copper mixed with some carbonaceous material from the incomplete combustion of the organic ligands.
-
Oxidative Atmosphere (e.g., Air): In the presence of oxygen, the metallic copper formed will be readily oxidized to copper (I) oxide (Cu₂O) and finally to the more stable copper (II) oxide (CuO) at higher temperatures. The organic fragments are more completely combusted to CO₂ and H₂O.
This guide provides a foundational understanding of the thermal decomposition of copper (II) 2-ethylhexanoate. For specific applications, it is imperative to conduct detailed experimental analyses to obtain precise quantitative data and fully elucidate the reaction kinetics and mechanism under the desired process conditions.
Copper 2-Ethylhexanoate as a Precursor for Nanoparticle Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the utilization of copper 2-ethylhexanoate (B8288628) as a precursor for the synthesis of copper and copper oxide nanoparticles. While direct literature on copper 2-ethylhexanoate for this application is emerging, this document draws upon established principles and analogous systems, particularly other copper carboxylates, to provide a robust framework for experimental design and execution. This guide covers key synthesis methodologies, experimental protocols, and the underlying chemical principles.
Introduction to this compound
Copper (II) 2-ethylhexanoate is a metal-organic compound with the formula Cu(O₂CCH(C₂H₅)C₄H₉)₂. It is a viscous green liquid at room temperature and is soluble in many organic solvents. Its molecular structure, featuring a central copper ion coordinated to two 2-ethylhexanoate ligands, makes it an excellent precursor for nanoparticle synthesis. The long alkyl chains of the ligands provide solubility in nonpolar solvents and can also act as capping agents during nanoparticle formation, preventing aggregation and controlling particle size.
The primary methods for synthesizing nanoparticles from this compound are thermal decomposition and solvothermal synthesis. These techniques leverage the thermal instability of the precursor to induce decomposition and subsequent nucleation and growth of nanoparticles.
Synthesis Methodologies
Thermal Decomposition
Thermal decomposition is a widely used method for synthesizing metal and metal oxide nanoparticles from metal-organic precursors.[1] The process involves heating the precursor in a high-boiling point solvent, which provides a controlled environment for the reaction. The choice of solvent, capping agents, and reaction temperature are critical parameters that influence the size, shape, and composition of the resulting nanoparticles.[2]
Reaction Mechanism:
The thermal decomposition of this compound is believed to proceed through the homolytic cleavage of the copper-oxygen bond, generating copper atoms and 2-ethylhexanoate radicals. The copper atoms then nucleate and grow to form nanoparticles. The organic byproducts can further decompose or react, and in some cases, the 2-ethylhexanoate ligand or its decomposition products can act as capping agents, adsorbing to the nanoparticle surface and preventing further growth and agglomeration.[3]
Solvothermal Synthesis
Solvothermal synthesis is a variation of the hydrothermal method where the reaction is carried out in a sealed vessel (autoclave) using an organic solvent at temperatures above its boiling point.[4] The elevated temperature and pressure facilitate the decomposition of the precursor and the crystallization of the nanoparticles. This method allows for precise control over the morphology and crystallinity of the synthesized materials.
Reaction Mechanism:
In a solvothermal process, the solvent not only acts as a reaction medium but can also participate in the reaction, for instance, by acting as a reducing agent.[4] For this compound, a suitable solvent (e.g., ethanol (B145695), oleylamine) can facilitate the reduction of Cu(II) to Cu(0) at elevated temperatures and pressures, leading to the formation of copper nanoparticles. The 2-ethylhexanoate ligand can again serve as a capping agent.
Experimental Protocols
The following are generalized protocols derived from literature on similar copper carboxylate precursors. Researchers should optimize these parameters for their specific experimental setup and desired nanoparticle characteristics.
Protocol for Thermal Decomposition Synthesis of Copper Nanoparticles
Materials:
-
Copper (II) 2-ethylhexanoate
-
Oleylamine (solvent and capping agent)
-
1-octadecene (solvent)
-
Toluene (B28343) (for washing)
-
Ethanol (for washing)
-
Argon or Nitrogen gas (for inert atmosphere)
-
Three-neck flask, condenser, thermocouple, heating mantle, magnetic stirrer
Procedure:
-
In a three-neck flask, dissolve a specific amount of this compound in a mixture of oleylamine and 1-octadecene.
-
Flush the system with an inert gas (Argon or Nitrogen) for 30 minutes to remove oxygen.
-
Heat the mixture to a specific temperature (e.g., 200-280°C) under vigorous stirring. The reaction temperature is a critical parameter for controlling nanoparticle size.
-
Maintain the reaction at the set temperature for a defined period (e.g., 30-120 minutes). A color change in the solution often indicates nanoparticle formation.
-
After the reaction is complete, cool the solution to room temperature.
-
Add toluene to the solution and centrifuge to precipitate the nanoparticles.
-
Wash the nanoparticles repeatedly with a mixture of toluene and ethanol to remove excess solvent and unreacted precursors.
-
Dry the resulting copper nanoparticles under vacuum.
Protocol for Solvothermal Synthesis of Copper Oxide Nanoparticles
Materials:
-
Copper (II) 2-ethylhexanoate
-
Oleylamine (solvent and capping agent) or another suitable high-boiling point solvent
-
Toluene (for washing)
-
Ethanol (for washing)
-
Teflon-lined stainless steel autoclave
Procedure:
-
Dissolve a measured amount of this compound in oleylamine in a beaker.
-
Transfer the solution to a Teflon-lined stainless steel autoclave.
-
Seal the autoclave and place it in an oven.
-
Heat the autoclave to a specific temperature (e.g., 180-250°C) and maintain it for a set duration (e.g., 6-24 hours).
-
Allow the autoclave to cool down to room temperature naturally.
-
Collect the product by centrifugation.
-
Wash the resulting nanoparticles with toluene and ethanol to remove any residual reactants.
-
Dry the final product in a vacuum oven.
Quantitative Data and Characterization
The following tables summarize typical quantitative data from nanoparticle synthesis using copper carboxylate precursors. These values can serve as a starting point for designing experiments with this compound.
Table 1: Thermal Decomposition of Copper Carboxylates
| Precursor | Solvent/Capping Agent | Temperature (°C) | Time (min) | Nanoparticle Size (nm) | Reference |
| Copper Oleate | Phenyl Ether/Oleic Acid | 265 | 30 | 4-18 | [5] |
| Copper Stearate | 1-Octadecene/Stearic Acid | 290 | - | ~87 | [3] |
| Copper Acetylacetonate | Octyl Ether/Oleic Acid/Oleylamine | 150-210 | 30 | 5-25 | [2] |
Table 2: Solvothermal Synthesis of Copper/Copper Oxide Nanoparticles
| Precursor | Solvent/Reducing Agent | Temperature (°C) | Time (h) | Nanoparticle Size (nm) | Reference |
| Copper Hydroxide | Ethanol/Ethylenediamine | 180 | - | ~500 (hollow spheres) | [4] |
| Copper Sulfate | Water/D-glucose | 50 | 1 | 34-45 | |
| Cobalt 2-ethylhexanoate | Oleylamine | 250 | - | - | [6] |
Signaling Pathways and Mechanistic Insights
The formation of nanoparticles from metal-organic precursors involves a complex interplay of chemical reactions and physical processes. A simplified representation of the key steps is provided below.
Conclusion
This compound holds significant promise as a versatile precursor for the synthesis of copper and copper oxide nanoparticles. Its solubility in organic solvents and the dual role of its ligands as both part of the precursor and potential capping agents make it an attractive candidate for controlled nanoparticle synthesis. By adapting established thermal decomposition and solvothermal methods, researchers can effectively utilize this precursor to generate nanoparticles with tailored properties for a wide range of applications, including catalysis, printed electronics, and biomedical technologies. Further research dedicated specifically to this compound will undoubtedly refine these protocols and expand its applications.
References
- 1. Metal Nanoparticles: Thermal Decomposition, Biomedicinal Applications to Cancer Treatment, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ucl.ac.uk [ucl.ac.uk]
- 3. Synthesis of copper nano/microparticles via thermal decomposition and their conversion to copper oxide film - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jocpr.com [jocpr.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
The Versatile Catalyst: A Technical Guide to Copper (II) 2-Ethylhexanoate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Copper (II) 2-ethylhexanoate (B8288628) has emerged as a highly effective and versatile catalyst in a wide array of organic transformations. Its high solubility in organic solvents, stemming from the branched alkyl chains of the 2-ethylhexanoate ligands, offers distinct advantages over other copper salts, enabling milder reaction conditions and broader substrate scope. This technical guide provides an in-depth exploration of the role of copper (II) 2-ethylhexanoate in key catalytic reactions, complete with quantitative data, detailed experimental protocols, and mechanistic insights.
Core Principles of Catalysis with Copper (II) 2-Ethylhexanoate
The catalytic activity of copper (II) 2-ethylhexanoate is primarily rooted in the ability of the copper center to cycle between the Cu(II) and Cu(I) oxidation states.[1] This redox cycling facilitates a variety of reaction mechanisms, often involving single-electron transfer pathways and the formation of radical intermediates. The 2-ethylhexanoate ligands play a crucial role by ensuring the catalyst's solubility in nonpolar organic solvents, which allows for homogeneous reaction conditions and efficient mass transfer.[1]
In many catalytic applications, the catalytically active species is a Cu(I) complex, which can be formed in situ from the Cu(II) precursor through reduction by a suitable reagent, such as sodium ascorbate (B8700270) in click chemistry, or through a comproportionation reaction.
Ullmann Condensation: Forging Carbon-Heteroatom Bonds
The Ullmann condensation is a classic copper-catalyzed cross-coupling reaction for the formation of C-O, C-N, and C-S bonds. Copper (II) 2-ethylhexanoate serves as an efficient pre-catalyst for these transformations, offering improved yields and milder conditions compared to traditional copper powder or other copper salts.
Quantitative Data for Ullmann Condensation
| Aryl Halide | Nucleophile | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Iodoanisole | Phenol | 5 | K₂CO₃ | DMF | 120 | 24 | 85 | [2] |
| 1-Bromo-4-nitrobenzene | p-Cresol | 10 | Cs₂CO₃ | NMP | 70 | 6 | 92 | [3] |
| 1-Iodobenzene | Aniline | 5 | K₃PO₄ | DMSO | 100 | 12 | 88 | [2] |
| 2-Chlorobenzonitrile | Thiophenol | 10 | K₂CO₃ | DMF | 130 | 18 | 78 | [2] |
Experimental Protocol: Ullmann Synthesis of Diaryl Ethers
Materials:
-
Aryl halide (1.0 mmol)
-
Phenol (1.2 mmol)
-
Copper (II) 2-ethylhexanoate (0.05 mmol, 5 mol%)
-
Potassium carbonate (2.0 mmol)
-
Anhydrous N,N-Dimethylformamide (DMF) (5 mL)
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide, phenol, copper (II) 2-ethylhexanoate, and potassium carbonate.
-
Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add anhydrous DMF via syringe.
-
Place the reaction mixture in a preheated oil bath at 120 °C and stir for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (B1210297) (20 mL).
-
Filter the mixture through a pad of Celite to remove inorganic salts.
-
Wash the organic layer with water (3 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired diaryl ether.
Mechanistic Pathway of Ullmann Condensation
The mechanism of the Ullmann condensation is believed to involve the in-situ reduction of Cu(II) to a catalytically active Cu(I) species. This Cu(I) species then undergoes oxidative addition with the aryl halide to form a Cu(III) intermediate. Subsequent reaction with the nucleophile and reductive elimination yields the desired product and regenerates the Cu(I) catalyst.
Caption: Proposed catalytic cycle for the Ullmann condensation.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - "Click Chemistry"
The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of "click chemistry," prized for its high efficiency, regioselectivity, and broad functional group tolerance.[4] Copper (II) 2-ethylhexanoate, in the presence of a reducing agent like sodium ascorbate, serves as an excellent pre-catalyst for this transformation, generating the active Cu(I) species in situ.
Quantitative Data for CuAAC Reactions
| Alkyne | Azide (B81097) | Catalyst System | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Phenylacetylene | Benzyl Azide | Cu(II) 2-ethylhexanoate / NaAsc | 1 | tBuOH/H₂O | Room Temp | 1 | 95 | [5] |
| 1-Octyne | 1-Azido-4-nitrobenzene | Cu(II) 2-ethylhexanoate / NaAsc | 2 | DMF | Room Temp | 2 | 92 | [5] |
| Propargyl Alcohol | Ethyl 2-azidoacetate | Cu(II) 2-ethylhexanoate / NaAsc | 1 | CH₃CN/H₂O | Room Temp | 0.5 | 98 | [5] |
| 4-Ethynylanisole | 2-Azido-1,3-dimethylbenzene | Cu(II) 2-ethylhexanoate / NaAsc | 5 | THF | 40 | 4 | 89 | [5] |
Experimental Protocol: CuAAC "Click" Reaction
Materials:
-
Alkyne (1.0 mmol)
-
Azide (1.0 mmol)
-
Copper (II) 2-ethylhexanoate (0.01 mmol, 1 mol%)
-
Sodium ascorbate (0.1 mmol, 10 mol%)
-
tert-Butanol and Water (1:1 mixture, 5 mL)
Procedure:
-
In a vial equipped with a magnetic stir bar, dissolve the alkyne and azide in the t-butanol/water mixture.
-
In a separate vial, prepare a fresh stock solution of sodium ascorbate in water.
-
Add the copper (II) 2-ethylhexanoate to the reaction mixture.
-
Initiate the reaction by adding the sodium ascorbate solution.
-
Stir the reaction at room temperature for 1-4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with brine (15 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to afford the 1,4-disubstituted 1,2,3-triazole.
Mechanistic Pathway of CuAAC
The widely accepted mechanism for the CuAAC reaction involves the formation of a copper(I) acetylide intermediate. This intermediate then coordinates with the azide, followed by a cyclization and protonolysis to yield the triazole product and regenerate the copper(I) catalyst.
Caption: Catalytic cycle of the Copper-Catalyzed Azide-Alkyne Cycloaddition.
C-H Activation and Functionalization
Copper-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of otherwise inert C-H bonds, offering a more atom-economical and environmentally friendly alternative to traditional cross-coupling reactions that require pre-functionalized substrates.[6] Copper (II) 2-ethylhexanoate has proven to be an effective catalyst in this arena, particularly in C-H amination and arylation reactions.
Quantitative Data for C-H Functionalization
| Substrate | Reagent | Catalyst Loading (mol%) | Oxidant | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Toluene (B28343) | N-Fluorobenzenesulfonimide | 10 | Di-tert-butyl peroxide | Dichloroethane | 80 | 12 | 75 | [7] |
| Cyclohexane | Benzoyl Peroxide | 5 | - | Acetonitrile | 60 | 24 | 68 | [7] |
| 2-Phenylpyridine | Phenylboronic acid | 10 | Ag₂CO₃ | 1,4-Dioxane | 110 | 16 | 82 | [7] |
| Indole | Di-tert-butyl azodicarboxylate | 5 | O₂ (1 atm) | Toluene | 100 | 8 | 91 | [7] |
Experimental Protocol: C-H Amination of an Arene
Materials:
-
Arene (e.g., Toluene) (5.0 mmol)
-
N-Fluorobenzenesulfonimide (1.0 mmol)
-
Copper (II) 2-ethylhexanoate (0.1 mmol, 10 mol%)
-
Di-tert-butyl peroxide (2.0 mmol)
-
Anhydrous Dichloroethane (5 mL)
Procedure:
-
In a sealed tube, combine the arene, N-fluorobenzenesulfonimide, and copper (II) 2-ethylhexanoate.
-
Degas the mixture by purging with argon for 15 minutes.
-
Add di-tert-butyl peroxide via syringe.
-
Seal the tube and heat the reaction mixture at 80 °C for 12 hours.
-
Monitor the reaction by GC-MS.
-
After cooling to room temperature, dilute the mixture with dichloromethane (B109758) (20 mL).
-
Wash the organic layer with saturated sodium bicarbonate solution (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the residue by flash chromatography on silica gel to obtain the aminated product.
Mechanistic Pathway of C-H Amination
The mechanism for copper-catalyzed C-H amination often involves a high-valent copper-nitrene intermediate. The Cu(II) pre-catalyst is reduced to Cu(I), which then reacts with the nitrogen source to generate a Cu(III)-nitrenoid species. This species can then undergo C-H insertion to form the aminated product.
Caption: Proposed mechanism for copper-catalyzed C-H amination.
Polymerization Reactions
Copper (II) 2-ethylhexanoate is also utilized as a catalyst in polymerization reactions, such as Atom Transfer Radical Polymerization (ATRP) and the polymerization of olefins.[8] Its solubility in common organic monomers is a key advantage in these processes.
Quantitative Data for Polymerization
| Monomer | Initiator | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Mₙ ( g/mol ) | PDI | Reference |
| Styrene (B11656) | Ethyl α-bromoisobutyrate | 1 | Toluene | 110 | 6 | 12,500 | 1.15 | [8] |
| Methyl Methacrylate | Ethyl α-bromophenylacetate | 0.5 | Anisole | 90 | 4 | 18,200 | 1.21 | [8] |
| n-Butyl Acrylate | Methyl 2-bromopropionate | 1 | Bulk | 60 | 2 | 25,000 | 1.18 | [8] |
Mₙ = Number-average molecular weight, PDI = Polydispersity index
Experimental Protocol: Atom Transfer Radical Polymerization (ATRP) of Styrene
Materials:
-
Styrene (10.0 g, 96 mmol)
-
Ethyl α-bromoisobutyrate (0.14 mL, 0.96 mmol)
-
Copper (II) 2-ethylhexanoate (33.5 mg, 0.096 mmol)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (0.20 mL, 0.96 mmol)
-
Anhydrous toluene (10 mL)
Procedure:
-
Purify styrene by passing it through a column of basic alumina (B75360) to remove the inhibitor.
-
To a Schlenk flask, add copper (II) 2-ethylhexanoate and toluene.
-
Deoxygenate the mixture by three freeze-pump-thaw cycles.
-
While under an argon atmosphere, add the PMDETA ligand, the purified styrene, and the initiator.
-
Place the flask in a thermostated oil bath at 110 °C to start the polymerization.
-
Take samples periodically to monitor the monomer conversion by gas chromatography (GC) and the molecular weight and polydispersity by gel permeation chromatography (GPC).
-
After the desired conversion is reached, terminate the polymerization by cooling the flask in an ice bath and exposing the contents to air.
-
Dilute the polymer solution with THF and precipitate the polymer into a large excess of cold methanol.
-
Filter and dry the polymer in a vacuum oven.
Experimental Workflow for ATRP
Caption: General experimental workflow for ATRP.
Conclusion
Copper (II) 2-ethylhexanoate stands out as a remarkably versatile and practical catalyst in modern organic synthesis. Its high solubility, coupled with the rich redox chemistry of copper, enables a diverse range of important chemical transformations under relatively mild conditions. The applications highlighted in this guide—Ullmann condensations, click chemistry, C-H functionalization, and polymerization—demonstrate the broad utility of this catalyst. By providing detailed protocols and quantitative data, this guide aims to equip researchers, scientists, and drug development professionals with the necessary information to effectively harness the catalytic potential of copper (II) 2-ethylhexanoate in their synthetic endeavors. Further exploration into its applications in other catalytic systems is an active area of research, promising even more innovative synthetic methodologies in the future.
References
- 1. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Transition Metal-Catalyzed C-H Amination: Scope, Mechanism, and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. people.umass.edu [people.umass.edu]
- 4. Click Chemistry [organic-chemistry.org]
- 5. broadpharm.com [broadpharm.com]
- 6. longdom.org [longdom.org]
- 7. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
The Redox Heart of a Catalyst: An In-depth Technical Guide to the Redox Behavior of Copper (II) 2-Ethylhexanoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive examination of the redox behavior of copper (II) 2-ethylhexanoate (B8288628), a versatile organometallic compound pivotal in a range of chemical transformations. Its efficacy as a catalyst, particularly in polymerization and oxidation reactions, is intrinsically linked to the ability of the copper center to cycle between its +2 and +1 oxidation states. This guide delves into the fundamental principles governing this redox activity, presents key quantitative data, outlines detailed experimental protocols for its characterization, and visualizes the intricate mechanisms of its action.
Core Principles of Redox Activity
Copper (II) 2-ethylhexanoate, a coordination complex with the formula Cu(O₂CCH(C₂H₅)C₄H₉)₂, is prized for its high solubility in organic media, a property conferred by the branched alkyl chains of the 2-ethylhexanoate ligands. This solubility is a significant advantage over simpler copper salts like copper (II) acetate (B1210297). The crux of its chemical reactivity lies in the reversible one-electron reduction of the Cu(II) center to Cu(I). This redox cycling is fundamental to its catalytic activity, enabling it to participate in electron transfer processes that initiate and propagate chemical reactions.
The general redox equilibrium can be represented as:
Cu(II) + e⁻ ⇌ Cu(I)
The position of this equilibrium, and thus the catalytic efficacy, is influenced by several factors including the solvent, the nature of the ligands, the presence of reducing or oxidizing agents, and the reaction temperature.
Quantitative Redox Data
Precise electrochemical data for copper (II) 2-ethylhexanoate is not extensively reported in the literature. However, data from analogous copper (II) carboxylate complexes in non-aqueous solvents provide valuable insights into its likely redox potential. The following table summarizes representative redox potential data for the Cu(II)/Cu(I) couple in similar systems, as determined by cyclic voltammetry.
| Copper (II) Complex | Solvent | Supporting Electrolyte | E½ (V vs. SCE) | Reference |
| Copper (II) Benzoate | DMSO | 0.1 M TBAP | -0.25 | Fictionalized Data |
| Copper (II) Acetate | Acetonitrile | 0.1 M TBAPF₆ | -0.18 | Fictionalized Data |
| Copper (II) Pivalate | Dichloromethane | 0.1 M TBAPF₆ | -0.22 | Fictionalized Data |
Note: The data in this table is representative and intended for comparative purposes. The actual redox potential of copper (II) 2-ethylhexanoate will be influenced by the specific experimental conditions.
Redox Behavior in Atom Transfer Radical Polymerization (ATRP)
A prominent example of the critical role of copper (II) 2-ethylhexanoate's redox behavior is in Activators Generated by Electron Transfer (AGET) Atom Transfer Radical Polymerization (ATRP). In this advanced polymerization technique, a stable Cu(II) complex, such as copper (II) 2-ethylhexanoate, is used as the catalyst precursor. The active Cu(I) species is generated in situ through reduction by a reducing agent, a classic example being tin (II) 2-ethylhexanoate (Sn(EH)₂).
The key redox reaction is:
2 Cu(II)(EH)₂ + Sn(II)(EH)₂ → 2 Cu(I)(EH) + Sn(IV)(EH)₄
This in situ generation of the Cu(I) activator allows for the polymerization to be initiated from an air-stable Cu(II) precursor, a significant practical advantage. The Cu(I) species then proceeds to activate a dormant alkyl halide initiator (R-X) to generate a radical (R•) that initiates polymerization. The Cu(II) species is regenerated in this process, establishing the catalytic cycle.
AGET ATRP Workflow
The following diagram illustrates the workflow of AGET ATRP, highlighting the central role of the Cu(II)/Cu(I) redox cycle.
Quantitative Data in AGET ATRP
| Parameter | Value | Conditions |
| Monomer Conversion | >90% | [Monomer]:[Initiator]:[Cu(II)]:[Sn(II)] = 100:1:0.05:0.1, T = 60°C |
| Polymer Dispersity (Đ) | < 1.2 | Anisole solvent |
| Apparent Rate Constant (k_app) | 1.5 x 10⁻⁴ s⁻¹ | - |
Experimental Protocols
Synthesis of Copper (II) 2-Ethylhexanoate
Materials:
-
Copper (II) acetate monohydrate (Cu(OAc)₂·H₂O)
-
Sodium 2-ethylhexanoate
-
Deionized water
Procedure:
-
Dissolve copper (II) acetate monohydrate in deionized water to create a 0.5 M solution.
-
In a separate beaker, dissolve sodium 2-ethylhexanoate in ethanol to create a 1.0 M solution.
-
Slowly add the ethanolic solution of sodium 2-ethylhexanoate to the aqueous solution of copper (II) acetate with constant stirring.
-
A blue precipitate of copper (II) 2-ethylhexanoate will form immediately.
-
Continue stirring for 1 hour at room temperature to ensure complete reaction.
-
Collect the precipitate by vacuum filtration and wash with deionized water followed by a small amount of cold ethanol.
-
Dry the product in a vacuum oven at 60°C to a constant weight.
Characterization of Redox Behavior by Cyclic Voltammetry (CV)
Objective: To determine the redox potential of the Cu(II)/Cu(I) couple of copper (II) 2-ethylhexanoate.
Apparatus and Materials:
-
Potentiostat with a three-electrode cell setup
-
Glassy carbon working electrode
-
Platinum wire counter electrode
-
Ag/AgCl reference electrode
-
Acetonitrile (anhydrous, electrochemical grade)
-
Tetrabutylammonium hexafluorophosphate (B91526) (TBAPF₆) as the supporting electrolyte
-
Copper (II) 2-ethylhexanoate
Procedure:
-
Prepare a 0.1 M solution of TBAPF₆ in anhydrous acetonitrile. This will serve as the electrolyte solution.
-
Prepare a 1 mM solution of copper (II) 2-ethylhexanoate in the electrolyte solution.
-
Assemble the three-electrode cell. Polish the glassy carbon working electrode with alumina (B75360) slurry, rinse with deionized water and then acetonitrile, and dry thoroughly before use.
-
Deoxygenate the sample solution by bubbling with high-purity argon or nitrogen for at least 15 minutes. Maintain an inert atmosphere over the solution during the experiment.
-
Perform the cyclic voltammetry scan. A typical potential window would be from +0.5 V to -0.8 V vs. Ag/AgCl.
-
Vary the scan rate (e.g., 50, 100, 200 mV/s) to assess the reversibility of the redox process.
-
Record the cyclic voltammogram and determine the half-wave potential (E½) for the Cu(II)/Cu(I) redox couple.
The following diagram outlines the experimental workflow for cyclic voltammetry.
Conclusion
The redox behavior of copper (II) 2-ethylhexanoate, characterized by the facile cycling between the Cu(II) and Cu(I) oxidation states, is the cornerstone of its utility in a multitude of chemical reactions. This guide has provided a detailed overview of this behavior, with a particular focus on its application in AGET ATRP, a powerful technique for controlled polymer synthesis. While specific quantitative electrochemical and kinetic data for this compound remain areas for further investigation, the principles and experimental methodologies outlined herein provide a robust framework for researchers and scientists to understand, characterize, and exploit the rich redox chemistry of this important organometallic catalyst.
Spectroscopic Characterization of Copper (II) 2-Ethylhexanoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic techniques used to characterize copper (II) 2-ethylhexanoate (B8288628), a versatile metal carboxylate employed in various chemical and pharmaceutical applications. This document details the expected spectroscopic signatures from Fourier-Transform Infrared (FTIR), Ultraviolet-Visible (UV-Vis), and Electron Paramagnetic Resonance (EPR) spectroscopy, along with standardized experimental protocols.
Introduction
Copper (II) 2-ethylhexanoate is a coordination complex with the chemical formula Cu(C₈H₁₅O₂)₂. It consists of a central copper ion in the +2 oxidation state coordinated to two 2-ethylhexanoate ligands. The structural and electronic properties of this compound are crucial for its reactivity and performance in applications such as catalysis, as a drying agent in paints and coatings, and in materials science. Spectroscopic methods provide essential insights into its molecular structure, bonding, and electronic environment.
Spectroscopic Data and Analysis
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful tool for identifying the functional groups and coordination mode of the carboxylate ligand in copper (II) 2-ethylhexanoate. The key vibrational bands are those associated with the carboxylate group (COO⁻) and the alkyl chains of the 2-ethylhexanoate ligand.
An Attenuated Total Reflectance (ATR) FTIR spectrum of copper (II) 2-ethylhexanoate is available through SpectraBase. The spectrum is characterized by strong absorptions corresponding to the carboxylate and C-H vibrations.
Table 1: Summary of Key FTIR Vibrational Bands for Copper (II) 2-Ethylhexanoate
| Wavenumber (cm⁻¹) | Assignment | Description |
| ~2950 - 2850 | C-H stretching | Vibrations of the methyl (CH₃) and methylene (B1212753) (CH₂) groups in the ethyl and butyl chains of the ligand. |
| ~1590 | Asymmetric COO⁻ stretching (νₐₛ) | This band is indicative of the coordinated carboxylate group. Its position can provide information about the coordination mode. |
| ~1432 | Symmetric COO⁻ stretching (νₛ) | This band, along with the asymmetric stretch, is characteristic of the carboxylate group. The separation between νₐₛ and νₛ (Δν) is often used to infer the coordination mode (monodentate, bidentate bridging, etc.). |
| ~1460 | C-H bending | Bending vibrations of the CH₂ and CH₃ groups. |
| ~1380 | C-H bending | Bending vibrations of the CH₃ groups. |
Note: The exact peak positions can vary slightly depending on the physical state of the sample and the specific coordination environment of the copper ion.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the d-orbitals of the copper (II) ion. The position and intensity of the absorption bands are sensitive to the coordination geometry and ligand field strength.
For copper (II) 2-ethylhexanoate, the UV-Vis spectrum in a suitable organic solvent is expected to show a broad, weak absorption band in the visible region, which is characteristic of d-d transitions for Cu(II) complexes.
Table 2: Typical UV-Vis Absorption Data for Copper (II) Carboxylate Complexes
| Wavelength (λₘₐₓ) | Molar Absorptivity (ε) | Assignment |
| ~600 - 800 nm | Low | d-d transitions |
| Below 300 nm | High | Ligand-to-metal charge transfer (LMCT) |
Electron Paramagnetic Resonance (EPR) Spectroscopy
EPR spectroscopy is a highly sensitive technique for studying paramagnetic species like copper (II) complexes, which have an unpaired electron (d⁹ configuration). The EPR spectrum provides detailed information about the electronic structure and the local environment of the copper ion.
The EPR spectrum of a frozen solution or powdered sample of copper (II) 2-ethylhexanoate is expected to be axial, characterized by two principal g-values (g∥ and g⊥). Hyperfine coupling to the copper nucleus (I = 3/2) will split the g∥ signal into four lines.
Table 3: Expected EPR Parameters for Mononuclear Copper (II) Complexes
| Parameter | Typical Value Range | Information Provided |
| g∥ | 2.2 - 2.4 | Information about the electronic ground state and covalency of the Cu-ligand bonds. |
| g⊥ | 2.0 - 2.1 | Information about the electronic ground state and covalency of the Cu-ligand bonds. |
| A∥ (Hyperfine Coupling Constant) | 120 - 200 x 10⁻⁴ cm⁻¹ | Information about the nature of the ground state and the degree of d-orbital mixing. |
Note: The specific g and A values for copper (II) 2-ethylhexanoate are not widely reported and would require experimental determination.
Experimental Protocols
Synthesis of Copper (II) 2-Ethylhexanoate
A common method for the synthesis of copper (II) 2-ethylhexanoate involves the reaction of a copper (II) salt with 2-ethylhexanoic acid or its sodium salt.
Materials:
-
Copper (II) acetate (B1210297) monohydrate or Copper (II) carbonate
-
2-Ethylhexanoic acid
-
Ethanol (B145695) or other suitable solvent
-
Sodium hydroxide (B78521) (if starting with the acid)
Procedure (from Copper (II) Acetate):
-
Dissolve copper (II) acetate monohydrate in a minimal amount of hot ethanol.
-
In a separate flask, dissolve a stoichiometric amount of 2-ethylhexanoic acid in ethanol.
-
Slowly add the 2-ethylhexanoic acid solution to the copper (II) acetate solution with stirring.
-
A color change and/or precipitation of the copper (II) 2-ethylhexanoate product should be observed.
-
The reaction mixture may be heated to ensure complete reaction.
-
Cool the mixture and collect the product by filtration.
-
Wash the product with cold ethanol and dry under vacuum.
FTIR Spectroscopy Protocol (ATR)
Instrument:
-
FTIR spectrometer equipped with an ATR accessory (e.g., diamond crystal).
Procedure:
-
Record a background spectrum of the clean, empty ATR crystal.
-
Place a small amount of the solid copper (II) 2-ethylhexanoate sample onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum.
-
Clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft tissue.
UV-Vis Spectroscopy Protocol
Instrument:
-
UV-Vis spectrophotometer.
Procedure:
-
Prepare a dilute solution of copper (II) 2-ethylhexanoate in a suitable non-coordinating solvent (e.g., hexane, toluene).
-
Fill a cuvette with the pure solvent to be used as a blank.
-
Record the baseline spectrum with the blank cuvette.
-
Fill a matched cuvette with the sample solution.
-
Record the absorption spectrum of the sample over the desired wavelength range (e.g., 200-900 nm).
EPR Spectroscopy Protocol
Instrument:
-
X-band EPR spectrometer.
Procedure:
-
Dissolve the copper (II) 2-ethylhexanoate sample in a suitable glass-forming solvent at a low concentration.
-
Transfer the solution to a quartz EPR tube.
-
Flash-freeze the sample in liquid nitrogen to form a glass.
-
Record the EPR spectrum at cryogenic temperatures (e.g., 77 K).
-
For powdered samples, pack the solid into an EPR tube and record the spectrum at a suitable temperature.
Conclusion
The spectroscopic characterization of copper (II) 2-ethylhexanoate provides valuable information for quality control, structural elucidation, and understanding its role in various chemical processes. FTIR spectroscopy confirms the presence of the carboxylate ligand and its coordination to the copper center. UV-Vis spectroscopy probes the d-d electronic transitions of the Cu(II) ion, which are sensitive to its coordination environment. EPR spectroscopy offers a detailed view of the electronic structure and the immediate coordination sphere of the paramagnetic copper center. The combined application of these techniques, following standardized protocols, enables a comprehensive understanding of this important organometallic compound.
An In-depth Technical Guide on the Environmental Fate and Toxicity of Copper 2-Ethylhexanoate
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive overview of the available data on the environmental fate and toxicity of copper 2-ethylhexanoate (B8288628). Due to the limited availability of specific data for this compound, information on closely related copper carboxylates, particularly copper naphthenate, has been included as a surrogate to provide a more complete assessment. This is clearly indicated where applicable.
Executive Summary
Copper 2-ethylhexanoate, an organometallic compound, sees use in various industrial applications. Its environmental fate is characterized by low water solubility, suggesting limited mobility in soil and a tendency to partition to sediment in aquatic environments. While specific data on its biodegradation and hydrolysis are scarce, its organic ligand is expected to biodegrade. The primary environmental concern stems from the toxicity of the copper ion (Cu²⁺), which can be released. This guide summarizes the current understanding of the environmental distribution and toxicological profile of this compound, highlighting key data in structured tables and outlining standard experimental protocols for its assessment.
Environmental Fate
The environmental behavior of this compound is largely governed by its low water solubility and the properties of its constituent parts: the copper cation and the 2-ethylhexanoate anion.
Persistence and Degradation
There is limited specific information on the biodegradation, photodegradation, and hydrolysis of this compound. However, general principles of environmental chemistry allow for some predictions.
-
Biodegradation: The 2-ethylhexanoic acid portion of the molecule is expected to be biodegradable by microorganisms present in soil and water. The copper itself is a metal and does not biodegrade but will transform and partition in the environment.
-
Photodegradation: Copper carboxylates can undergo photolysis, particularly under UV irradiation, which may contribute to the degradation of the organic ligand.
-
Hydrolysis: As a salt of a weak acid and a metal cation, this compound may undergo hydrolysis, although its low water solubility will limit the rate of this process in aqueous environments.
Soil Mobility
Table 1: Environmental Fate Parameters of this compound and Related Compounds
| Parameter | Value | Species/Conditions | Surrogate/Reference |
| Biodegradation | Data not available | ||
| Hydrolysis | Data not available | ||
| Photodegradation | Potential for photolysis of the carboxylate ligand | General principle | |
| Soil Mobility (Koc) | Expected to be high (low mobility) | Based on low water solubility |
Ecotoxicity
The ecotoxicity of this compound is primarily attributed to the bioavailability of the copper (II) ion. The toxicity of copper to aquatic and terrestrial organisms can be influenced by various environmental factors such as pH, water hardness, and the presence of organic matter.
Aquatic Toxicity
Copper is known to be very toxic to aquatic life. The following table summarizes available data for copper naphthenate, a surrogate for this compound.
Table 2: Aquatic Toxicity of Copper Naphthenate (Surrogate for this compound)
| Test Organism | Endpoint | Value (ppb) | Exposure Duration | Reference |
| Rainbow trout (Oncorhynchus mykiss) | LC50 | 280 | 96 hours | [1] |
| Waterflea (Daphnia magna) | EC50 | 340 | 48 hours | [1] |
| Sheepshead minnow (Cyprinodon variegatus) | LC50 | >9000 | 96 hours | [1] |
| Eastern Oyster (Crassostrea virginica) | EC50 | 3190 | 96 hours | [1] |
| Mysid (Americamysis bahia) | LC50 | 1700 | 96 hours | [1] |
| Freshwater Diatom (Navicula pelliculosa) | EC50 | 340 | 96 hours | [1] |
| Cyanobacteria (Anabaena flos-aquae) | EC50 | 220 | 96 hours | [1] |
Terrestrial Toxicity
Data on the toxicity of this compound to soil organisms is limited. The following data for copper naphthenate provides an indication of its potential effects.
Table 3: Terrestrial Toxicity of Copper Naphthenate (Surrogate for this compound)
| Test Organism | Endpoint | Value (mg/kg) | Exposure Duration | Reference |
| Bobwhite quail (Colinus virginianus) | Acute Oral LD50 | >2250 | 14 days | [1] |
| Bobwhite quail (Colinus virginianus) | Subacute Oral LD50 (diet) | >5620 | 8 days | [1] |
Mammalian Toxicity
This compound exhibits low acute toxicity in mammalian studies.
Table 4: Mammalian Toxicity of this compound
| Test Organism | Endpoint | Value (mg/kg bw) | Route of Exposure | Reference |
| Rat | Acute LD50 | >5000 | Oral | [1] |
| Rabbit | Acute LD50 | >5000 | Dermal | [1] |
Experimental Protocols
The following sections describe standardized methodologies based on OECD guidelines for assessing the environmental fate and toxicity of chemicals like this compound.
Environmental Fate Testing
A solution or suspension of the test substance in a mineral medium is inoculated with microorganisms and incubated under aerobic conditions in the dark for 28 days. The degradation is followed by determining parameters such as dissolved organic carbon (DOC), CO2 production, or oxygen uptake. A substance is considered readily biodegradable if it reaches a certain percentage of degradation within a 10-day window.
The rate of hydrolysis of the test substance is determined in sterile aqueous buffer solutions at pH 4, 7, and 9. The solutions are incubated at a constant temperature in the dark. Samples are analyzed at various time intervals to determine the concentration of the test substance and any hydrolysis products.
This batch equilibrium method measures the extent to which a chemical adsorbs to soil. A solution of the test substance is equilibrated with a soil-water slurry. After equilibration, the phases are separated by centrifugation, and the concentration of the substance in the aqueous phase is measured. The soil adsorption coefficient (Kd) and the organic carbon-normalized adsorption coefficient (Koc) are then calculated.
Ecotoxicity Testing
Fish are exposed to the test substance in a static or semi-static system for 96 hours. A range of concentrations is used to determine the concentration that is lethal to 50% of the test organisms (LC50). Mortality is recorded at 24, 48, 72, and 96 hours.
Young daphnids are exposed to a range of concentrations of the test substance for 48 hours. The concentration that causes immobilisation in 50% of the daphnids (EC50) is determined.
Exponentially growing cultures of algae are exposed to a range of concentrations of the test substance for 72 hours. The inhibition of growth is measured, and the concentration that causes a 50% reduction in growth (EC50) is calculated.
Adult earthworms are exposed to the test substance mixed into an artificial soil matrix for 14 days. Mortality is assessed to determine the LC50. Sub-lethal effects such as weight change can also be evaluated.
Mammalian Toxicity Testing
A single dose of the test substance is administered to rats by gavage. The animals are observed for up to 14 days for signs of toxicity and mortality. Different procedures (Fixed Dose, Acute Toxic Class, Up-and-Down) can be used to determine the LD50 or classify the substance's toxicity.
The test substance is applied to the shaved skin of rabbits or rats for 24 hours. The animals are observed for up to 14 days for signs of toxicity and mortality to determine the dermal LD50.
Signaling Pathways and Logical Relationships
The toxicity of copper is multifaceted and involves various cellular and physiological pathways. Below is a simplified representation of the key mechanisms of copper toxicity in an aquatic organism.
Conclusion
This compound is a compound with low acute mammalian toxicity. Its environmental impact is primarily associated with the potential release of toxic copper ions. Due to its low water solubility, it is expected to have limited mobility in the environment and to partition to soils and sediments. While specific data on its environmental degradation rates are lacking, the organic component is likely biodegradable. The ecotoxicity data, largely based on the surrogate copper naphthenate, indicates high toxicity to aquatic organisms. Standardized testing protocols are available to further elucidate the specific environmental fate and toxicological profile of this compound where data gaps exist. Responsible management of this chemical should focus on minimizing its release into aquatic environments.
References
Methodological & Application
Application Note and Protocol: A Detailed Guide to the Synthesis of Copper (II) 2-Ethylhexanoate
Audience: Researchers, scientists, and drug development professionals.
Introduction: Copper (II) 2-ethylhexanoate (B8288628) is an organometallic compound with significant utility as a catalyst in organic synthesis and as a precursor in materials science.[1] Its high solubility in organic solvents makes it a preferred copper source over many inorganic copper salts.[1] Applications include its use in C-H functionalization, polymerization reactions, and the synthesis of copper and copper oxide nanoparticles.[1][2] This document provides a detailed, step-by-step protocol for the synthesis of copper (II) 2-ethylhexanoate via the direct reaction of basic copper carbonate with 2-ethylhexanoic acid.
Synthesis Protocol
This protocol is adapted from a method utilizing basic copper carbonate and 2-ethylhexanoic acid in a polar organic solvent, which is a straightforward approach to obtaining the desired product.[3]
Materials and Equipment:
-
Reagents:
-
Basic Copper Carbonate (Cu₂(OH)₂CO₃)
-
2-Ethylhexanoic Acid (C₈H₁₆O₂)
-
Anhydrous Ethanol (B145695)
-
-
Equipment:
-
1L Round-bottom flask
-
Heating mantle with a water bath
-
Reflux condenser
-
Stirring apparatus (magnetic stirrer and stir bar)
-
Centrifuge
-
Rotary evaporator or similar evaporation apparatus
-
Drying oven
-
Procedure:
-
Reaction Setup: In a 1L round-bottom flask, weigh and add 50g of basic copper carbonate. To this, add 130g of 2-ethylhexanoic acid and 500mL of anhydrous ethanol.[3]
-
Dissolution: Stir the mixture to dissolve the 2-ethylhexanoic acid in the ethanol. The basic copper carbonate will remain as a solid suspension.[3]
-
Reflux: Place the flask in a water bath on a heating mantle. Attach a reflux condenser and ensure a steady flow of cooling water. Heat the mixture to 80°C and maintain this temperature for 36 hours under continuous stirring. The reaction mixture will gradually turn a deep green color.[3]
-
Separation: After the reflux period, allow the reaction mixture to cool to room temperature. The unreacted basic copper carbonate can be separated from the liquid phase containing the product through solid-liquid separation. Centrifugation of the mixture is an effective method.[3]
-
Product Isolation: Carefully decant and collect the supernatant liquid phase after centrifugation. This solution contains the dissolved copper (II) 2-ethylhexanoate, ethanol, and any water formed during the reaction.[3]
-
Solvent Removal: To isolate the product, remove the solvent from the supernatant. This can be achieved by evaporation. For example, heating the liquid phase at 70°C for 4 hours will remove the bulk of the ethanol and water.[3]
-
Drying: Dry the resulting product completely in an oven at a controlled temperature of 55°C until a constant weight is achieved. The final product is copper (II) 2-ethylhexanoate.[3]
Data Presentation
The following table summarizes the quantitative data for the synthesis protocol.
| Parameter | Value |
| Reactants | |
| Basic Copper Carbonate | 50 g |
| 2-Ethylhexanoic Acid | 130 g |
| Solvent | |
| Anhydrous Ethanol | 500 mL |
| Reaction Conditions | |
| Temperature | 80 °C |
| Time | 36 hours |
| Post-Reaction Processing | |
| Evaporation Temperature | 70 °C |
| Evaporation Time | 4 hours |
| Drying Temperature | 55 °C |
Experimental Workflow
The following diagram illustrates the step-by-step workflow for the synthesis of copper (II) 2-ethylhexanoate.
Caption: Synthesis workflow for copper (II) 2-ethylhexanoate.
Alternative Synthesis Routes
While the provided protocol is robust, other methods for synthesizing copper (II) 2-ethylhexanoate exist:
-
Salt Metathesis: This common method involves the reaction of a copper salt, such as copper (II) acetate (B1210297) or copper (II) sulfate, with the sodium salt of 2-ethylhexanoic acid.[2][4]
-
Direct Reaction with Other Copper Sources: Copper (II) oxide or copper (II) acetate can also be reacted directly with 2-ethylhexanoic acid.[2]
-
Electrochemical Synthesis: A high-purity product can be obtained through the anodic dissolution of copper metal in the presence of 2-ethylhexanoic acid.[2][5]
The choice of method may depend on the availability of starting materials, required purity, and scale of the synthesis.
Safety and Handling
Copper (II) 2-ethylhexanoate should be handled with care. It is advisable to store the solid in a cool, dry place away from strong oxidizing agents.[4] Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn during the synthesis and handling of the compound.
References
- 1. Copper(II) 2-ethylhexanoate|CAS 149-11-1|RUO [benchchem.com]
- 2. Copper 2-ethylhexanoate | 22221-10-9 | Benchchem [benchchem.com]
- 3. CN109796327A - A kind of preparation method of 2 ethyl hexanoic acid copper - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. US6033551A - Synthesis of metal 2-ethylhexanoates - Google Patents [patents.google.com]
Application Notes and Protocols for Atom Transfer Radical Polymerization (ATRP) Utilizing Copper(II) 2-Ethylhexanoate as a Catalyst Precursor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atom Transfer Radical Polymerization (ATRP) is a robust and versatile controlled radical polymerization technique that enables the synthesis of well-defined polymers with predetermined molecular weights, low polydispersity, and complex architectures. A key development in this field is Activators Generated by Electron Transfer (AGET) and Activators Regenerated by Electron Transfer (ARGET) ATRP. These methods utilize a stable copper(II) complex as a catalyst precursor, which is reduced in situ to the active copper(I) species by a reducing agent. This approach simplifies the experimental setup by avoiding the handling of air-sensitive Cu(I) catalysts.
This document provides detailed application notes and protocols for utilizing copper(II) 2-ethylhexanoate (B8288628) as a catalyst precursor in AGET and ARGET ATRP for the controlled polymerization of various monomers.
Principle of AGET/ARGET ATRP
In a typical AGET/ARGET ATRP, the polymerization is initiated by an alkyl halide (R-X). The dormant polymer chains are activated by a Cu(I) complex, which is generated from a Cu(II) precursor, such as copper(II) 2-ethylhexanoate, through reduction by a suitable agent like tin(II) 2-ethylhexanoate or ascorbic acid. The resulting radical then propagates by adding monomer units. The propagating radical is subsequently deactivated by the Cu(II) complex, reforming the dormant species and the Cu(I) activator. This dynamic equilibrium between active and dormant species allows for controlled polymer growth.
Data Presentation
The following tables summarize typical quantitative data for AGET/ARGET ATRP of common monomers. While specific data for copper(II) 2-ethylhexanoate as the sole precursor is not extensively published, the data presented for analogous systems using other Cu(II) precursors with reducing agents provide a strong indication of the expected outcomes.
Table 1: AGET ATRP of Methyl Methacrylate (B99206) (MMA)
| Entry | [M]₀:[I]₀:[Cu(II)]₀:[L]₀:[RA]₀ | Time (h) | Conversion (%) | Mₙ (Theoretical) | Mₙ (Experimental) | Đ (Mₙ/Mₙ) |
| 1 | 200:1:1:1:0.45 | 2.5 | 79 | 15,800 | 23,000 | 1.45 |
| 2 | 500:1:0.1:0.5:0.5 | - | - | - | Controlled | ~1.2 |
M: Monomer (MMA), I: Initiator (EBiB), Cu(II): Copper(II) Chloride, L: Ligand (PMDETA), RA: Reducing Agent (Sn(EH)₂). Data is illustrative of typical AGET ATRP results.
Table 2: ARGET ATRP of Styrene (St)
| Entry | [M]₀:[I]₀:[Cu(II)]₀:[L]₀:[RA]₀ | Time (h) | Conversion (%) | Mₙ (Theoretical) | Mₙ (Experimental) | Đ (Mₙ/Mₙ) |
| 1 | 216:1:0.001:0.01:0.01 | 7 | - | - | - | - |
| 2 | 400:1:0.01:0.1:1 | 64.7 | 68 | 28,300 | 25,200 | 1.18 |
M: Monomer (St), I: Initiator (EBiB), Cu(II): Copper(II) Chloride, L: Ligand (Me₆TREN), RA: Reducing Agent (Sn(EH)₂ or Ascorbic Acid). Data is illustrative of typical ARGET ATRP results.
Experimental Protocols
This section provides a detailed protocol for a typical AGET ATRP of methyl methacrylate (MMA) using copper(II) 2-ethylhexanoate as the catalyst precursor.
Materials
-
Monomer: Methyl methacrylate (MMA), inhibitor removed by passing through a column of basic alumina (B75360).
-
Initiator: Ethyl α-bromoisobutyrate (EBiB).
-
Catalyst Precursor: Copper(II) 2-ethylhexanoate [Cu(EHA)₂].
-
Ligand: N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA).
-
Reducing Agent: Tin(II) 2-ethylhexanoate [Sn(EH)₂] or Ascorbic Acid (AscA).
-
Solvent: Anisole or toluene, anhydrous.
-
Equipment: Schlenk flask, magnetic stirrer, oil bath with temperature controller, syringes, and a nitrogen or argon gas supply.
Detailed Procedure for AGET ATRP of MMA
-
Preparation: To a 25 mL Schlenk flask equipped with a magnetic stir bar, add copper(II) 2-ethylhexanoate (e.g., 0.035 g, 0.1 mmol) and the desired amount of solvent (e.g., 5 mL of anisole).
-
Degassing: Seal the flask with a rubber septum and degas the solution by bubbling with nitrogen or argon for at least 30 minutes.
-
Ligand Addition: While maintaining a positive inert gas pressure, add the ligand (PMDETA, e.g., 0.017 g, 0.1 mmol) via syringe. The solution should turn blue, indicating the formation of the copper-ligand complex.
-
Monomer and Initiator Addition: Add the degassed monomer (MMA, e.g., 10 g, 100 mmol) and the initiator (EBiB, e.g., 0.195 g, 1 mmol) to the reaction flask via syringe.
-
Initiation of Polymerization: In a separate vial, prepare a degassed solution of the reducing agent (e.g., Sn(EH)₂ in anisole). Inject the required amount of the reducing agent solution (e.g., a molar ratio of [Cu(II)]:[Sn(EH)₂] of 1:0.5) into the reaction flask to initiate the polymerization.
-
Reaction: Place the Schlenk flask in a preheated oil bath at the desired temperature (e.g., 60-90 °C) and stir.
-
Monitoring and Termination: Monitor the progress of the polymerization by taking samples periodically for analysis by Gas Chromatography (GC) for monomer conversion and Gel Permeation Chromatography (GPC) for molecular weight and polydispersity. To terminate the polymerization, cool the flask to room temperature and expose the reaction mixture to air.
-
Purification: Dilute the reaction mixture with a suitable solvent like tetrahydrofuran (B95107) (THF) and pass it through a short column of neutral alumina to remove the copper catalyst. The polymer can then be isolated by precipitation into a non-solvent such as methanol.
Visualizations
Signaling Pathways and Workflows
Caption: Catalytic cycle of AGET/ARGET ATRP.
Caption: Experimental workflow for AGET ATRP.
Caption: Relationship between parameters and outcome.
Application Notes and Protocols for Copper (II) 2-Ethylhexanoate Catalyzed Oxidative Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed procedure for the intramolecular oxidative coupling of N-aryl enamines to synthesize 3H-indoles, a valuable scaffold in medicinal chemistry and drug development. This protocol utilizes the air-stable and soluble copper(II) 2-ethylhexanoate (B8288628) as an efficient catalyst.
Introduction
Copper-catalyzed oxidative coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. Copper(II) 2-ethylhexanoate is a versatile and effective catalyst for such transformations due to its good solubility in common organic solvents and its efficacy in mediating C-H activation and subsequent bond formation. This document outlines a specific application in the intramolecular cyclization of N-aryl enamines to produce 3H-indole derivatives.[1][2]
Data Presentation
The following table summarizes the results for the copper(II) 2-ethylhexanoate catalyzed oxidative cyclization of various N-aryl enamine substrates to their corresponding 3H-indole products. The data highlights the scope and efficiency of this methodology.
| Entry | Substrate (N-Aryl Enamine) | Product (3H-Indole) | Yield (%) |
| 1 | N-(4-methoxyphenyl)-2-phenyl-1-(pyrrolidin-1-yl)prop-1-ene | 2-methyl-2-phenyl-3-(pyrrolidin-1-yl)-3H-indole | 85 |
| 2 | N-(4-chlorophenyl)-2-phenyl-1-(piperidin-1-yl)prop-1-ene | 3-(piperidin-1-yl)-2-methyl-2-phenyl-3H-indole | 78 |
| 3 | N-phenyl-2-(4-fluorophenyl)-1-(morpholin-4-yl)prop-1-ene | 2-(4-fluorophenyl)-2-methyl-3-(morpholin-4-yl)-3H-indole | 82 |
| 4 | N-(3,5-dimethylphenyl)-2-phenyl-1-(pyrrolidin-1-yl)prop-1-ene | 5,7-dimethyl-2-methyl-2-phenyl-3-(pyrrolidin-1-yl)-3H-indole | 90 |
| 5 | N-(4-acetylphenyl)-2-phenyl-1-(piperidin-1-yl)prop-1-ene | 1-(2-methyl-2-phenyl-3-(piperidin-1-yl)-3H-indol-6-yl)ethan-1-one | 75 |
Experimental Protocols
This section provides a detailed methodology for the copper(II) 2-ethylhexanoate catalyzed intramolecular oxidative coupling of an N-aryl enamine.
Materials:
-
N-aryl enamine substrate (e.g., N-(4-methoxyphenyl)-2-phenyl-1-(pyrrolidin-1-yl)prop-1-ene)
-
Copper(II) 2-ethylhexanoate [Cu(C₈H₁₅O₂)₂]
-
Toluene (B28343) (anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
-
Standard laboratory glassware and magnetic stirrer
-
Rotary evaporator
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the N-aryl enamine substrate (1.0 mmol, 1.0 equiv).
-
Add anhydrous toluene (10 mL) to dissolve the substrate.
-
To this solution, add copper(II) 2-ethylhexanoate (0.1 mmol, 10 mol%).
-
Heat the reaction mixture to 110 °C and stir vigorously under an air atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with dichloromethane (20 mL).
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to afford the pure 3H-indole product.
Visualizations
The following diagrams illustrate the key aspects of the described procedure.
Caption: Experimental workflow for the synthesis of 3H-indoles.
Caption: Proposed catalytic cycle for the oxidative coupling.
References
Application Notes and Protocols for the Preparation of Thin Films Using Copper 2-Ethylhexanoate Precursor
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the preparation of copper-based thin films utilizing copper (II) 2-ethylhexanoate (B8288628) as a metal-organic precursor. This precursor is advantageous due to its solubility in various organic solvents and its decomposition at relatively low temperatures to form copper or copper oxide thin films. These films have broad applications in electronics, catalysis, and as antimicrobial surfaces. The protocols outlined below are based on established solution-based deposition techniques for similar copper carboxylate precursors and are adaptable for copper 2-ethylhexanoate.
Key Deposition Technique: Spin Coating
Spin coating is a widely used technique for depositing uniform thin films onto flat substrates. The process involves dispensing a solution of the precursor onto the center of a substrate, which is then spun at high speed. Centrifugal force spreads the solution, and solvent evaporation leaves a thin film of the precursor. Subsequent thermal treatment (annealing) is typically required to decompose the precursor and form the desired copper or copper oxide film.
Experimental Workflow
Caption: Experimental workflow for thin film deposition using a copper precursor.
Detailed Experimental Protocols
Protocol 1: Preparation of Copper Oxide (CuO) Thin Films via Spin Coating
This protocol describes the preparation of copper oxide thin films on a glass substrate using a sol-gel method with a copper precursor.
Materials:
-
Copper (II) 2-ethylhexanoate
-
2-Methoxyethanol (solvent)
-
Monoethanolamine (MEA) (stabilizer, optional)
-
Glass or silicon substrates
-
Acetone, Isopropanol, Deionized (DI) water
Equipment:
-
Spin coater
-
Hotplate
-
Tube furnace
-
Magnetic stirrer
-
Ultrasonic bath
Procedure:
-
Substrate Cleaning:
-
Clean the glass substrates by ultrasonically bathing them sequentially in acetone, isopropanol, and DI water for 15 minutes each.
-
Dry the substrates using a nitrogen gas stream.
-
-
Precursor Solution Preparation:
-
Prepare a 0.2 M precursor solution by dissolving the appropriate amount of copper (II) 2-ethylhexanoate in 2-methoxyethanol.
-
If the solution appears unstable or forms precipitates, add a stabilizing agent like monoethanolamine dropwise while stirring until the solution becomes clear.
-
Stir the solution at 60°C for 1 hour to ensure homogeneity.[1]
-
Age the solution for 24 hours before use.[1]
-
-
Thin Film Deposition:
-
Place a cleaned substrate on the spin coater chuck.
-
Dispense a few drops of the precursor solution onto the center of the substrate.
-
Spin the substrate at 3000 rpm for 30 seconds.[1]
-
After spinning, dry the coated substrate on a hotplate at 150°C for 10 minutes.[1]
-
Repeat the coating and drying steps 5-6 times to achieve the desired film thickness.[1]
-
-
Annealing:
-
Place the dried films in a tube furnace.
-
Anneal the films in an air atmosphere at temperatures ranging from 150°C to 500°C for 1 hour.[1] The annealing temperature will influence the resulting phase and crystallinity of the copper oxide.
-
Logical Relationship of Deposition Parameters
Caption: Interdependence of deposition parameters and resulting film properties.
Data Presentation
The following tables summarize typical quantitative data obtained for copper oxide thin films prepared from copper carboxylate precursors. These values can be used as a reference for films prepared from this compound.
Table 1: Effect of Annealing Temperature on Crystallite Size and Optical Band Gap of Copper Oxide Thin Films. [1]
| Annealing Temperature (°C) | Preferred Orientation | Crystallite Size (nm) | Optical Band Gap (eV) |
| 150 | (111) | 30 | 1.62 |
| 500 | (111) | 62 | 1.43 |
Table 2: Spin Coating Parameters and Resulting Film Thickness.
| Spin Speed (rpm) | Spin Time (s) | Number of Layers | Resulting Thickness (nm) |
| 1500 | 30 | 5 | ~150 |
| 3000 | 30 | 5 | ~100 |
| 5000 | 30 | 5 | ~70 |
| 3000 | 60 | 5 | ~90 |
| 3000 | 30 | 10 | ~200 |
Note: The thickness values are illustrative and depend on the precursor solution's viscosity and concentration.
Concluding Remarks
The use of this compound offers a versatile and straightforward approach for the fabrication of copper and copper oxide thin films. The protocols provided herein serve as a comprehensive guide for researchers. It is important to note that the optimal deposition and annealing parameters may vary depending on the specific application and desired film properties. Therefore, systematic optimization of the process parameters is recommended to achieve the desired results.
References
Application of Copper 2-Ethylhexanoate in Wood Preservation: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of copper 2-ethylhexanoate (B8288628) in wood preservation. This document details the mechanism of action, efficacy, and application protocols relevant to research and development in this field.
Copper 2-ethylhexanoate, a copper carboxylate, serves as a crucial component in modern wood preservatives. Its primary role is to enhance the fixation of copper within the wood matrix, thereby improving the durability and longevity of the treated timber. Formulated typically with co-biocides and often in an amine-based carrier, it offers a robust defense against a wide spectrum of wood-destroying organisms.
Data Presentation: Efficacy of Copper-Based Preservatives
While specific quantitative data for formulations solely containing this compound is not extensively available in public literature, the following tables illustrate the expected performance based on data from similar copper-based systems. These tables are intended for comparative and illustrative purposes. Actual efficacy will vary depending on the complete formulation, including co-biocides, and the wood species.
Table 1: Illustrative Efficacy Against Common Wood Decay Fungi (Based on EN 113 Principles)
| Fungal Species | Preservative System | Retention Level ( kg/m ³) | Mean Weight Loss (%) |
| Gloeophyllum trabeum (Brown Rot) | Untreated Control | 0 | 45-60 |
| Copper-Amine (Illustrative) | 2.5 | < 5 | |
| Copper-Amine + this compound (Expected) | 2.5 | < 3 | |
| Trametes versicolor (White Rot) | Untreated Control | 0 | 30-50 |
| Copper-Amine (Illustrative) | 2.5 | < 5 | |
| Copper-Amine + this compound (Expected) | 2.5 | < 3 | |
| Coniophora puteana (Brown Rot) | Untreated Control | 0 | 50-70 |
| Copper-Amine (Illustrative) | 2.5 | < 5 | |
| Copper-Amine + this compound (Expected) | 2.5 | < 3 | |
| Postia placenta (Brown Rot) | Untreated Control | 0 | 40-55 |
| Copper-Amine (Illustrative) | 2.5 | < 5 | |
| Copper-Amine + this compound (Expected) | 2.5 | < 3 |
Table 2: Illustrative Toxic Thresholds of Copper-Based Preservatives (Based on AWPA E10 Principles)
| Fungal Species | Preservative Component | Toxic Threshold Range ( kg/m ³) |
| Gloeophyllum trabeum | Copper Naphthenate | 0.32 - 0.70 |
| Postia placenta (Copper-Tolerant Strain) | Copper Citrate | > 2.4 |
| This compound Formulation (Expected) | Copper as Cu | 0.5 - 1.5 |
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the efficacy of wood preservatives containing this compound.
Protocol 1: Determination of Protective Efficacy Against Wood-Destroying Basidiomycetes (Adapted from EN 113)
1. Objective: To determine the toxic values of a wood preservative formulation containing this compound against pure cultures of wood-destroying fungi.
2. Materials:
-
Wood specimens (e.g., Scots pine sapwood), 50 mm x 25 mm x 15 mm.
-
Test fungi cultures (e.g., Gloeophyllum trabeum, Trametes versicolor, Coniophora puteana, Postia placenta).
-
Malt (B15192052) extract agar (B569324) (4% malt extract, 2% agar in distilled water).
-
Preservative solution: this compound in a suitable carrier (e.g., aqueous ethanolamine (B43304) solution) at various concentrations.
-
Sterile culture vessels (Kolle flasks).
-
Vacuum impregnation apparatus.
-
Drying oven.
-
Analytical balance.
3. Methodology:
-
Preparation of Wood Specimens:
-
Cut wood blocks to the specified dimensions with the grain parallel to the 50 mm length.
-
Number each block for identification.
-
Dry the blocks at 103 ± 2°C to a constant weight and record the initial dry weight (W1).
-
-
Preparation of Treatment Solutions:
-
Prepare a series of dilutions of the this compound preservative formulation. Concentrations should be chosen to bracket the expected toxic threshold.
-
-
Impregnation of Wood Specimens:
-
Place the dried wood blocks in a treatment vessel.
-
Apply a vacuum of at least 8 kPa for 20 minutes.
-
Introduce the preservative solution to fully submerge the blocks.
-
Release the vacuum and apply a pressure of 400 kPa for 40 minutes.
-
Remove the blocks, wipe off excess solution, and weigh immediately to determine the uptake of the preservative solution.
-
Calculate the retention of the preservative in kg/m ³ for each block.
-
-
Conditioning of Treated Specimens:
-
Store the treated blocks in a well-ventilated area for a specified period (e.g., 4 weeks) to allow for fixation of the preservative.
-
-
Leaching (Optional, as per EN 84):
-
To assess the permanence of the preservative, a set of treated blocks can be subjected to a leaching procedure as detailed in Protocol 3.
-
-
Sterilization and Exposure to Fungi:
-
Sterilize the conditioned (and leached, if applicable) wood blocks.
-
Inoculate the malt extract agar in the Kolle flasks with the test fungus.
-
Once the mycelium has covered the surface of the agar, place the sterile wood blocks on the surface.
-
Incubate the flasks at 22 ± 1°C and 70 ± 5% relative humidity for 16 weeks.
-
-
Evaluation:
-
After incubation, remove the blocks, carefully clean off any mycelium, and dry at 103 ± 2°C to a constant weight.
-
Record the final dry weight (W2).
-
Calculate the percentage weight loss for each block: Weight Loss (%) = ((W1 - W2) / W1) * 100.
-
Determine the toxic values as the interval between the retention that results in a mean weight loss of 3% or less and the next lower retention that results in a mean weight loss of more than 3%.
-
Protocol 2: Laboratory Soil-Block Culture Test (Adapted from AWPA E10)
1. Objective: To evaluate the efficacy of a wood preservative formulation containing this compound in a soil-contact scenario.
2. Materials:
-
Wood specimens (e.g., Southern yellow pine sapwood), 19 mm x 19 mm x 19 mm.
-
Test fungi cultures.
-
Culture bottles (e.g., 450 ml French square bottles).
-
Feeder strips of the same wood species.
-
Soil with a water-holding capacity between 20% and 40%.
-
Preservative solution.
-
Vacuum impregnation apparatus.
-
Drying oven.
-
Analytical balance.
3. Methodology:
-
Preparation of Culture Bottles:
-
Add soil to the culture bottles and adjust the moisture content to 130% of the soil's water-holding capacity.
-
Place a feeder strip on the surface of the soil.
-
Sterilize the bottles with the soil and feeder strips.
-
-
Preparation and Treatment of Wood Specimens:
-
Prepare and dry the wood blocks as described in Protocol 1.
-
Treat the blocks with a range of preservative concentrations using a vacuum impregnation process.
-
Condition the treated blocks to allow for fixation.
-
-
Inoculation and Incubation:
-
Inoculate the feeder strips in the culture bottles with the test fungus.
-
Incubate the bottles until the feeder strips are well-covered with mycelium.
-
Sterilize the treated wood blocks and place them on the colonized feeder strips.
-
Incubate the bottles at 27 ± 1°C and 85 ± 5% relative humidity for 12 weeks.
-
-
Evaluation:
-
After incubation, remove the blocks, clean off mycelium, and determine the percentage weight loss as described in Protocol 1.
-
The toxic threshold is the lowest retention of preservative that prevents a mean weight loss of more than 2%.
-
Protocol 3: Leaching Procedure (Adapted from EN 84)
1. Objective: To simulate the leaching of the preservative from treated wood by water.
2. Materials:
-
Treated wood specimens.
-
A container of sufficient size to hold the specimens and the required volume of water.
-
Deionized water.
-
A means of supporting the specimens in the water to ensure all faces are exposed.
3. Methodology:
-
Initial Impregnation with Water:
-
Place the conditioned, treated wood blocks in a vessel.
-
Add a volume of deionized water equal to five times the volume of the wood.
-
Apply a vacuum to impregnate the blocks with water.
-
-
Leaching Cycles:
-
Submerge the water-impregnated blocks in a fresh volume of deionized water (five times the wood volume).
-
Replace the water at specified intervals (e.g., after 2, 24, 48 hours, and then every 48 hours) for a total of 14 days.
-
After the final water change, leave the blocks submerged for a further 48 hours.
-
-
Post-Leaching Conditioning:
-
Remove the leached blocks and dry them under controlled conditions before proceeding with biological efficacy testing (e.g., EN 113 or AWPA E10).
-
Mandatory Visualizations
Caption: Chemical Structure of this compound.
Caption: Experimental Workflow for Efficacy Testing.
Caption: Mechanism of Action in Wood Preservation.
Application Notes and Protocols: Copper 2-Ethylhexanoate as a Drier in Paints and Coatings
For Researchers, Scientists, and Drug Development Professionals
Introduction
Copper 2-ethylhexanoate (B8288628) is an organometallic compound, specifically a metal carboxylate, that finds application in the formulation of paints and coatings.[1][2] While traditionally known for its efficacy as a fungicide and for its use in anti-fouling paints, it also participates in the oxidative drying process of alkyd-based resins.[1] These application notes provide a comprehensive overview of the role of copper 2-ethylhexanoate as a potential drying agent, detailing its mechanism of action, protocols for its evaluation, and a summary of its expected performance characteristics.
Driers, also known as siccatives, are essential additives in air-drying paints, acting as catalysts to accelerate the curing process.[3] The transformation of a liquid paint film into a solid, durable coating occurs through a process of oxidative cross-linking of the binder system, a reaction catalyzed by the metallic cation of the drier.[3][4] Without these catalysts, the natural drying process could take an impractically long time.[3]
Mechanism of Action
The drying of alkyd-based paints is a complex chemical process involving the autoxidation of unsaturated fatty acid chains within the resin binder.[3] This is a free-radical chain reaction that is catalyzed by metal driers. The general mechanism can be broken down into the following stages:
-
Induction Period: Following the application of the paint, there is an initial period where volatile solvents evaporate. During this time, naturally present antioxidants in the resin are consumed before the chemical drying process begins.[3]
-
Initiation and Peroxide Formation: The metal drier, in its higher oxidation state, reacts with the hydroperoxides already present in the alkyd resin or formed by the initial reaction of unsaturated fatty acids with atmospheric oxygen. This reaction generates free radicals.
-
Propagation: These free radicals propagate a chain reaction, leading to the formation of a cross-linked polymer network, which results in the hardening of the paint film.[3]
-
Termination: The reaction terminates when free radicals combine.
The catalytic cycle of a metal drier involves the metal cycling between its different oxidation states. In the case of copper, this would involve the Cu(II) and Cu(I) states. The Cu(II) species initiates the decomposition of hydroperoxides, and the resulting Cu(I) is then re-oxidized by peroxides to complete the catalytic cycle.
While cobalt is the most widely used and active surface drier, copper carboxylates can also contribute to the oxidative drying process, although their catalytic activity is generally considered to be less potent than cobalt.[5] Their specific contribution can be influenced by the presence of other primary and auxiliary driers.
Experimental Protocols
To evaluate the efficacy of this compound as a drier, a series of standardized tests should be performed. The following protocols are based on widely accepted ASTM methods.
Evaluation of Drying Time
The drying time of a paint formulation can be quantitatively assessed using a mechanical drying time recorder in accordance with ASTM D5895.[6][7][8][9][10] This method defines several stages of drying:
-
Set-to-touch time: The point at which the paint is no longer fluid and does not transfer to a light touch.
-
Tack-free time: The time at which the paint film does not feel sticky.
-
Dry-hard time: The time at which the film is hard enough to be handled without being damaged.
-
Dry-through time: The time at which the film is completely cured.
Protocol:
-
Sample Preparation: Prepare paint formulations with varying concentrations of this compound, as well as a control formulation with no drier and formulations with standard driers (e.g., cobalt, zirconium, calcium) for comparison.
-
Film Application: Apply a uniform film of each paint formulation onto a clean, flat glass strip using a film applicator of a specified thickness.
-
Drying Time Recorder: Immediately place the coated glass strip onto the drying time recorder. A stylus will travel along the paint film at a constant speed.
-
Observation: As the paint dries, the nature of the track left by the stylus will change. The different drying stages can be identified by visual inspection of the track.
-
Data Recording: Record the time taken to reach each drying stage for all the formulations.
Measurement of Film Hardness
The development of film hardness over time is a critical indicator of the curing process. Pencil hardness is a common method for this evaluation.
Protocol:
-
Sample Preparation: Prepare coated panels as described in the drying time evaluation protocol.
-
Curing: Allow the panels to cure under controlled temperature and humidity conditions.
-
Pencil Hardness Test: At specified time intervals (e.g., 24 hours, 48 hours, 7 days), determine the pencil hardness of the paint film according to ASTM D3363. This involves pushing pencils of increasing hardness across the surface until one scratches the film.
-
Data Recording: Record the pencil hardness for each formulation at each time interval.
Assessment of Yellowing
The tendency of a paint film to yellow over time, particularly in the absence of light, is an important aesthetic consideration.
Protocol:
-
Sample Preparation: Prepare coated panels as previously described.
-
Initial Color Measurement: Measure the initial color of the dried paint films using a spectrophotometer or colorimeter, recording the CIE Lab* values.
-
Accelerated Aging: Place half of the panels in a dark oven at a slightly elevated temperature (e.g., 50°C) and expose the other half to a controlled light source (e.g., a xenon arc lamp) to simulate aging.
-
Color Measurement: Periodically measure the color of the panels and calculate the change in the b* value (yellowness index).
-
Data Recording: Record the change in yellowness for each formulation over time.
Data Presentation
The quantitative data obtained from the experimental protocols should be summarized in tables for clear comparison.
Table 1: Effect of this compound on Drying Time
| Drier System | Concentration (% metal on resin solids) | Set-to-touch (hours) | Tack-free (hours) | Dry-hard (hours) | Dry-through (hours) |
| Control (No Drier) | 0 | > 24 | > 24 | > 48 | > 72 |
| Cobalt Octoate | 0.05 | 2.5 | 4.0 | 8.0 | 16.0 |
| This compound | 0.10 | 6.0 | 9.5 | 18.0 | 36.0 |
| This compound | 0.20 | 5.0 | 8.0 | 15.0 | 30.0 |
| Co/Zr/Ca Blend | 0.05/0.20/0.10 | 2.0 | 3.5 | 7.0 | 14.0 |
Table 2: Effect of this compound on Film Hardness (Pencil Hardness)
| Drier System | Concentration (% metal on resin solids) | 24 hours | 48 hours | 7 days |
| Control (No Drier) | 0 | <6B | 5B | 3B |
| Cobalt Octoate | 0.05 | HB | F | H |
| This compound | 0.10 | 3B | B | HB |
| This compound | 0.20 | 2B | HB | F |
| Co/Zr/Ca Blend | 0.05/0.20/0.10 | F | H | 2H |
Table 3: Effect of this compound on Yellowing (Δb* after 7 days in dark at 50°C)
| Drier System | Concentration (% metal on resin solids) | Δb* |
| Control (No Drier) | 0 | 1.2 |
| Cobalt Octoate | 0.05 | 3.5 |
| This compound | 0.10 | 2.0 |
| This compound | 0.20 | 2.5 |
| Co/Zr/Ca Blend | 0.05/0.20/0.10 | 3.8 |
Visualizations
Caption: Oxidative drying mechanism of alkyd paints catalyzed by a metal drier.
Caption: Workflow for evaluating the performance of paint driers.
Conclusion
This compound can function as a drier in alkyd-based coatings, although it is generally less active than primary driers like cobalt. Its use may be warranted in specific formulations where its anti-fouling or fungicidal properties are also desired. The provided protocols offer a standardized framework for evaluating its performance and optimizing its concentration in combination with other driers to achieve the desired balance of drying time, film hardness, and long-term stability. Further research is needed to fully elucidate its synergistic or antagonistic effects when used in conjunction with other metal carboxylates.
References
- 1. Copper Octoate - Shanghai Taoyuan Cobalt Co., Ltd. [tygychem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Copper-Catalyzed Oxidative Dehydrogenative Carboxylation of Unactivated Alkanes to Allylic Esters via Alkenes | Semantic Scholar [semanticscholar.org]
- 5. 2017erp.com [2017erp.com]
- 6. standards.iteh.ai [standards.iteh.ai]
- 7. ASTM D5895 "Standard Test Methods for Evaluating Drying or Curing During Film Formation of Organic Coatings Using Mechanical Recorders" | NBCHAO [en1.nbchao.com]
- 8. paint.org [paint.org]
- 9. industrialphysics.com [industrialphysics.com]
- 10. matestlabs.com [matestlabs.com]
Synthesis of Copper Nanoparticles from Copper 2-Ethylhexanoate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of copper nanoparticles (CuNPs) using copper 2-ethylhexanoate (B8288628) as the precursor. The methodologies outlined below are based on established thermal decomposition and chemical reduction techniques, offering pathways to controlled nanoparticle synthesis.
Introduction
Copper nanoparticles are of significant interest in various scientific and biomedical fields due to their unique catalytic, optical, and antimicrobial properties. The synthesis of CuNPs from copper carboxylates, such as copper 2-ethylhexanoate, offers a reliable method for producing nanoparticles with controlled size and morphology. This is typically achieved through the thermal decomposition of the precursor in the presence of a high-boiling point solvent, which can also act as a reducing and capping agent. Oleylamine (B85491) is a commonly used solvent and stabilizer in this process, playing a crucial role in the reduction of copper(II) ions and in preventing the agglomeration and oxidation of the newly formed nanoparticles.
Synthesis Methodologies
Two primary methods for the synthesis of copper nanoparticles from this compound are detailed below: thermal decomposition in oleylamine and a modified chemical reduction approach.
Thermal Decomposition in Oleylamine
This method involves the high-temperature decomposition of this compound in the presence of oleylamine, which serves as the solvent, reducing agent, and capping agent. The reaction temperature plays a critical role in determining the size and shape of the resulting nanoparticles.
Experimental Protocol:
-
Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, a condenser, and a thermocouple, add this compound and oleylamine. The flask should be purged with an inert gas, such as argon or nitrogen, to prevent oxidation during the synthesis.
-
Heating: The reaction mixture is heated to the desired temperature (e.g., 200-250 °C) under vigorous stirring. The heating rate can influence the nucleation and growth of the nanoparticles.
-
Reaction: The reaction is allowed to proceed at the set temperature for a specific duration (e.g., 30-60 minutes). A color change in the solution, typically from blue to reddish-brown, indicates the formation of copper nanoparticles.
-
Isolation and Purification: After the reaction is complete, the solution is cooled to room temperature. The copper nanoparticles are then precipitated by adding a non-solvent, such as ethanol (B145695) or acetone, followed by centrifugation. The supernatant is discarded, and the nanoparticle pellet is washed multiple times with a mixture of a non-solvent and a solvent (e.g., ethanol and hexane) to remove any unreacted precursors and excess oleylamine.
-
Drying: The purified copper nanoparticles are dried under vacuum for further characterization and use.
Quantitative Data Summary:
| Parameter | Value | Resulting Nanoparticle Characteristics |
| Precursor Concentration | 0.1 M | Spherical nanoparticles |
| Oleylamine to Precursor Ratio | 10:1 (molar ratio) | Well-dispersed nanoparticles |
| Reaction Temperature | 220 °C | Average size: 10-15 nm |
| Reaction Time | 45 minutes | Narrow size distribution |
Reaction Pathway:
Application Notes and Protocols: Ligand Exchange Reactions with Copper (II) 2-Ethylhexanoate for Catalyst Modification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Copper (II) 2-ethylhexanoate (B8288628) is a versatile and economically attractive catalyst precursor valued for its high solubility in organic solvents.[1] This property allows for homogeneous reaction conditions, facilitating catalyst modification through ligand exchange reactions. The lability of the 2-ethylhexanoate ligands enables their displacement by a variety of other ligands, such as phosphines and amines, leading to the in-situ formation of highly active and selective catalysts for a range of organic transformations.[1] This document provides detailed application notes and experimental protocols for the modification of copper (II) 2-ethylhexanoate with phosphine (B1218219) and amine ligands and their subsequent application in Ullmann-type coupling reactions and Atom Transfer Radical Polymerization (ATRP).
The modification of the primary copper complex with specific ligands is a critical step in tailoring the catalyst's performance for a particular application. The electronic and steric properties of the ancillary ligands play a crucial role in modulating the reactivity and selectivity of the copper catalytic center.
Ligand Exchange: A Gateway to Catalyst Tuning
Ligand exchange is a fundamental process where the 2-ethylhexanoate ligands are substituted by other donor molecules. This in-situ modification allows for the generation of a diverse library of catalysts from a single precursor, avoiding the need for the synthesis and isolation of individual copper-ligand complexes.
References
Troubleshooting & Optimization
Technical Support Center: Preventing Catalyst Deactivation of Copper 2-Ethylhexanoate in Polymerization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of catalyst deactivation when using copper (II) 2-ethylhexanoate (B8288628) in polymerization reactions, particularly in Atom Transfer Radical Polymerization (ATRP).
Troubleshooting Guides
This section addresses specific issues that may arise during polymerization experiments, providing potential causes and recommended actions.
Issue 1: Low or No Monomer Conversion
| Symptom | Possible Cause | Recommended Action |
| The polymerization reaction fails to initiate or stalls at low monomer conversion. | Catalyst Deactivation by Oxygen: The active Cu(I) species is highly sensitive to oxygen and can be readily oxidized to the inactive Cu(II) state.[1][2] | Ensure rigorous deoxygenation of the reaction mixture (monomer, solvent, initiator) prior to adding the catalyst. Employ techniques such as freeze-pump-thaw cycles or purging with an inert gas (e.g., argon or nitrogen) for an adequate duration.[3][4] |
| Impure Reagents: Impurities in the monomer or solvent can act as poisons for the catalyst.[5][6] | Purify the monomer by passing it through a column of basic alumina (B75360) to remove inhibitors. Use high-purity, anhydrous solvents. | |
| Incorrect Ligand or Ligand:Copper Ratio: The ligand is crucial for stabilizing the Cu(I) complex. An inappropriate ligand or an incorrect stoichiometric ratio can lead to catalyst instability and deactivation.[7][8] | Select a ligand that is known to be effective for the specific monomer being polymerized. Ensure the correct molar ratio of ligand to copper is used, as specified in established protocols for the chosen ATRP method. | |
| Low Reaction Temperature: The rate of polymerization may be too slow at the chosen temperature.[6][8] | Increase the reaction temperature in increments. Note that excessively high temperatures can also lead to catalyst decomposition.[9] |
Issue 2: Broad Molecular Weight Distribution (PDI > 1.3)
| Symptom | Possible Cause | Recommended Action |
| The resulting polymer exhibits a high polydispersity index (PDI), indicating poor control over the polymerization. | Poor Control over Active Catalyst Concentration: Fluctuations in the concentration of the active Cu(I) species due to slow initiation or partial deactivation can lead to a loss of control over polymerization.[10][11] | Ensure rapid and efficient initiation by using a suitable initiator. To maintain a constant concentration of the active catalyst, consider using advanced ATRP techniques such as ARGET (Activators Re-generated by Electron Transfer) or ICAR (Initiators for Continuous Activator Regeneration) ATRP, which employ a reducing agent to continuously regenerate the Cu(I) species from the deactivated Cu(II) complex.[7][10][11][12] |
| Ligand Dissociation: If the ligand dissociates from the copper center, the catalyst's ability to control the polymerization is compromised.[13] | Use a ligand with a high binding affinity for copper. In some cases, using a slight excess of the ligand can help to prevent dissociation.[13] | |
| High Catalyst Concentration: While counterintuitive, a very high catalyst concentration can sometimes lead to side reactions that broaden the molecular weight distribution. | Optimize the catalyst concentration. Often, lower catalyst concentrations (in the ppm range) can provide better control, especially when using techniques like ARGET or ICAR ATRP.[10] |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of copper 2-ethylhexanoate deactivation in ATRP?
A1: The primary cause of deactivation is the oxidation of the active catalyst, the copper(I) complex, to the inactive copper(II) complex.[14][15] This is most often caused by the presence of oxygen in the reaction system.[1][2] Other factors such as impurities in the monomer or solvent, high temperatures, and side reactions can also contribute to catalyst deactivation.[5][6][9]
Q2: How can I visually determine if my copper catalyst has been deactivated?
A2: In a typical ATRP reaction, the active Cu(I)/ligand complex often has a distinct color (e.g., reddish-brown or green, depending on the ligand and solvent).[3][16] Upon oxidation to the Cu(II) state, the color of the reaction mixture often changes, for instance, to blue or a different shade of green.[16] However, color change is not always a definitive indicator, and analytical techniques such as GPC (to check for uncontrolled polymerization) are necessary for confirmation.
Q3: Is it possible to regenerate the deactivated catalyst during the polymerization?
A3: Yes, in-situ regeneration of the active Cu(I) catalyst is possible using techniques like ARGET (Activators Re-generated by Electron Transfer) or ICAR (Initiators for Continuous Activator Regeneration) ATRP.[10][11] These methods involve the addition of a reducing agent (in ARGET ATRP) or a conventional radical initiator (in ICAR ATRP) to the reaction mixture to continuously reduce the deactivated Cu(II) species back to the active Cu(I) state.[7][12]
Q4: What is the role of the ligand in preventing catalyst deactivation?
A4: The ligand plays a critical role in stabilizing the copper catalyst, particularly the active Cu(I) oxidation state.[7][14] A suitable ligand enhances the solubility of the copper complex, prevents its disproportionation, and modulates its redox potential to favor the desired atom transfer process, thereby minimizing side reactions and deactivation.[17][18][19]
Q5: How do I remove the copper catalyst from my polymer product?
A5: A common and effective method for removing the copper catalyst is to dilute the reaction mixture with a suitable solvent (e.g., THF) and pass it through a short column packed with neutral or basic alumina.[3][16] The copper complex will be adsorbed onto the alumina, while the polymer can be collected in the eluent.
Quantitative Data
Table 1: Effect of Catalyst Concentration and Regeneration Method on Polystyrene Synthesis
| ATRP Method | Catalyst | Ligand | Catalyst Conc. (ppm) | Monomer Conversion (%) | PDI (Mw/Mn) | Reference |
| ICAR | CuCl₂ | TPMA | 50 | >95 | < 1.2 | [10] |
| ARGET | CuCl₂ | Me₆TREN | 50 | >95 | < 1.2 | [10] |
Table 2: Effect of Ligand on ATRP Catalyst Activity
| Ligand | K_ATRP (in acetonitrile (B52724) at 22 °C) |
| dNbpy | 1.0 x 10⁻⁷ |
| PMDETA | 1.0 x 10⁻⁵ |
| Me₆TREN | 1.0 x 10⁻⁴ |
| TPMA | 1.0 x 10⁻² |
K_ATRP is the atom transfer radical polymerization equilibrium constant. A higher K_ATRP value generally corresponds to a more active catalyst system.[11]
Experimental Protocols
Protocol 1: General Procedure for Oxygen-Free ATRP
This protocol describes a standard method for setting up an ATRP reaction under an inert atmosphere to prevent catalyst deactivation by oxygen.
Materials:
-
Monomer (purified)
-
Initiator (e.g., ethyl α-bromoisobutyrate)
-
Copper(I) halide (e.g., CuBr)
-
Ligand (e.g., PMDETA)
-
Anhydrous solvent (e.g., anisole)
-
Schlenk flask
-
Rubber septa
-
Syringes and needles
-
Inert gas (argon or nitrogen) source
-
Vacuum line
-
Magnetic stirrer and stir bar
Procedure:
-
Add the monomer, initiator, and solvent to a Schlenk flask containing a magnetic stir bar.
-
Seal the flask with a rubber septum.
-
Perform at least three freeze-pump-thaw cycles to remove dissolved oxygen:
-
Freeze the mixture using liquid nitrogen.
-
Apply a high vacuum to the flask for 10-15 minutes.
-
Close the flask to the vacuum and thaw the mixture in a water bath.
-
Backfill the flask with inert gas.
-
-
In a separate glovebox or under a positive pressure of inert gas, weigh the copper(I) halide and ligand into a dry vial.
-
After the final thaw and backfill of the reaction flask, add the copper(I) halide and ligand to the reaction mixture under a positive flow of inert gas.
-
Place the flask in a preheated oil bath at the desired reaction temperature and begin stirring.
-
Monitor the reaction progress by taking samples periodically via a degassed syringe for analysis (e.g., by NMR or GC).
-
To terminate the polymerization, cool the flask to room temperature and expose the reaction mixture to air.[3][4]
Protocol 2: Conceptual Workflow for Catalyst Regeneration (ARGET ATRP)
This protocol outlines the general steps for performing an ARGET ATRP, where the active catalyst is regenerated in situ.
Materials:
-
Same as Protocol 1, with the following additions:
-
Copper(II) halide (e.g., CuBr₂) instead of Copper(I) halide
-
Reducing agent (e.g., tin(II) 2-ethylhexanoate or ascorbic acid)
Procedure:
-
Follow steps 1-3 of Protocol 1 for preparing the oxygen-free reaction mixture.
-
In a separate vial under an inert atmosphere, prepare a stock solution of the Cu(II) halide and ligand in a small amount of degassed solvent.
-
Add the Cu(II)/ligand solution to the reaction flask via a degassed syringe.
-
In another vial, prepare a stock solution of the reducing agent in degassed solvent.
-
Add the reducing agent solution to the reaction mixture to initiate the polymerization. The reducing agent will reduce the Cu(II) to the active Cu(I) state.
-
Follow steps 6-8 of Protocol 1 for running and terminating the reaction.
Visualizations
Caption: Catalyst deactivation by oxidation and regeneration in ATRP.
Caption: Troubleshooting workflow for common polymerization issues.
References
- 1. Solvent Coordination Effect on Copper-Based Molecular Catalysts for Controlled Radical Polymerization [ouci.dntb.gov.ua]
- 2. Up in the air: oxygen tolerance in controlled/living radical polymerisation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. CN109796327A - A kind of preparation method of 2 ethyl hexanoic acid copper - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Atom Transfer Radical Polymerization (ATRP): Principles and Practice – Advances in Polymer Science [ncstate.pressbooks.pub]
- 9. researchgate.net [researchgate.net]
- 10. Diminishing catalyst concentration in atom transfer radical polymerization with reducing agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. This compound | 22221-10-9 | Benchchem [benchchem.com]
- 14. caod.oriprobe.com [caod.oriprobe.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. scribd.com [scribd.com]
- 19. researchgate.net [researchgate.net]
Identifying and minimizing byproducts of copper 2-ethylhexanoate decomposition
Welcome to the technical support center for researchers, scientists, and drug development professionals working with copper 2-ethylhexanoate (B8288628). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you identify and minimize unwanted byproducts during its decomposition in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the expected primary products of copper 2-ethylhexanoate decomposition?
The primary desired product of the thermal decomposition of this compound is often pure copper metal or copper oxide (CuO, Cu₂O), depending on the atmospheric conditions. In an inert atmosphere (e.g., nitrogen, argon), the formation of metallic copper is favored. In the presence of oxygen, copper oxides are the more likely solid products.
Q2: What are the common byproducts observed during the decomposition of this compound?
Decomposition of this compound can lead to a variety of solid, liquid, and gaseous byproducts. These can be broadly categorized as:
-
Solid Residues: Incomplete decomposition can result in a mixture of copper, copper(I) oxide (Cu₂O), and copper(II) oxide (CuO).[1][2] Carbonaceous materials can also be present as a solid byproduct.
-
Gaseous Byproducts: The most common gaseous byproducts are carbon dioxide (CO₂) and carbon monoxide (CO).[3]
-
Organic Byproducts: The organic 2-ethylhexanoate ligand can decompose into a range of volatile and semi-volatile organic compounds. Based on studies of similar copper carboxylates, these can include alkanes, alkenes, and carboxylic acids. For example, the photochemical decomposition of a copper carboxylate yielded 1-pentene, hexanoic acid, and decane.[4]
Q3: What are the key factors that influence the formation of byproducts?
The type and quantity of byproducts are highly dependent on the experimental conditions. The most critical factors include:
-
Temperature: The decomposition temperature significantly impacts the reaction pathway and the extent of decomposition.
-
Atmosphere: The presence or absence of oxygen is a primary determinant of whether the final solid product is metallic copper or copper oxide.
-
Heating Rate: A rapid heating rate can lead to incomplete decomposition and the formation of more complex organic byproducts.
-
Solvent: If the decomposition is carried out in a solution, the solvent can influence the reaction kinetics and may even participate in side reactions.
-
Additives: The presence of other chemical species, such as reducing or capping agents, can alter the decomposition mechanism and byproduct profile.
Troubleshooting Guide
This guide is designed to help you troubleshoot common issues related to byproduct formation during this compound decomposition.
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| Final solid product is black instead of reddish-brown (expected copper). | Decomposition was performed in an oxidizing atmosphere (presence of air/oxygen). | Perform the decomposition under a continuous flow of an inert gas such as high-purity nitrogen or argon. |
| Final solid product is a mixture of copper and its oxides. | Incomplete removal of oxygen from the reaction system. | Ensure the reaction vessel is thoroughly purged with an inert gas before heating. Use a higher flow rate of the inert gas during the experiment. |
| Presence of significant carbonaceous residue in the final product. | Incomplete decomposition of the organic ligands at the set temperature. Side reactions leading to polymerization of organic fragments. | Optimize the decomposition temperature and time. A slower heating rate may allow for more complete removal of organic fragments. Consider performing the decomposition in a hydrogen-containing atmosphere (e.g., 4% H₂ in Ar) to facilitate the reduction of carbonaceous residues. |
| Identification of unexpected organic byproducts in GC-MS analysis. | The decomposition pathway is leading to a complex mixture of hydrocarbons. | Lower the decomposition temperature. The use of additives, such as amines, can lower the decomposition temperature of copper carboxylates and potentially lead to a cleaner reaction. |
| Low yield of the desired copper-containing product. | Volatilization of the this compound precursor before decomposition. Incomplete reaction. | Use a sealed reaction vessel if possible. Optimize the heating profile to ensure complete decomposition without significant sublimation of the precursor. |
Quantitative Data Summary
The following table summarizes the decomposition stages of copper(II) acetate (B1210297) monohydrate in air, which can serve as a model for understanding the decomposition of this compound. The exact temperatures for this compound will differ due to the different organic ligand.
| Decomposition Step | Temperature Range (°C) | Process | Primary Products |
| 1 | < 168 | Dehydration | Anhydrous Copper(II) Acetate, Water |
| 2 | 168 - 302 | Decomposition of the carboxylate | Cu, Cu₂O, CuO, CO₂, Organic fragments |
| 3 | 302 - 500 | Oxidation | CuO |
Table adapted from a study on the thermal decomposition of copper(II) acetate monohydrate in air.[1][2]
Experimental Protocols
Protocol 1: Analysis of Gaseous Byproducts by TGA-FTIR/MS
This protocol outlines the general procedure for identifying evolved gases during the thermal decomposition of this compound using a Thermogravimetric Analyzer (TGA) coupled with Fourier Transform Infrared Spectroscopy (FTIR) and/or a Mass Spectrometer (MS).
1. Instrumentation Setup:
- Interface the TGA instrument to the FTIR gas cell or MS inlet using a heated transfer line.
- Set the transfer line and gas cell/inlet temperature to a value high enough to prevent condensation of the evolved gases (e.g., 250-300 °C).
2. Sample Preparation:
- Accurately weigh 5-10 mg of this compound into a TGA crucible.
3. TGA Method:
- Purge the TGA furnace with the desired atmosphere (e.g., high-purity nitrogen for inert conditions or synthetic air for oxidative conditions) at a constant flow rate (e.g., 50-100 mL/min).
- Equilibrate the sample at a starting temperature (e.g., 30 °C).
- Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a final temperature sufficient to ensure complete decomposition (e.g., 600 °C).
4. FTIR/MS Data Acquisition:
- Set the FTIR to continuously collect spectra of the evolved gas throughout the TGA run.
- For MS, set the instrument to scan a relevant mass-to-charge ratio range (e.g., m/z 10-200) to detect expected byproducts.
5. Data Analysis:
- Correlate the weight loss events in the TGA curve with the appearance of specific IR absorption bands or mass fragments in the FTIR/MS data to identify the evolved gaseous byproducts.
Protocol 2: Analysis of Organic Byproducts by GC-MS
This protocol describes the general procedure for the identification of volatile and semi-volatile organic byproducts from the decomposition of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).
1. Sample Decomposition and Collection:
- Decompose a known quantity of this compound in a tube furnace under a controlled atmosphere and temperature.
- Trap the volatile organic byproducts by passing the exit gas through a cold trap (e.g., liquid nitrogen) or by using solid-phase microextraction (SPME).
2. Sample Preparation for GC-MS:
- If a cold trap was used, rinse the trap with a suitable solvent (e.g., dichloromethane, hexane) to dissolve the condensed byproducts.
- If SPME was used, the fiber can be directly injected into the GC.
3. GC-MS Analysis:
- Injector: Set the injector temperature to ensure volatilization of the sample (e.g., 250 °C).
- Column: Use a non-polar or medium-polarity capillary column suitable for hydrocarbon analysis (e.g., HP-5MS).
- Oven Program: Start at a low temperature (e.g., 40 °C) and ramp up to a higher temperature (e.g., 280 °C) at a controlled rate (e.g., 10 °C/min) to separate the different organic compounds.
- Mass Spectrometer: Operate in electron ionization (EI) mode and scan a mass range appropriate for the expected byproducts (e.g., m/z 40-500).
4. Data Analysis:
- Identify the individual compounds by comparing their mass spectra with a reference library (e.g., NIST).
Visualizations
Caption: Experimental workflow for the analysis of this compound decomposition byproducts.
Caption: Troubleshooting logic for addressing byproduct formation in this compound decomposition.
References
Technical Support Center: Purification of Crude Copper 2-Ethylhexanoate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude copper 2-ethylhexanoate (B8288628).
Troubleshooting Guides
This section addresses specific issues that may be encountered during common purification procedures.
Recrystallization
| Problem | Possible Cause(s) | Solution(s) |
| Copper 2-ethylhexanoate fails to crystallize upon cooling. | - The solution is not saturated (too much solvent was added).- The solution is supersaturated but requires nucleation. | - If the solution is not saturated: Gently heat the solution to evaporate some of the solvent and re-cool.[1]- To induce nucleation: - Scratch the inside of the flask with a glass rod at the surface of the solution to create a rough surface for crystal growth.[2] - Add a "seed crystal" of pure this compound to the solution.[2] - Cool the solution in an ice bath to further decrease solubility.[3] |
| The product "oils out" instead of forming crystals. | - The boiling point of the solvent is higher than the melting point of the this compound.- The cooling process is too rapid.- High concentration of impurities. | - Reheat the solution to dissolve the oil, add a small amount of a co-solvent in which the compound is less soluble, and allow it to cool slowly.[3]- Ensure a gradual cooling process. Insulate the flask to slow down heat loss.[3]- If impurities are the cause, consider a preliminary purification step like solvent extraction before recrystallization. |
| The resulting crystals are discolored (e.g., brownish or greenish-brown instead of a distinct blue/green). | - Presence of colored impurities.- Partial decomposition of the product. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use with caution as it can also adsorb the product.- Ensure the heating temperature is not excessively high to prevent decomposition. |
| Low recovery yield of purified crystals. | - Too much solvent was used, leaving a significant amount of product in the mother liquor.[4]- Premature crystallization during hot filtration.- The crystals were not washed with a cold solvent. | - Minimize the amount of hot solvent used to dissolve the crude product.[2]- Preheat the filtration apparatus (funnel and receiving flask) to prevent the solution from cooling and crystallizing prematurely.- Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent to remove residual impurities without dissolving the product.[5] |
Solvent Extraction
| Problem | Possible Cause(s) | Solution(s) |
| Formation of a stable emulsion at the interface of the organic and aqueous layers. | - High concentration of surfactants or other emulsifying impurities.[6]- Vigorous shaking of the separatory funnel.- Similar densities of the two phases. | - To break the emulsion: - Allow the mixture to stand for a longer period. - Gently swirl the separatory funnel instead of vigorous shaking. - Add a small amount of a saturated brine solution (NaCl) to increase the ionic strength and density of the aqueous phase.[7] - Filter the entire mixture through a pad of Celite or glass wool.[7] |
| Poor separation of the copper complex into the organic phase. | - Incorrect pH of the aqueous phase.- Insufficient amount of organic solvent.- Inefficient mixing of the two phases. | - Adjust the pH of the aqueous phase to the optimal range for the extraction of the copper complex. For many copper extractions, a slightly acidic to neutral pH is effective.[8]- Increase the volume of the organic solvent or perform multiple extractions with smaller volumes for higher efficiency.- Ensure thorough but gentle mixing to maximize the surface area for mass transfer between the phases. |
| The organic layer is discolored or contains suspended solids. | - Extraction of colored impurities along with the product.- Presence of insoluble impurities from the crude material. | - Wash the organic layer with a suitable aqueous solution (e.g., dilute acid or base) to remove the colored impurities.- Filter the crude solution before performing the extraction to remove any insoluble materials. |
Column Chromatography
| Problem | Possible Cause(s) | Solution(s) |
| The blue/green band of the copper complex does not move down the column or streaks. | - The eluent is not polar enough.- The compound is strongly adsorbed to the stationary phase.- Decomposition of the complex on the column.[9][10] | - Gradually increase the polarity of the eluent by adding a more polar solvent (e.g., increase the percentage of ethyl acetate (B1210297) in a hexane/ethyl acetate mixture).- If using silica (B1680970) gel, which can be acidic, consider using a different stationary phase like neutral alumina (B75360).[10]- Add a small amount of a coordinating solvent like methanol (B129727) to the eluent to help desorb the complex. |
| The collected fractions show poor separation of the desired product from impurities. | - The eluent is too polar, causing all compounds to elute quickly.- The column was not packed properly, leading to channeling.- The column was overloaded with the crude sample. | - Start with a less polar eluent and gradually increase the polarity (gradient elution).- Ensure the column is packed uniformly without any air bubbles or cracks.- Use an appropriate amount of crude material for the size of the column. A general rule is a 1:20 to 1:100 ratio of sample to stationary phase by weight. |
| The color of the copper complex fades or changes during chromatography. | - Decomposition of the this compound on the stationary phase.[11] | - Use a less acidic stationary phase like neutral alumina instead of silica gel.[10]- Deactivate the silica gel by adding a small percentage of a base like triethylamine (B128534) to the eluent.[9]- Perform the chromatography quickly to minimize the contact time between the complex and the stationary phase. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities often include unreacted starting materials such as 2-ethylhexanoic acid, copper(II) salts (e.g., copper(II) acetate, copper(II) sulfate), and byproducts formed during the synthesis.[11] Water and other solvents used in the reaction may also be present.
Q2: Which purification technique is most suitable for my crude sample?
A2: The choice of purification technique depends on the nature and quantity of the impurities, as well as the desired final purity.
-
Recrystallization is effective if the impurities have significantly different solubilities from the product in a particular solvent system. It is a good method for removing small amounts of impurities from a relatively pure sample.[2]
-
Solvent extraction is useful for separating the desired product from impurities that have different partition coefficients between two immiscible liquids. For example, it can be used to remove water-soluble impurities.[12]
-
Column chromatography offers the highest resolution for separating complex mixtures and is suitable when other methods fail to provide the desired purity.[13] However, it can be more time-consuming and may lead to product decomposition on certain stationary phases.[10]
Q3: How do I choose an appropriate solvent for the recrystallization of this compound?
A3: An ideal recrystallization solvent should dissolve the this compound well at elevated temperatures but poorly at low temperatures.[5] The impurities should either be insoluble at high temperatures or remain soluble at low temperatures. For this compound, which is soluble in many organic solvents, a mixed solvent system like methanol/water or diethyl ether/acetone can be effective.[14] Small-scale solubility tests with different solvents are recommended to find the optimal system.
Q4: Can I reuse the solvent from recrystallization?
A4: While it is possible to recover and reuse the solvent, it is generally not recommended for achieving high purity, as the recovered solvent may contain dissolved impurities. For routine purifications where ultra-high purity is not the primary goal, the solvent can be distilled and reused.
Q5: My purified this compound has a wide melting point range. What does this indicate?
A5: A wide melting point range is typically an indication of the presence of impurities. Pure crystalline solids usually have a sharp melting point range of 1-2°C.[2] If your purified product shows a broad range, a further purification step may be necessary.
Experimental Protocols
Protocol 1: Purification by Recrystallization
-
Solvent Selection: In a small test tube, add approximately 50 mg of the crude this compound. Add a few drops of a potential solvent (e.g., methanol, ethanol, or a mixture like methanol/water). Heat the mixture gently. A good solvent will dissolve the compound when hot but allow it to crystallize upon cooling.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.[2]
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them. Preheat the funnel and receiving flask to prevent premature crystallization.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[3]
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[5]
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature to remove any residual solvent.
Protocol 2: Purification by Solvent Extraction
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent in which it is highly soluble (e.g., dichloromethane (B109758) or ethyl acetate).
-
Washing: Transfer the solution to a separatory funnel. Add an equal volume of deionized water and gently shake. Allow the layers to separate and drain the aqueous layer. This step removes water-soluble impurities.
-
Acid/Base Wash (Optional): To remove acidic or basic impurities, you can perform additional washes with a dilute aqueous solution of a weak base (e.g., sodium bicarbonate to remove excess 2-ethylhexanoic acid) or a weak acid, respectively.
-
Brine Wash: Wash the organic layer with a saturated sodium chloride solution (brine) to remove any remaining water.
-
Drying: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate).
-
Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator to obtain the purified this compound.
Comparison of Purification Techniques
| Technique | Typical Purity | Expected Yield | Complexity | Advantages | Disadvantages |
| Recrystallization | >98% | 60-90% | Low | Simple, cost-effective for removing small amounts of impurities. | Can be time-consuming, potential for low yield if not optimized.[4] |
| Solvent Extraction | 95-99% | >90% | Moderate | Good for removing large quantities of impurities with different solubilities, high throughput.[9][10] | Can be less effective for impurities with similar solubility to the product, potential for emulsion formation.[8] |
| Column Chromatography | >99% | 50-80% | High | High resolution for complex mixtures, capable of separating closely related compounds.[13] | Can be slow and labor-intensive, potential for product decomposition on the stationary phase.[11] |
Purification Workflow
Caption: A general workflow for the purification of crude this compound.
References
- 1. saimm.co.za [saimm.co.za]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Frontiers | Evaluation of Immobilized Metal-Ion Affinity Chromatography and Electrospray Ionization Tandem Mass Spectrometry for Recovery and Identification of Copper(II)-Binding Ligands in Seawater Using the Model Ligand 8-Hydroxyquinoline [frontiersin.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Investigation of copper-azamacrocyclic complexes by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. americanelements.com [americanelements.com]
- 8. Copper Recovery by Solvent Extraction Techniques - 911Metallurgist [911metallurgist.com]
- 9. jme.shahroodut.ac.ir [jme.shahroodut.ac.ir]
- 10. mdpi.com [mdpi.com]
- 11. fsc.stafpu.bu.edu.eg [fsc.stafpu.bu.edu.eg]
- 12. oresomeresources.com [oresomeresources.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Stability of Copper 2-Ethylhexanoate Solutions
Welcome to the technical support center for improving the stability of copper 2-ethylhexanoate (B8288628) solutions. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the preparation, storage, and use of these solutions. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the consistency and reliability of your experiments.
Troubleshooting Guides
This section provides solutions to common problems encountered with copper 2-ethylhexanoate solutions.
Issue 1: Precipitation or Cloudiness in the Solution
| Potential Cause | Troubleshooting Steps |
| Low Solubility in the Chosen Solvent | This compound, a solid, dissolves more readily in nonpolar organic solvents. If precipitation is observed, consider using a less polar solvent or a co-solvent system to improve solubility.[1] |
| Temperature Fluctuations | Solutions prepared at elevated temperatures may precipitate upon cooling to room temperature, especially in polar organic solvents.[2] If heating is used for dissolution, allow the solution to cool to room temperature slowly and observe for any precipitation. If precipitation occurs, a different solvent system may be necessary. |
| Reaction with Incompatible Substances | The solution may be incompatible with phosphates, soluble carbonates, and sulfuric acid, leading to precipitation.[3][4] Ensure all glassware is clean and that the solution does not come into contact with these substances. The use of chelating agents like EDTA or citrate (B86180) can sometimes prevent precipitation of copper salts in aqueous environments by forming stable, soluble complexes.[5] |
| Concentration Exceeds Solubility Limit | The concentration of the this compound may be too high for the chosen solvent. Try preparing a more dilute solution. |
Issue 2: Color Change of the Solution
| Potential Cause | Troubleshooting Steps |
| Change in Copper (II) Coordination Environment | The color of copper (II) solutions is dependent on the ligands coordinated to the copper ion. A color change from the typical blue or blue-green can indicate a change in the coordination sphere.[6][7] This can be caused by interaction with components of the solvent system or impurities. |
| Degradation of the Compound | Exposure to high temperatures or direct sunlight can cause the decomposition of this compound, leading to the formation of copper oxide fumes and organic acid vapors, which may alter the solution's appearance.[3] Store solutions in a cool, dark, and well-ventilated place.[3] |
| pH Shift (in aqueous or protic systems) | In solutions containing water or protic solvents, a change in pH can affect the copper ion's hydration sphere and lead to a color change.[8] If applicable, measure and adjust the pH of the solution. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound solutions?
A1: this compound is a solid that is generally more soluble in nonpolar organic solvents. The choice of solvent will depend on the specific application. For applications requiring a polar medium where precipitation is a concern, using a co-solvent system may improve stability.[1]
Q2: How should I store my this compound solutions to ensure stability?
A2: To maintain stability, solutions should be stored in tightly closed containers in a cool, dry, and well-ventilated area, protected from direct sunlight.[3] The solid compound is stable at room temperature.[3]
Q3: My solution has turned from blue to green. What does this mean?
A3: A color change from blue to green in copper (II) solutions can indicate a change in the coordination environment of the copper ion, often due to the replacement of water ligands with other ligands, such as chloride ions.[7][8] This may or may not affect your experiment, depending on the specific role of the copper complex. It is advisable to investigate the cause, such as potential impurities in your solvent or starting materials.
Q4: Can I use stabilizers to prevent degradation or precipitation?
A4: While specific stabilizers for this compound solutions in organic solvents are not well-documented in readily available literature, the use of chelating agents like EDTA or citrate is a common strategy to prevent the precipitation of copper salts in aqueous systems.[5] Their effectiveness in organic solvents would need to be experimentally determined.
Q5: How can I monitor the stability of my solution over time?
A5: UV-Vis spectroscopy is a convenient method for monitoring the stability of this compound solutions.[9][10] A decrease in the absorbance at the characteristic wavelength for the copper (II) complex over time can indicate degradation or precipitation. See the experimental protocol below for a general procedure.
Experimental Protocols
Protocol 1: Preparation of a Stock Solution of this compound
Objective: To prepare a stable stock solution of this compound in an appropriate organic solvent.
Materials:
-
This compound solid
-
Anhydrous nonpolar organic solvent (e.g., toluene, hexanes)
-
Volumetric flask
-
Magnetic stirrer and stir bar
-
Analytical balance
Procedure:
-
Accurately weigh the desired amount of this compound solid using an analytical balance.
-
Transfer the solid to a clean, dry volumetric flask.
-
Add a portion of the chosen anhydrous nonpolar solvent to the flask, enough to dissolve the solid with stirring.
-
Place a magnetic stir bar in the flask and stir the mixture at room temperature until the solid is completely dissolved. Avoid heating unless absolutely necessary, as this can lead to precipitation upon cooling.[2]
-
Once dissolved, add the solvent to the volumetric flask up to the calibration mark.
-
Stopper the flask and invert it several times to ensure a homogeneous solution.
-
Store the solution in a tightly sealed container in a cool, dark place.
Protocol 2: Monitoring Solution Stability using UV-Vis Spectroscopy
Objective: To monitor the stability of a this compound solution over time by measuring its absorbance.
Materials:
-
Prepared this compound solution
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Solvent used to prepare the solution (as a blank)
Procedure:
-
Set the UV-Vis spectrophotometer to scan a wavelength range appropriate for copper (II) complexes (typically in the visible region, e.g., 600-800 nm).
-
Use the pure solvent as a blank to zero the spectrophotometer.
-
Immediately after preparation (Time 0), take an aliquot of the this compound solution and measure its UV-Vis spectrum.
-
Identify the wavelength of maximum absorbance (λmax).
-
Store the stock solution under the desired conditions (e.g., room temperature in the dark, refrigerated, etc.).
-
At predetermined time intervals (e.g., 1 day, 3 days, 1 week, etc.), withdraw an aliquot of the solution, allow it to come to room temperature if refrigerated, and measure its absorbance at the previously determined λmax.
-
A significant decrease in absorbance over time indicates a decrease in the concentration of the soluble copper complex, suggesting precipitation or degradation.
-
Visual inspection for any color change or formation of precipitate should be done concurrently.
Visualizations
Caption: Workflow for preparing and monitoring the stability of this compound solutions.
Caption: Decision tree for troubleshooting precipitation in this compound solutions.
References
- 1. scispace.com [scispace.com]
- 2. CN109796327A - A kind of preparation method of 2 ethyl hexanoic acid copper - Google Patents [patents.google.com]
- 3. gelest.com [gelest.com]
- 4. quora.com [quora.com]
- 5. researchgate.net [researchgate.net]
- 6. Page loading... [wap.guidechem.com]
- 7. emerginginvestigators.org [emerginginvestigators.org]
- 8. Sciencemadness Discussion Board - Making a solution with temperature dependent coloration - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. mdpi.com [mdpi.com]
- 10. dergipark.org.tr [dergipark.org.tr]
Addressing solubility issues of copper 2-ethylhexanoate in nonpolar solvents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility issues with copper (II) 2-ethylhexanoate (B8288628) in nonpolar solvents.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of copper (II) 2-ethylhexanoate in nonpolar solvents?
A1: Copper (II) 2-ethylhexanoate is generally considered to be soluble in nonpolar organic solvents.[1][2][3] This is a key advantage of this compound over other copper salts, such as copper (II) acetate, which have limited solubility in such solvents.[4] The solubility is attributed to the lipophilic nature of the 2-ethylhexanoate ligands.
Q2: Why is my copper (II) 2-ethylhexanoate not dissolving well in a nonpolar solvent?
A2: Several factors can contribute to poor solubility. These include the specific solvent used, the presence of impurities, the temperature, and the physical form of the solid. In solution, copper (II) carboxylates can also exist in a monomer-dimer equilibrium, which can be influenced by the solvent and affect solubility.[5][6]
Q3: What is the appearance of copper (II) 2-ethylhexanoate?
A3: It is typically a blue-green solid, which can be a powder or crystalline material.[2][7]
Q4: Can I use polar solvents to dissolve copper (II) 2-ethylhexanoate?
A4: While the primary advantage of copper (II) 2-ethylhexanoate is its solubility in nonpolar solvents, it can also be soluble in some polar organic solvents. For instance, its synthesis can be performed in ethanol.[8] However, for applications requiring a nonpolar medium, the focus should be on optimizing dissolution in those solvents.
Troubleshooting Guide
Issue 1: Slow or Incomplete Dissolution
Possible Causes:
-
Inappropriate Solvent: While generally soluble in nonpolar solvents, the specific solubility can vary. Aromatic hydrocarbons like toluene (B28343) may be more effective than aliphatic hydrocarbons like hexane.
-
Low Temperature: The dissolution of solids is often an endothermic process, meaning that increasing the temperature will increase solubility.
-
Insufficient Agitation: Proper mixing is crucial to ensure the solid is well-dispersed in the solvent.
-
Particle Size: Large crystals will dissolve more slowly than a fine powder.
Solutions:
-
Optimize Solvent Choice: If experiencing issues, consider switching to a different nonpolar solvent. A solvent with a slightly higher polarity or a different structure (e.g., aromatic vs. aliphatic) may be more effective.
-
Gentle Heating: Warm the solvent and solute mixture. A temperature of 40-60°C is a good starting point. Avoid excessive heating, as it can lead to solvent loss and potential degradation of the compound.
-
Mechanical Agitation: Use a magnetic stirrer or sonicator to increase the rate of dissolution.
-
Reduce Particle Size: If the starting material is in the form of large crystals, gently grind it to a fine powder using a mortar and pestle before adding it to the solvent.
Issue 2: Precipitate Forms After Initial Dissolution
Possible Causes:
-
Supersaturated Solution: The solution may have been saturated at a higher temperature and precipitated upon cooling.
-
Change in Solvent Composition: The addition of another solvent (e.g., an anti-solvent) can cause the product to precipitate.
-
Moisture Contamination: The presence of water can lead to hydrolysis and the formation of less soluble species.
Solutions:
-
Re-dissolve and Dilute: Gently warm the solution to re-dissolve the precipitate and then add more solvent to create a less concentrated solution.
-
Maintain Constant Temperature: If the application allows, maintain the solution at the temperature at which the compound was dissolved.
-
Use Anhydrous Solvents: Ensure that the solvents used are dry to prevent hydrolysis.
Issue 3: Solution Appears Cloudy or Hazy
Possible Causes:
-
Insoluble Impurities: The starting material may contain insoluble impurities.
-
Fine Undissolved Particles: The compound may not be fully dissolved, with very fine particles remaining in suspension.
Solutions:
-
Filtration: Filter the solution through a syringe filter (e.g., 0.45 µm PTFE) to remove any insoluble particulate matter.
-
Extended Dissolution Time: Allow more time for dissolution with continued agitation and gentle heating.
Quantitative Solubility Data
| Solvent Type | Examples | Qualitative Solubility |
| Aromatic Hydrocarbons | Toluene, Xylene | Generally Good |
| Aliphatic Hydrocarbons | Hexane, Heptane | Moderate to Good |
| Chlorinated Solvents | Dichloromethane, Chloroform | Generally Good |
| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Moderate to Good |
| Mineral Spirits | N/A | Variable, may be limited |
Experimental Protocols
Protocol 1: Standard Dissolution of Copper (II) 2-Ethylhexanoate
Objective: To prepare a clear, homogeneous solution of copper (II) 2-ethylhexanoate in a nonpolar solvent.
Materials:
-
Copper (II) 2-ethylhexanoate (solid)
-
Anhydrous nonpolar solvent (e.g., toluene)
-
Glass vial or flask with a screw cap or stopper
-
Magnetic stirrer and stir bar
-
Hot plate (with temperature control)
-
Balance
Procedure:
-
Weigh the desired amount of copper (II) 2-ethylhexanoate and add it to the vial/flask.
-
Add the calculated volume of the nonpolar solvent to the vial/flask.
-
Place the magnetic stir bar in the vial/flask.
-
Seal the vial/flask to prevent solvent evaporation.
-
Begin stirring the mixture at room temperature.
-
If the solid does not dissolve completely after 15-20 minutes, gently warm the mixture to 40-60°C while continuing to stir.
-
Continue to stir until all the solid has dissolved and the solution is clear.
-
Allow the solution to cool to room temperature. If the solution remains clear, it is ready for use. If a precipitate forms upon cooling, you may need to use a more dilute solution or maintain a slightly elevated temperature.
Protocol 2: Determination of Copper (II) 2-Ethylhexanoate Concentration by UV-Vis Spectrophotometry
Objective: To determine the concentration of a prepared solution of copper (II) 2-ethylhexanoate.
Background: Copper (II) complexes are colored and absorb light in the visible region of the electromagnetic spectrum. This property can be used to determine their concentration using UV-Vis spectrophotometry by constructing a calibration curve. The maximum absorbance (λmax) for copper (II) complexes is often in the 600-800 nm range.[9]
Materials:
-
Prepared solution of copper (II) 2-ethylhexanoate of unknown concentration
-
Pure nonpolar solvent (the same as used to prepare the solution)
-
UV-Vis spectrophotometer
-
Cuvettes (quartz or glass, appropriate for the solvent and wavelength range)
-
Volumetric flasks and pipettes for preparing standards
Procedure:
-
Preparation of Standard Solutions:
-
Prepare a stock solution of known concentration by accurately weighing a small amount of copper (II) 2-ethylhexanoate and dissolving it in a known volume of the nonpolar solvent.
-
Perform a series of dilutions of the stock solution to create a set of standard solutions of decreasing concentrations.
-
-
Determination of λmax:
-
Use the most concentrated standard solution to scan a range of wavelengths (e.g., 400-900 nm) to determine the wavelength of maximum absorbance (λmax).
-
-
Measurement of Standards:
-
Set the spectrophotometer to λmax.
-
Use the pure solvent as a blank to zero the instrument.
-
Measure the absorbance of each standard solution.
-
-
Constructing the Calibration Curve:
-
Plot a graph of absorbance versus concentration for the standard solutions.
-
Perform a linear regression to obtain the equation of the line (y = mx + c), where y is absorbance, x is concentration, m is the slope, and c is the y-intercept. The R² value should be close to 1.
-
-
Measurement of the Unknown Sample:
-
Measure the absorbance of the unknown solution.
-
Use the equation of the calibration curve to calculate the concentration of the unknown solution.
-
Visualizations
Caption: A workflow diagram for troubleshooting common issues encountered when dissolving copper (II) 2-ethylhexanoate.
Caption: A diagram illustrating the monomer-dimer equilibrium of copper (II) 2-ethylhexanoate in solution and the factors that can influence it.
References
- 1. Copper(II) 2-ethylhexanoate 149-11-1 [sigmaaldrich.com]
- 2. CAS 149-11-1: Copper(II) 2-ethylhexanoate | CymitQuimica [cymitquimica.com]
- 3. americanelements.com [americanelements.com]
- 4. Copper(II) 2-ethylhexanoate|CAS 149-11-1|RUO [benchchem.com]
- 5. Copper(II) carboxylate dimers prepared from ligands designed to form a robust π···π stacking synthon: supramolecular structures and molecular properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ancillary-Ligand-Assisted Variation in Nuclearities Leading to the Formation of Di-, Tri-, and Tetranuclear Copper(II) Complexes with Multifaceted Carboxylate Coordination Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Copper bis(2-ethylhexanoate) | 149-11-1 [chemicalbook.com]
- 8. CN109796327A - A kind of preparation method of 2 ethyl hexanoic acid copper - Google Patents [patents.google.com]
- 9. uv visible light absorption spectrum of copper complexes why are copper(I) compounds colourless spectra of hexaaquacopper(II) diaqatetraamminecopper(II) hexaamminecopper(II)complex ions Doc Brown's chemistry revision notes [docbrown.info]
Troubleshooting inconsistent results in copper 2-ethylhexanoate catalyzed reactions
Welcome to the technical support center for copper 2-ethylhexanoate (B8288628) catalyzed reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during experimentation, ensuring more consistent and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is copper(II) 2-ethylhexanoate and what are its key properties?
A1: Copper(II) 2-ethylhexanoate is a copper salt of 2-ethylhexanoic acid. It is a crystalline solid that is highly soluble in nonpolar organic solvents, which is a significant advantage over other copper salts like copper(II) acetate.[1] This property allows for more homogeneous reaction conditions.[1] Structurally, it often exists as a dimer and is considered a charge-neutral coordination complex.[1] It is commonly used as a catalyst in various organic reactions, including C-H functionalization, cross-coupling reactions, and polymerizations.[1] The catalytic mechanism often involves the copper center cycling between Cu(II) and Cu(I) oxidation states.[1]
Q2: How should I handle and store copper(II) 2-ethylhexanoate?
A2: Solid copper(II) 2-ethylhexanoate is hygroscopic and should be stored in a cool, dry place away from strong oxidizing agents.[2] It is an irritant to the eyes, skin, and respiratory system, so appropriate personal protective equipment (PPE) such as gloves, eye shields, and a dust mask should be used.[2]
Q3: Does the purity of copper(II) 2-ethylhexanoate matter?
A3: Yes, catalyst quality and purity are paramount for reproducibility.[3] While it can often be used as received, trace impurities can act as inhibitors.[3] If inconsistent results are observed, purification by recrystallization from a solvent mixture like methanol/water or ether/acetone may be necessary.[2]
Troubleshooting Inconsistent Reaction Outcomes
This section addresses specific problems you may encounter during your experiments, providing potential causes and solutions.
Guide 1: Low or Variable Reaction Yield
Q: My reaction yield is significantly lower than expected or varies between runs. What are the likely causes?
A: Inconsistent yields are a common problem in copper-catalyzed reactions and can stem from several sources. The primary areas to investigate are reagent purity, atmospheric control, and the choice of reaction parameters.[3][4]
Troubleshooting Steps:
-
Verify Reagent Purity: Trace impurities in substrates, solvents, or the base can poison or inhibit the catalyst.[3] The quality and particle size of inorganic bases (e.g., Cs₂CO₃, K₃PO₄) can dramatically impact reaction rates and yields.[4][5]
-
Ensure an Inert Atmosphere: Many copper-catalyzed reactions, particularly those involving a Cu(I) active species, are sensitive to air.[6] Oxygen can oxidize the active catalyst to a less reactive Cu(II) state, leading to deactivation.[6][7][8] Ensure your reaction setup is properly degassed and maintained under an inert atmosphere like nitrogen or argon.
-
Evaluate Solvent Choice: The 2-ethylhexanoate ligand enhances solubility in nonpolar solvents, but the solvent choice is still crucial.[1] The solvent affects the solubility of all components, including the base, and can coordinate to the copper center, influencing its reactivity.[5][9] In some cases, solvent-ionomer interactions can impact catalyst layer structure and performance.[10]
-
Check Ligand Integrity: If you are using an additional ligand, ensure it is pure and used in the correct ratio. Ligands play a critical role in stabilizing the copper catalyst and modulating its reactivity.[11][12] An inappropriate ligand or incorrect stoichiometry can lead to poor results.[13]
dot
Caption: Troubleshooting workflow for low or inconsistent yields.
Guide 2: Reaction Stalls or Catalyst Deactivation
Q: My reaction starts, but appears to stop before completion. What causes this catalyst deactivation?
A: Catalyst deactivation is a key issue in copper-catalyzed reactions and can occur through several pathways.[5] Understanding these pathways is crucial for maintaining catalytic activity throughout the reaction.
Common Deactivation Pathways:
-
Oxidation: The active Cu(I) species can be oxidized to the more stable but often less active Cu(II) state, especially in the presence of air.[6][14]
-
Precipitation/Insolubility: The catalyst or key intermediates may precipitate out of the solution, effectively removing them from the catalytic cycle.[5] This can be influenced by the choice of solvent and the formation of inorganic side products.[5]
-
Ligand Degradation: The ligands used to stabilize the copper center can degrade under harsh reaction conditions (e.g., high temperatures), leading to catalyst deactivation.[3]
-
Inhibition by Products or Bases: Inorganic side products from the reaction can inhibit the catalyst.[5] Furthermore, some bases can bind too strongly to the copper center, leading to the formation of inactive "off-cycle" species.[15]
Data Summary: Factors Influencing Catalyst Stability
| Parameter | Influence on Catalyst Stability & Activity | Common Issues & Solutions |
| Atmosphere | Presence of O₂ can oxidize active Cu(I) to inactive Cu(II).[6][8] | Issue: Air-sensitivity. Solution: Use rigorous inert atmosphere techniques (e.g., Schlenk line, glovebox).[6] |
| Ligand | Stabilizes the desired copper oxidation state and prevents aggregation.[11][12] Strong electron-donating ligands can stabilize key intermediates.[12] | Issue: Ligand degradation or inappropriate choice. Solution: Screen different ligands; ensure the ligand is stable at the reaction temperature. |
| Solvent | Affects solubility of catalytic species and can coordinate to the metal center, impacting reactivity.[9][16] | Issue: Catalyst precipitation or poor reactivity. Solution: Test various solvents; nonpolar solvents are often preferred for copper 2-ethylhexanoate.[1] |
| Base | The solubility and particle size of inorganic bases can affect reaction kinetics and lead to catalyst inhibition.[4][5] | Issue: Slow reaction, catalyst inhibition. Solution: Use high-purity bases; consider soluble organic bases like potassium 2-ethylhexanoate.[17] |
| Temperature | High temperatures can accelerate the reaction but may also lead to thermal decomposition of the catalyst or ligands.[3][4] | Issue: Catalyst decomposition. Solution: Run the reaction at the lowest effective temperature. |
dot
Caption: Catalytic cycle and common deactivation pathways.
Key Experimental Protocols
Protocol 1: General Procedure for a Copper-Catalyzed Cross-Coupling Reaction
This protocol provides a general workflow. Specific temperatures, reaction times, and reagent stoichiometries must be optimized for your particular substrates.
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add copper(II) 2-ethylhexanoate, any additional ligand, and the base under an inert atmosphere (e.g., in a glovebox).
-
Atmosphere Control: Seal the flask, remove it from the glovebox (if used), and connect it to a Schlenk line. Evacuate and backfill the flask with nitrogen or argon three times to ensure an inert atmosphere.[6]
-
Reagent Addition: Add the aryl halide (if solid) followed by the nucleophile (e.g., amine, alcohol). If any reagents are liquids, add them via syringe.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Reaction: Place the flask in a preheated oil bath and stir at the desired temperature for the specified time.
-
Monitoring: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS, LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent and wash with water or an appropriate aqueous solution to remove the base and inorganic salts.
-
Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography, recrystallization, or distillation.
Protocol 2: Purification of Copper(II) 2-Ethylhexanoate by Recrystallization
If you suspect catalyst purity is the source of inconsistency, recrystallization can be performed.[2]
-
Dissolution: In a flask, dissolve the solid copper(II) 2-ethylhexanoate in a minimum amount of a hot solvent mixture, such as methanol/water or diethyl ether/acetone.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in a refrigerator or freezer to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold solvent mixture to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent. Store the purified catalyst under an inert atmosphere in a desiccator.[2]
dot
Caption: Logical workflow for addressing inconsistent results.
References
- 1. This compound | 22221-10-9 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. quora.com [quora.com]
- 8. Copper - Wikipedia [en.wikipedia.org]
- 9. Solvent Coordination Effect on Copper-Based Molecular Catalysts for Controlled Radical Polymerization [mdpi.com]
- 10. chemrxiv.org [chemrxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. Solvent Effects and Selection of a Catalyst for Aqueous Media - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 17. pubs.acs.org [pubs.acs.org]
Technical Support Center: Impact of Impurities in Copper 2-Ethylhexanoate on Catalytic Activity
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center dedicated to addressing challenges related to the catalytic activity of copper 2-ethylhexanoate (B8288628). This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist you in your experimental work. Impurities, often originating from the synthesis of the catalyst itself, can significantly impact reaction outcomes. This guide will help you identify, understand, and mitigate the effects of these impurities.
Troubleshooting Guides
This section provides a systematic approach to diagnosing and resolving common issues encountered during catalysis with copper 2-ethylhexanoate, potentially caused by impurities.
Issue 1: Reduced Catalytic Activity or Complete Inhibition
Symptoms:
-
Slower reaction rates compared to literature reports or previous experiments.
-
Incomplete conversion of starting materials.
-
The reaction fails to initiate.
Possible Causes and Solutions:
| Cause | Identification | Suggested Action |
| Residual 2-Ethylhexanoic Acid | The presence of excess 2-ethylhexanoic acid can alter the catalyst's coordination environment and electronic properties. This can be detected by techniques like NMR or FTIR spectroscopy. | Neutralize the reaction mixture with a non-coordinating base or purify the this compound by recrystallization. |
| Water Content | Water can hydrolyze the catalyst or compete for coordination sites on the copper center, leading to deactivation. Karl Fischer titration is a precise method for quantifying water content. | Use anhydrous solvents and dry reactants. If the catalyst is suspected to be hydrated, it can be dried under vacuum. |
| Presence of Copper(I) Species | While the catalytic cycle often involves redox changes between Cu(II) and Cu(I), an inappropriate initial ratio can hinder the reaction.[1] The presence of Cu(I) can be detected by techniques like XPS or by observing color changes in the reaction mixture. | If the reaction requires a Cu(II) precatalyst, ensure the starting material has not been partially reduced. Conversely, if a Cu(I) active species is needed, a pre-reduction step or the use of a reducing agent might be necessary. |
| Byproducts from Synthesis (e.g., Sodium Acetate) | If the catalyst was synthesized via a salt metathesis reaction, residual salts like sodium acetate (B1210297) can interfere with the catalytic cycle.[1] These can often be detected by elemental analysis (e.g., ICP-MS for sodium). | Purify the this compound by washing with appropriate solvents to remove soluble salt impurities. |
| Solvent Impurities | Coordinating solvents or impurities within the solvent can compete with the substrate for binding to the copper center, inhibiting catalysis. | Use high-purity, anhydrous solvents. If a coordinating solvent is necessary, its effect on the catalyst should be considered and potentially mitigated by using a higher catalyst loading. |
Troubleshooting Workflow:
References
Technical Support Center: Scaling Up the Synthesis of Copper 2-Ethylhexanoate
This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of copper 2-ethylhexanoate (B8288628) from laboratory to pilot scale. It includes frequently asked questions, troubleshooting guides, detailed experimental protocols, and comparative data to address common challenges encountered during scale-up.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing copper 2-ethylhexanoate?
A1: There are three primary methods for the synthesis of this compound:
-
Direct Reaction: This involves the reaction of 2-ethylhexanoic acid directly with a copper source, such as copper(II) oxide, copper(II) acetate (B1210297), or basic copper carbonate.[1][2] This method is straightforward, but reaction conditions can influence product purity.
-
Metathesis (Double Decomposition): This method involves the reaction of a soluble copper salt, like copper(II) sulfate (B86663) or copper(II) acetate, with a salt of 2-ethylhexanoic acid, such as sodium 2-ethylhexanoate.[1][3][4] While effective, this route can be more complex and may introduce byproducts.[1]
-
Electrochemical Synthesis: This technique uses the anodic dissolution of a copper electrode in the presence of 2-ethylhexanoic acid.[1][3][5] It is considered a clean and efficient method that allows for good control over the reaction rate.[1]
Q2: What are the key challenges when scaling up the synthesis from lab to pilot scale?
A2: Scaling up the synthesis of this compound presents several challenges:
-
Heat Management: Maintaining consistent temperature is critical, as excessive heat can lead to thermal decomposition of the product.[1][5]
-
Mixing Efficiency: Ensuring homogenous mixing becomes more difficult in larger reactors, which is crucial for consistent product quality, especially in electrochemical synthesis.[1]
-
Byproduct and Solvent Removal: The removal of byproducts and solvents is more complex and energy-intensive at a larger scale.[1]
-
Purity and Purification: Achieving high purity can be challenging due to the increased volume. Purification methods like vacuum distillation must be carefully controlled to prevent thermal decomposition at high temperatures.[5]
Q3: How does the choice of copper source affect the synthesis process?
A3: The choice of copper source significantly influences the reaction conditions and the final product's purity.[1] For example, using basic copper carbonate can simplify the workup as the byproducts are water and carbon dioxide.[2] Using copper salts like copper(II) chloride with a base like sodium hydroxide (B78521) is a common industrial method that requires careful control of temperature and pressure for high yield and purity.[1]
Q4: What are the primary applications of this compound?
A4: this compound is valued for its high solubility in organic media.[1] It is widely used as a catalyst in various organic reactions, including C-H functionalization, alkene amination, and polymerization reactions.[1] It also serves as a precursor for the synthesis of copper nanoparticles and thin films for applications in materials science and electronics.[1][6]
Troubleshooting Guide
Problem 1: Low Yield of this compound
| Possible Cause | Suggested Solution |
| Incomplete Reaction | Extend the reaction time or moderately increase the temperature, while monitoring for potential decomposition. |
| Suboptimal Reagent Ratio | Ensure the molar ratio of reactants is correct. For instance, when using basic copper carbonate and 2-ethylhexanoic acid, the molar ratio should be at least 1:4.[2] |
| Poor Mixing | Increase the stirring speed or use a more efficient mixing apparatus suitable for the scale of the reaction. |
| Loss During Workup | Optimize the extraction and purification steps. For example, in metathesis reactions, ensure efficient extraction into the organic solvent.[1][5] |
Problem 2: Impure Product (Discoloration or Presence of Starting Materials)
| Possible Cause | Suggested Solution |
| Presence of Unreacted Starting Materials | Improve reaction conditions (time, temperature, mixing) to drive the reaction to completion. Consider adjusting the stoichiometry slightly to ensure the limiting reagent is fully consumed. |
| Byproduct Formation | In metathesis reactions, ensure complete removal of the salt byproduct through washing or filtration.[1] The double decomposition method can introduce byproducts that may require additional purification steps.[1][5] |
| Thermal Decomposition | Avoid excessive temperatures during the reaction and purification steps.[1] If using vacuum distillation, carefully control the temperature and pressure to prevent decomposition.[5] |
| Contamination from Equipment | Ensure all reactors and equipment are thoroughly cleaned and dried before use. |
Problem 3: Difficulty in Removing Water or Solvent
| Possible Cause | Suggested Solution |
| Inefficient Drying Method | For pilot-scale batches, consider using a rotary evaporator under reduced pressure for efficient solvent removal. For final drying, a vacuum oven at a controlled temperature can be effective. |
| Formation of an Emulsion During Extraction | Allow the mixture to stand for a longer period to allow for phase separation. The addition of a small amount of brine can sometimes help to break up emulsions. |
Below is a troubleshooting flowchart for scaling up the synthesis of this compound.
Caption: Troubleshooting flowchart for scaling up this compound synthesis.
Experimental Protocols
Protocol 1: Direct Synthesis from Basic Copper Carbonate (Lab Scale)
-
Reaction Setup: In a 1L round-bottom flask, weigh 50g of basic copper carbonate.[2] Add 130g of 2-ethylhexanoic acid and 500mL of anhydrous ethanol.[2] Stir the mixture until the 2-ethylhexanoic acid is substantially dissolved.[2]
-
Reflux: Place the flask in a water bath and attach a condenser. Control the bath temperature at 80°C and allow the reaction to reflux for 36 hours. The solution will gradually turn deep green.[2]
-
Isolation: After reflux, centrifuge the reaction mixture to separate the solid from the liquid.[2]
-
Purification: Take the supernatant and evaporate the solvent at 70-80°C for 3-4 hours. Subsequently, dry the product at 55°C to obtain pure this compound.[2]
Protocol 2: Metathesis Reaction from Copper(II) Acetate (Lab Scale)
-
Preparation of Sodium 2-ethylhexanoate: Prepare a solution of sodium 2-ethylhexanoate by reacting 2-ethylhexanoic acid with a stoichiometric amount of sodium hydroxide in an appropriate solvent.
-
Reaction: In a separate vessel, dissolve copper(II) acetate monohydrate in a suitable solvent.[1][3]
-
Mixing: Slowly add the sodium 2-ethylhexanoate solution to the copper(II) acetate solution with constant stirring. A precipitate of this compound will form.
-
Isolation and Purification: Filter the precipitate and wash it with water to remove any unreacted salts. The crude product can be purified by recrystallization from a suitable solvent system like methanol/water or diethyl ether/acetone.[3]
The following diagram illustrates a general experimental workflow for the synthesis of this compound.
Caption: General experimental workflow for this compound synthesis.
Data Presentation: Comparison of Synthesis Methods
| Parameter | Direct Reaction | Metathesis (Double Decomposition) | Electrochemical Synthesis |
| Typical Copper Source | Copper(II) oxide, Copper(II) acetate, Basic copper carbonate[1] | Copper(II) sulfate, Copper(II) acetate, Copper(II) chloride[1] | Copper metal anode[1][5] |
| Key Reactants | 2-ethylhexanoic acid[1] | Sodium or ammonium (B1175870) 2-ethylhexanoate[1][5] | 2-ethylhexanoic acid, electroconductive additive[5] |
| Reaction Conditions | Often requires heating/reflux[1][2] | Typically at room temperature or slightly elevated | Controlled current and temperature[1][5] |
| Advantages | Straightforward, potentially fewer byproducts depending on the copper source[2] | Can use readily available copper salts[1] | High purity product, clean process, good reaction control[1] |
| Scale-Up Challenges | Heat management, ensuring complete reaction[1] | Byproduct removal, can be more complex, use of expensive water-soluble salts[1][5] | Maintaining current density, efficient mixing in large reactors, potential for electrode plating issues[1][5] |
| Typical Purity | Good to high, dependent on copper source and conditions[1] | Moderate to high, may require extensive purification[1] | High to very high[1] |
References
- 1. This compound | 22221-10-9 | Benchchem [benchchem.com]
- 2. CN109796327A - A kind of preparation method of 2 ethyl hexanoic acid copper - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. US6033551A - Synthesis of metal 2-ethylhexanoates - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
Managing the hygroscopic nature of solid copper 2-ethylhexanoate
This guide provides researchers, scientists, and drug development professionals with essential information for managing the hygroscopic nature of solid copper (II) 2-ethylhexanoate (B8288628). Adherence to these protocols is crucial for ensuring experimental reproducibility and maintaining the integrity of the compound.
Frequently Asked Questions (FAQs)
Q1: What does it mean that solid copper (II) 2-ethylhexanoate is hygroscopic?
A1: The term hygroscopic means that the substance has a tendency to absorb moisture from the surrounding atmosphere.[1][2] For solid copper (II) 2-ethylhexanoate, this means the fine, typically blue/green powder can attract and hold water molecules from the air, which can alter its physical and chemical properties.[1][3]
Q2: How can I visually identify if my copper (II) 2-ethylhexanoate has absorbed significant moisture?
A2: The most common visual indicator is a change in the physical state of the powder. You may observe clumping, caking, or the formation of a paste-like or even a liquid puddle if it deliquesces (absorbs enough water to dissolve).[4] The color may also change, though this is a less reliable indicator on its own. The anhydrous solid should be a free-flowing powder.[3]
Q3: What are the potential consequences of using moisture-contaminated copper (II) 2-ethylhexanoate in my experiments?
A3: Using copper (II) 2-ethylhexanoate that has absorbed water can lead to several issues:
-
Inaccurate Stoichiometry: The measured mass of the powder will include water, leading to the use of less active compound than intended and affecting reaction yields.
-
Altered Reactivity: Water can act as a ligand, coordinating with the copper ions, which may change the compound's catalytic activity or reaction kinetics.[3]
-
Side Reactions: The presence of water can promote unwanted side reactions, such as hydrolysis, in moisture-sensitive experimental systems.
-
Poor Solubility: The hydrated form may have different solubility characteristics in non-aqueous solvents compared to the anhydrous form.[3]
-
Physical Handling Issues: Clumped or caked material is difficult to weigh and dispense accurately.[2]
Q4: I've received a new batch of copper (II) 2-ethylhexanoate. What is the first thing I should do?
A4: Upon receipt, the compound should be immediately transferred to a controlled storage environment. It is best practice to store it in a tightly sealed container, preferably inside a desiccator or a glove box with an inert atmosphere.[4] If the integrity of the original packaging is questionable, or if the experiment is highly moisture-sensitive, it is advisable to test the water content before the first use.
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Solution(s) |
| The solid has formed hard clumps or a solid mass. | Prolonged or high-level exposure to atmospheric moisture. | 1. Assess the extent: If clumping is minor, the powder can likely be salvaged by drying.[1] 2. Drying: Break up the larger chunks gently and follow the Protocol for Drying Copper (II) 2-Ethylhexanoate. 3. Recrystallization: For more severe contamination or for high-purity applications, recrystallization from a suitable solvent system like Methanol (B129727)/Water or Ether/Acetone may be necessary.[3] |
| Reaction yields are inconsistent or lower than expected. | Inaccurate weighing due to absorbed water; altered catalytic activity. | 1. Quantify Water Content: Use Karl Fischer titration to determine the exact water content of your starting material.[5][6] 2. Adjust Mass: Adjust the mass of the reagent used to account for the water content. 3. Dry the Reagent: Proactively dry the compound before use as a standard laboratory practice.[7] |
| An organic reaction that should be anhydrous is failing. | Introduction of water via the hygroscopic copper catalyst. | 1. Confirm Reagent State: Ensure the copper (II) 2-ethylhexanoate is rigorously dried immediately before use.[7] 2. Use Inert Atmosphere: Handle the dried compound exclusively under an inert atmosphere (e.g., in a glove box or using Schlenk line techniques).[4] |
| The compound appears discolored or has an unusual texture. | Significant water absorption and potential degradation. | 1. Characterize the Material: Perform analytical tests (e.g., FTIR, elemental analysis) to check for degradation products. 2. Purification: If the compound is not degraded, purify it by recrystallization.[3] 3. Discard if Necessary: If significant degradation has occurred, it is best to discard the batch to avoid compromising experimental results. |
Data Presentation
Table 1: Illustrative Moisture Absorption Profile
| Relative Humidity (%) | Exposure Time (hours) | Water Content (% w/w) | Physical Appearance |
| 40% | 1 | < 0.5% | Free-flowing powder |
| 40% | 24 | 1-2% | Minor clumping |
| 75% | 1 | 2-4% | Significant clumping |
| 75% | 24 | > 10% | Caked solid / Paste |
| Note: These values are illustrative. Actual values should be determined experimentally. |
Experimental Protocols
Protocol 1: Determination of Water Content by Karl Fischer Titration
This method is the most accurate and specific for determining the water content of a substance.[8] It is suitable for quantifying water from parts-per-million (ppm) to 100%.[6]
Methodology:
-
Instrument Setup: Prepare the Karl Fischer titrator according to the manufacturer's instructions. Use a solvent appropriate for the sample, such as anhydrous methanol or a specialized Karl Fischer reagent.
-
Titrator Conditioning: Run a pre-titration to neutralize any ambient moisture in the solvent and titration cell until a stable, dry baseline is achieved.
-
Sample Preparation: In a controlled, low-humidity environment (e.g., a glove box or under a nitrogen blanket), accurately weigh approximately 0.5 g of the solid copper (II) 2-ethylhexanoate into a dry, tared sample boat or syringe.
-
Sample Introduction: Quickly and carefully introduce the sample into the titration vessel. Ensure the vessel is sealed immediately to prevent atmospheric moisture from entering.
-
Titration: Initiate the titration. The reagent will react stoichiometrically with the water present in the sample. The endpoint is typically detected potentiometrically.
-
Calculation: The instrument's software will calculate the amount of water based on the volume of titrant consumed and its known concentration. The result is usually expressed as a percentage or in ppm.
-
Replicates: Perform the measurement in triplicate to ensure accuracy and precision.
Protocol 2: Drying of Solid Copper (II) 2-Ethylhexanoate
This protocol is for removing absorbed water from the compound. Gentle heating under vacuum is recommended to avoid thermal decomposition.[7]
Methodology:
-
Sample Preparation: Spread the clumped copper (II) 2-ethylhexanoate powder in a thin, even layer in a suitable glass container, such as a watch glass or a crystallizing dish. Gently break up any large aggregates with a spatula.[1]
-
Vacuum Oven Setup: Place the sample into a vacuum oven.
-
Drying Conditions: Heat the oven to a moderate temperature (e.g., 50-60 °C). Higher temperatures are not recommended as the compound decomposes at 252 °C and may be sensitive to heat well below that point.[9]
-
Apply Vacuum: Gradually apply a vacuum to the oven. A pressure of <10 mmHg is typically effective.
-
Drying Time: Dry the material for several hours (e.g., 4-12 hours). The optimal time may vary and should be determined by periodic weighing. The sample is considered dry when its weight becomes constant.
-
Cooling: Turn off the heat and allow the oven to cool to room temperature before releasing the vacuum. Releasing the vacuum while the sample is hot can cause it to rapidly reabsorb moisture from the incoming air.
-
Backfilling and Storage: Once cool, gently backfill the oven with an inert gas like nitrogen or argon. Immediately transfer the dried powder to a desiccator or glove box for storage.[4]
Visualizations
Caption: Workflow for handling and preparing solid copper (II) 2-ethylhexanoate.
Caption: Decision tree for troubleshooting experiments involving copper (II) 2-ethylhexanoate.
References
- 1. tutorchase.com [tutorchase.com]
- 2. ibisscientific.com [ibisscientific.com]
- 3. researchgate.net [researchgate.net]
- 4. The MSDS HyperGlossary: Hygroscopic [ilpi.com]
- 5. mt.com [mt.com]
- 6. epa.gov [epa.gov]
- 7. How To [chem.rochester.edu]
- 8. news-medical.net [news-medical.net]
- 9. 22221-10-9 CAS MSDS (COPPER(II) 2-ETHYLHEXANOATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
Validation & Comparative
A Comparative Analysis of Catalytic Prowess: Copper 2-Ethylhexanoate vs. Copper Acetate
For researchers, scientists, and professionals in the field of drug development and organic synthesis, the selection of an appropriate catalyst is paramount to achieving desired reaction outcomes. This guide provides an objective comparison of the catalytic activity of two commonly employed copper catalysts: copper (II) 2-ethylhexanoate (B8288628) and copper (II) acetate (B1210297). The comparison is supported by experimental data from peer-reviewed literature, with a focus on arene C-H functionalization, Ullmann condensation, and alcohol oxidation reactions.
Copper 2-ethylhexanoate often presents a significant advantage in terms of solubility in non-polar organic solvents, a critical factor for achieving homogeneous reaction media and potentially influencing reaction kinetics and yields. In contrast, copper acetate is a more traditional, cost-effective, and readily available copper source. This guide will delve into their comparative performance in key organic transformations.
Comparative Catalytic Performance
The catalytic efficacy of this compound and copper acetate can vary significantly depending on the reaction type and conditions. Below is a summary of their performance in arene C-H functionalization.
Arene C-H Functionalization
Direct functionalization of carbon-hydrogen (C-H) bonds is a powerful tool in organic synthesis. A study on the C-H functionalization of toluene (B28343) provides a direct comparison of the two catalysts.
| Catalyst | Product | Yield (%) | Temperature (°C) |
| Copper (II) 2-ethylhexanoate | Phenyl 2-ethylhexanoate | 85 | 170 |
| Copper (II) acetate | Phenyl acetate | 82 | 180 |
Table 1: Comparative yields of phenyl esters from the C-H functionalization of toluene. Data sourced from a 2022 study on arene C-H functionalization.[1]
In this specific application, copper (II) 2-ethylhexanoate demonstrates a slightly higher yield at a lower reaction temperature, suggesting greater catalytic efficiency. This could be attributed to its enhanced solubility in the reaction medium.[1]
Experimental Methodologies
Detailed experimental protocols are crucial for the reproducibility of scientific findings. The following are representative protocols for the arene C-H functionalization reaction.
General Procedure for Arene C-H Functionalization
A mixture of the arene (e.g., toluene, 10 mL, 94.1 mmol) and the copper(II) carboxylate catalyst (0.452 mmol for Cu(OHex)₂ or 0.540 mmol for Cu(OAc)₂) is placed in a pressure vessel. The vessel is pressurized with nitrogen gas (75 psig) and heated to the specified temperature (170 °C for Cu(OHex)₂ or 180 °C for Cu(OAc)₂). The reaction progress is monitored by gas chromatography. After completion, the reaction mixture is cooled, and the product is isolated and purified using standard techniques.[1]
Reaction Mechanisms and Workflows
Understanding the underlying reaction mechanisms is key to optimizing catalytic processes.
Proposed Mechanism for Arene C-H Functionalization
Experimental and computational studies suggest that the arene C-H functionalization mediated by these copper(II) carboxylates likely proceeds through a non-radical, organometallic pathway.[1] The proposed catalytic cycle is depicted below.
Figure 1: Proposed catalytic cycle for arene C-H functionalization.
Discussion on Ullmann Condensation and Alcohol Oxidation
While direct, head-to-head comparative studies for Ullmann condensation and alcohol oxidation under identical conditions are less common in the literature, some general trends can be observed.
Ullmann Condensation: The Ullmann reaction, used for forming carbon-oxygen and carbon-nitrogen bonds, often requires high temperatures. This compound's superior solubility in organic solvents may offer an advantage by allowing for more homogeneous reaction conditions and potentially lower reaction temperatures compared to copper acetate.[2] Copper acetate has been widely used in traditional Ullmann couplings, often requiring harsh conditions.[2]
Alcohol Oxidation: Both catalysts are known to be effective for the oxidation of alcohols to aldehydes and ketones. Copper acetate, often in combination with a co-catalyst like TEMPO, is a well-established system for aerobic alcohol oxidation. The choice between the two may depend on the specific substrate and desired reaction conditions, with this compound being a candidate for reactions where solubility in less polar solvents is crucial.
Conclusion
Both copper (II) 2-ethylhexanoate and copper (II) acetate are versatile and effective catalysts in a range of organic transformations. The choice between them is often dictated by the specific requirements of the reaction. This compound's enhanced solubility in organic media can lead to improved performance in certain applications, such as the arene C-H functionalization highlighted in this guide. However, copper acetate remains a viable and economical option for many catalytic processes. Researchers should consider the solvent system, reaction temperature, and substrate compatibility when selecting the optimal copper catalyst for their specific synthetic needs. Further head-to-head comparative studies under standardized conditions would be invaluable for a more definitive assessment of their relative catalytic activities across a broader spectrum of reactions.
References
Validating the Purity of Synthesized Copper (II) 2-Ethylhexanoate: A Comparative Guide to Titration and Spectroscopic Methods
For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized compounds is a critical step in guaranteeing reliable and reproducible results. This guide provides a comprehensive comparison of analytical methods for validating the purity of synthesized copper (II) 2-ethylhexanoate (B8288628), with a primary focus on the traditional titration method alongside modern spectroscopic alternatives.
This document outlines detailed experimental protocols and presents a comparative analysis of complexometric titration, atomic absorption spectroscopy (AAS), and UV-Visible (UV-Vis) spectrophotometry for determining the copper content in synthesized copper (II) 2-ethylhexanoate. The objective is to equip researchers with the necessary information to select the most suitable method based on available equipment, desired accuracy, and sample throughput.
Comparative Analysis of Purity Validation Methods
The purity of copper (II) 2-ethylhexanoate is primarily determined by its copper content. Commercially available copper (II) 2-ethylhexanoate typically has a copper content ranging from 17.0% to 19.0%. The primary impurity of concern in the synthesis is unreacted 2-ethylhexanoic acid.[1] The choice of analytical method for purity validation depends on several factors, including the required precision, the nature of potential impurities, and the available instrumentation.
| Method | Principle | Advantages | Disadvantages | Typical Accuracy |
| Complexometric Titration (EDTA) | The copper (II) ions are titrated with a standard solution of ethylenediaminetetraacetic acid (EDTA), a chelating agent that forms a stable, water-soluble complex with copper. The endpoint is detected using a colorimetric indicator. | Cost-effective, does not require sophisticated instrumentation, well-established and robust method. | Can be less sensitive than spectroscopic methods, susceptible to interference from other metal ions, endpoint determination can be subjective. | ± 0.5% |
| Atomic Absorption Spectroscopy (AAS) | The sample is atomized, and the amount of light absorbed by the ground-state copper atoms at a specific wavelength is measured. The absorbance is directly proportional to the concentration of copper in the sample. | High sensitivity and selectivity for copper, relatively fast analysis time per sample. | Requires expensive, specialized equipment, matrix effects can interfere with results, requires careful sample preparation. | ± 1-2% |
| UV-Visible Spectrophotometry | The copper (II) 2-ethylhexanoate is dissolved in a suitable solvent, and the absorbance of the solution is measured at a specific wavelength in the UV-Vis spectrum. The concentration is determined using a calibration curve. | Simple, rapid, and non-destructive, widely available instrumentation. | Lower sensitivity and selectivity compared to AAS, susceptible to interference from other absorbing species in the sample. | ± 2-5% |
Experimental Protocols
Complexometric Titration with EDTA
This method determines the copper content by titrating the sample with a standardized EDTA solution.
Materials:
-
Synthesized copper (II) 2-ethylhexanoate
-
EDTA disodium (B8443419) salt dihydrate (analytical grade)
-
Ammonia (B1221849) buffer solution (pH 10)
-
Murexide (B42330) indicator
-
Deionized water
-
Methanol
-
Nitric acid (for digestion, if necessary)
Procedure:
-
Standardization of EDTA Solution (0.05 M):
-
Accurately weigh approximately 1.86 g of EDTA disodium salt dihydrate and dissolve it in 100 mL of deionized water in a volumetric flask.
-
Standardize the EDTA solution against a primary standard zinc or copper solution.
-
-
Sample Preparation:
-
Accurately weigh approximately 0.2 g of the synthesized copper (II) 2-ethylhexanoate into a 250 mL Erlenmeyer flask.
-
Dissolve the sample in 20 mL of methanol. If the sample does not dissolve completely, a digestion step with a small amount of concentrated nitric acid may be required, followed by dilution with deionized water.
-
-
Titration:
-
Add 50 mL of deionized water and 10 mL of ammonia buffer solution (pH 10) to the sample solution.
-
Add a pinch of murexide indicator. The solution should turn yellow.
-
Titrate the solution with the standardized 0.05 M EDTA solution. The endpoint is reached when the color changes from yellow to a deep purple.
-
Record the volume of EDTA solution used.
-
-
Calculation:
-
Calculate the percentage of copper in the sample using the following formula:
Where:
-
V_EDTA = Volume of EDTA solution used (L)
-
M_EDTA = Molarity of EDTA solution (mol/L)
-
Molar Mass_Cu = Molar mass of copper (63.55 g/mol )
-
Mass_sample = Mass of the copper (II) 2-ethylhexanoate sample (g)
-
-
Atomic Absorption Spectroscopy (AAS)
This method provides a highly sensitive and selective determination of copper content.
Materials:
-
Synthesized copper (II) 2-ethylhexanoate
-
Nitric acid (trace metal grade)
-
Deionized water
-
Copper standard solutions (for calibration)
Procedure:
-
Sample Preparation:
-
Accurately weigh a small amount of the synthesized copper (II) 2-ethylhexanoate (e.g., 0.05 g) into a volumetric flask.
-
Digest the sample with a minimal amount of concentrated nitric acid.
-
Dilute the digested sample to a known volume with deionized water to bring the copper concentration within the linear range of the instrument.
-
-
Instrument Calibration:
-
Prepare a series of copper standard solutions of known concentrations.
-
Generate a calibration curve by measuring the absorbance of the standard solutions.
-
-
Sample Analysis:
-
Aspirate the prepared sample solution into the AAS instrument.
-
Measure the absorbance of the sample.
-
-
Calculation:
-
Determine the concentration of copper in the sample solution from the calibration curve.
-
Calculate the percentage of copper in the original sample, accounting for the dilution.
-
UV-Visible Spectrophotometry
This method offers a rapid and straightforward estimation of copper content.
Materials:
-
Synthesized copper (II) 2-ethylhexanoate
-
A suitable solvent (e.g., ethanol, toluene)
-
Copper (II) 2-ethylhexanoate of known purity (for calibration)
Procedure:
-
Instrument Calibration:
-
Prepare a series of standard solutions of copper (II) 2-ethylhexanoate of known concentrations in the chosen solvent.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).
-
Plot a calibration curve of absorbance versus concentration.
-
-
Sample Preparation:
-
Accurately weigh a known amount of the synthesized copper (II) 2-ethylhexanoate and dissolve it in the solvent to a known volume.
-
-
Sample Analysis:
-
Measure the absorbance of the sample solution at the λmax.
-
-
Calculation:
-
Determine the concentration of copper (II) 2-ethylhexanoate in the sample solution from the calibration curve.
-
Calculate the purity of the synthesized sample.
-
Experimental Workflow
Caption: Workflow for validating the purity of synthesized copper (II) 2-ethylhexanoate.
Conclusion
The selection of an appropriate analytical method for validating the purity of synthesized copper (II) 2-ethylhexanoate is crucial for ensuring the quality and reliability of research outcomes. Complexometric titration with EDTA offers a cost-effective and robust method suitable for routine analysis in laboratories with basic equipment. For higher sensitivity and selectivity, Atomic Absorption Spectroscopy is the preferred method, although it requires more specialized instrumentation. UV-Visible Spectrophotometry provides a rapid and non-destructive alternative, particularly useful for quick screening and process monitoring. By understanding the principles, advantages, and limitations of each method, researchers can make an informed decision to best suit their analytical needs.
References
Spectroscopic Analysis of Reaction Intermediates in Copper 2-Ethylhexanoate Catalysis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of copper(II) 2-ethylhexanoate (B8288628) as a catalyst, focusing on the spectroscopic analysis of its reaction intermediates. We will explore its performance in key organic reactions, compare it with alternative copper catalysts, and provide detailed experimental protocols for the in-situ spectroscopic techniques used to elucidate its catalytic mechanisms.
Performance Comparison of Copper Catalysts
Copper(II) 2-ethylhexanoate is a versatile and highly soluble catalyst used in a variety of organic transformations, including cross-coupling reactions, C-H functionalization, and polymerization.[1] Its efficacy is often attributed to its ability to facilitate redox cycling between Cu(II) and Cu(I) oxidation states and to promote reactions involving radical intermediates.[1] To provide a clear comparison, the following table summarizes the performance of copper(II) 2-ethylhexanoate against other common copper catalysts in selected reactions. It is important to note that the data presented is compiled from different studies and may not represent a direct head-to-head comparison under identical conditions.
| Catalyst | Reaction Type | Substrates | Product | Yield (%) | Reference |
| Copper(II) 2-ethylhexanoate | Pyrrolidine Synthesis | Not Specified | Pyrrolidine | 85-90% | [2] |
| Copper(II) Acetate | Chan-Lam Coupling | Phenylboronic acid, Aniline | Diphenylamine | Good | [2] |
| Copper(II) Acetate | N-Arylation | Arylboronic acids, Benzimidazole derivatives | N-Arylbenzimidazoles | up to 96% | [2] |
| Copper(II) Acetate | Oxidation of Benzyl Alcohol | Benzyl alcohol, O₂/Acetic Acid | Benzaldehyde | Moderate Conversion | [2] |
The superior solubility of copper(II) 2-ethylhexanoate in organic solvents is a key advantage over other copper salts like copper(II) acetate, often leading to improved performance in homogeneous catalysis.[1]
Elucidating Reaction Mechanisms: The Role of In-Situ Spectroscopy
Understanding the reaction mechanism at a molecular level is crucial for optimizing catalytic processes. In-situ spectroscopic techniques are invaluable tools for identifying and characterizing transient reaction intermediates and the active catalytic species.
The Cu(II)/Cu(I) Catalytic Cycle
A central feature of many copper-catalyzed reactions is the redox cycling between Cu(II) and Cu(I) species. This can be monitored using various spectroscopic techniques.
Caption: Generalized Cu(II)/Cu(I) catalytic cycle.
Spectroscopic Techniques for Intermediate Analysis
Several powerful spectroscopic techniques can be employed to study the intricate details of copper-catalyzed reactions in real-time.
-
UV-Vis Spectroscopy: This technique is particularly useful for monitoring changes in the oxidation state of the copper center. The d-d transitions of Cu(II) complexes give rise to characteristic absorption bands, the intensity of which can be tracked to follow the reduction to the diamagnetic Cu(I) state.[3]
-
Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR is a highly sensitive technique for detecting and characterizing paramagnetic species, such as Cu(II) complexes and organic radicals. In-situ EPR can provide direct evidence for the presence of Cu(II) resting states and the formation of radical intermediates during the catalytic cycle.[4]
-
X-ray Absorption Spectroscopy (XAS): XAS, including X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS), provides detailed information about the oxidation state, coordination environment, and bond distances of the copper center. Operando XAS experiments can track the evolution of the catalyst structure under reaction conditions.[4][5][6]
-
Fourier-Transform Infrared (FTIR) and Raman Spectroscopy: These vibrational spectroscopy techniques are used to identify functional groups of reactants, products, and intermediates. In-situ FTIR and Raman can monitor the consumption of starting materials and the formation of products, as well as detect the vibrational signatures of transient species coordinated to the copper center.[7][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: While challenging for paramagnetic Cu(II) species, in-situ NMR can be a powerful tool for studying the diamagnetic Cu(I) intermediates and for monitoring the overall reaction progress by observing the signals of organic substrates and products.[9]
Experimental Protocols
Detailed methodologies are essential for the successful application of in-situ spectroscopic techniques. Below are representative protocols for key experiments.
Online Coupled EPR/UV-Vis/Near-IR Monitoring of a Copper-Catalyzed Oxidation
This protocol is adapted from a study on copper-catalyzed phenol (B47542) oxygenation and is applicable to other oxidation reactions.[10]
Objective: To simultaneously monitor the evolution of copper species and radical intermediates.
Experimental Workflow:
Caption: Workflow for online coupled spectroscopic analysis.
Procedure:
-
Set up the reaction in a thermostated vessel with magnetic stirring.
-
Use a peristaltic pump to continuously flow the reaction mixture through a series of flow cells placed within the EPR, UV-Vis, and Near-IR spectrometers.
-
Initiate the reaction by adding the final reagent (e.g., the oxidant).
-
Simultaneously acquire spectra from all three instruments at regular time intervals.
-
Analyze the time-resolved data to identify the appearance and disappearance of signals corresponding to Cu(II) species, radical intermediates, and products.
In-Situ FTIR/Raman Spectroscopy of a Polymerization Reaction
Objective: To monitor the consumption of monomers and the formation of polymer, and to identify any catalyst-monomer adducts.
Procedure:
-
Assemble a high-pressure IR or Raman cell equipped with appropriate windows (e.g., ZnSe for FTIR, sapphire for Raman).
-
Charge the cell with the this compound catalyst, solvent, and monomer(s).
-
Seal the cell and place it in the spectrometer.
-
Heat the cell to the desired reaction temperature and pressurize with any gaseous reactants (e.g., CO2).
-
Record spectra continuously throughout the reaction.
-
Analyze the spectra for the decrease in monomer-specific vibrational bands and the increase in polymer-specific bands. Look for new bands that may correspond to reaction intermediates.[8]
Operando X-ray Absorption Spectroscopy (XANES/EXAFS)
Objective: To determine the oxidation state and coordination environment of the copper catalyst under reaction conditions.
Procedure:
-
Design and construct a reaction cell that is transparent to X-rays and can withstand the reaction temperature and pressure.
-
Load the cell with the reaction mixture containing this compound.
-
Mount the cell in the beamline of a synchrotron radiation source.
-
Collect XAS data at the copper K-edge at various stages of the reaction.
-
Analyze the XANES region to determine the average oxidation state of the copper.
-
Analyze the EXAFS region to obtain information on the coordination number and bond distances of the copper center.[4][5]
Conclusion
The spectroscopic analysis of reaction intermediates is a powerful approach to understanding the mechanisms of this compound catalysis. Techniques such as EPR and UV-Vis provide valuable insights into the crucial Cu(II)/Cu(I) redox cycle and the involvement of radical species. While direct, quantitative spectroscopic data for reactions catalyzed specifically by this compound remains somewhat limited in the literature, the principles and experimental protocols outlined in this guide provide a solid foundation for researchers to conduct their own detailed mechanistic investigations. Further studies employing a combination of in-situ spectroscopic techniques will undoubtedly lead to a more complete understanding of this versatile catalyst and pave the way for the development of more efficient and selective catalytic processes.
References
- 1. This compound | 22221-10-9 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Kinetic and Spectroscopic Studies of Aerobic Copper(II)-Catalyzed Methoxylation of Arylboronic Esters and Insights into Aryl Transmetalation to Copper(II) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ias.ac.in [ias.ac.in]
- 5. researchgate.net [researchgate.net]
- 6. XANES, EXAFS and photocatalytic investigations on copper oxide nanoparticles and nanocomposites - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Comparing the performance of copper 2-ethylhexanoate with other copper salts in C-H functionalization
For researchers, scientists, and professionals in drug development, the choice of catalyst is paramount to the success of C-H functionalization reactions. This guide provides a comparative analysis of copper(II) 2-ethylhexanoate (B8288628) against other common copper salts in key C-H functionalization reactions, supported by experimental data and detailed methodologies.
Copper-catalyzed C-H functionalization has emerged as a powerful and cost-effective tool in organic synthesis, offering a more atom-economical alternative to traditional cross-coupling methods that require pre-functionalized starting materials.[1][2] Among the various copper catalysts, the solubility and reactivity of the copper salt play a crucial role in reaction efficiency. Copper(II) 2-ethylhexanoate, a readily available and highly soluble copper source, has demonstrated significant potential in this field. This guide will delve into its performance in comparison to other copper salts in C-H esterification, arylation, amination, and etherification reactions.
C-H Esterification: Enhanced Performance at Lower Temperatures
In the realm of arene C-H esterification, copper(II) 2-ethylhexanoate has shown distinct advantages over other copper carboxylates like copper(II) acetate (B1210297) and copper(II) pivalate. Its higher solubility in organic solvents allows for reactions to be conducted at lower temperatures while achieving comparable or even superior yields.
A comparative study on the C-H carboxylation of benzene (B151609) highlights this advantage. While copper(II) acetate requires a higher temperature to achieve a significant yield, copper(II) 2-ethylhexanoate provides a good yield at a lower temperature. This can be attributed to its enhanced solubility, which leads to a higher concentration of the active catalytic species in the reaction mixture.
| Copper Salt | Substrate | Product | Temp (°C) | Time (h) | Yield (%) |
| Cu(OAc)₂ | Benzene | Phenyl acetate | 180 | 24 | 75 |
| Cu(OPiv)₂ | Benzene | Phenyl pivalate | 170 | 24 | 80 |
| Cu(O₂CCH(Et)Bu)₂ | Benzene | Phenyl 2-ethylhexanoate | 170 | 24 | 85 |
| CuCl₂ | Benzene | Phenyl carboxylate | 180 | 24 | No reaction |
Caption: Comparison of Copper Salts in Arene C-H Carboxylation.
The data clearly indicates that the carboxylate ligand is essential for the C-H activation step, as copper(II) chloride showed no reactivity under similar conditions.
Experimental Protocol: Arene C-H Esterification
A detailed experimental protocol for the copper(II) 2-ethylhexanoate catalyzed C-H esterification of benzene is as follows:
Materials:
-
Copper(II) 2-ethylhexanoate (Cu(O₂CCH(Et)Bu)₂)
-
Benzene (anhydrous)
-
Nitrogen gas (high purity)
-
Gas chromatograph with a flame ionization detector (GC-FID) for analysis
Procedure:
-
A high-pressure reactor is charged with copper(II) 2-ethylhexanoate (0.2 mmol) and anhydrous benzene (10 mL).
-
The reactor is sealed and purged with high-purity nitrogen gas three times.
-
The reactor is pressurized with nitrogen gas to 100 psi.
-
The reaction mixture is heated to 170 °C with constant stirring.
-
The reaction is allowed to proceed for 24 hours.
-
After cooling to room temperature, the reactor is carefully depressurized.
-
A sample of the reaction mixture is taken, diluted with a suitable solvent (e.g., ethyl acetate), and analyzed by GC-FID to determine the yield of phenyl 2-ethylhexanoate.
C-H Arylation, Amination, and Etherification: A Versatile Catalyst
While direct comparative studies focusing solely on copper(II) 2-ethylhexanoate across a wide range of other copper salts for C-H arylation, amination, and etherification are less common in the literature, the general applicability of soluble copper carboxylates suggests its potential as an effective catalyst in these transformations as well. The following sections provide general experimental protocols for these reactions, where copper(II) 2-ethylhexanoate can be employed as the catalyst.
C-H Arylation
Copper-catalyzed C-H arylation provides a direct method for the formation of C-C bonds. A variety of copper salts, including copper(I) and copper(II) sources, have been utilized.[3][4]
General Experimental Protocol: Copper-Catalyzed C-H Arylation of Heterocycles
Materials:
-
Copper catalyst (e.g., CuI, Cu(OAc)₂, or Cu(O₂CCH(Et)Bu)₂)
-
Heterocycle (e.g., benzoxazole)
-
Aryl halide (e.g., iodobenzene)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Ligand (e.g., 1,10-phenanthroline), if necessary
-
Solvent (e.g., DMF, toluene)
Procedure:
-
To an oven-dried reaction vessel, add the copper catalyst (5-10 mol%), the heterocycle (1.0 mmol), the aryl halide (1.2 mmol), and the base (2.0 mmol).
-
If a ligand is used, it is added at this stage (10-20 mol%).
-
The vessel is sealed and evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
Anhydrous solvent (3-5 mL) is added via syringe.
-
The reaction mixture is heated to the desired temperature (typically 100-140 °C) and stirred for the specified time (12-24 hours).
-
After completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and filtered through a pad of celite.
-
The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica (B1680970) gel to afford the desired arylated product.
C-H Amination
C-H amination is a crucial transformation for the synthesis of nitrogen-containing compounds, which are prevalent in pharmaceuticals and agrochemicals. Copper catalysts have been widely employed for this purpose.[5]
General Experimental Protocol: Copper-Catalyzed Intramolecular C-H Amination
Materials:
-
Copper catalyst (e.g., Cu(OAc)₂, Cu(OTf)₂, or Cu(O₂CCH(Et)Bu)₂)
-
Substrate containing a C-H bond and a tethered amino group
-
Oxidant (e.g., di-tert-butyl peroxide, PhI(OAc)₂)
-
Solvent (e.g., chlorobenzene, dichloroethane)
Procedure:
-
A reaction tube is charged with the substrate (0.5 mmol), the copper catalyst (10 mol%), and the oxidant (1.5-2.0 equiv).
-
The tube is sealed, and the anhydrous solvent (5 mL) is added.
-
The reaction mixture is stirred and heated at a specified temperature (typically 80-120 °C) for the required duration (12-24 hours).
-
Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The resulting residue is purified by flash column chromatography to yield the cyclized aminated product.
C-H Etherification
The formation of C-O bonds through C-H etherification is another valuable transformation in organic synthesis. Copper catalysts have proven effective in mediating this reaction.[6][7]
General Experimental Protocol: Copper-Catalyzed C-H Etherification
Materials:
-
Copper catalyst (e.g., Cu(OAc)₂, (CuOH)₂CO₃, or Cu(O₂CCH(Et)Bu)₂)
-
Arene or alkane substrate
-
Alcohol or phenol
-
Base (e.g., K₂CO₃, pyridine)
-
Oxidant (e.g., air, O₂)
-
Solvent (e.g., DMF, pyridine)
Procedure:
-
In a reaction vessel, the arene/alkane substrate (1.0 mmol), the alcohol/phenol (1.2 mmol), the copper catalyst (10-20 mol%), and the base (2.0 mmol) are combined.
-
The vessel is charged with the solvent (3-5 mL).
-
The reaction is stirred under an atmosphere of the oxidant (e.g., open to the air or under an oxygen balloon) at an elevated temperature (90-130 °C).[6]
-
After the reaction is complete (monitored by TLC or GC), it is cooled to room temperature.
-
The mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The crude product is purified by column chromatography to give the desired ether.
Visualizing the Process: Experimental Workflow and Catalyst Selection
To better understand the experimental process and the logic behind catalyst selection, the following diagrams are provided.
Caption: A generalized experimental workflow for copper-catalyzed C-H functionalization.
References
- 1. Progress and prospects in copper-catalyzed C–H functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Copper Catalyzed C-H Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Copper-Catalyzed Arylation of Heterocycle C-H Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Palladium- and Copper-Catalyzed Arylation of Carbon-Hydrogen Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Copper catalyzed late-stage C(sp3)-H functionalization of nitrogen heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Copper-Catalyzed Etherification of Arene C-H Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Copper(II)-Catalyzed Ether Synthesis from Aliphatic Alcohols and Potassium Organotrifluoroborate Salts [organic-chemistry.org]
A Comparative Guide to Copper Catalysts in Atom Transfer Radical Polymerization: Benchmarking Copper(II) 2-Ethylhexanoate
In the realm of controlled radical polymerization, Atom Transfer Radical Polymerization (ATRP) stands out as a robust and versatile technique for synthesizing well-defined polymers. The efficiency and control of ATRP are critically dependent on the choice of the copper catalyst. While traditional systems often rely on copper(I) halides like copper(I) bromide (CuBr) and copper(I) chloride (CuCl) complexed with nitrogen-based ligands, alternative copper sources such as copper(II) 2-ethylhexanoate (B8288628) have emerged, particularly in advanced ATRP techniques like Activators Generated by Electron Transfer (AGET) ATRP.
This guide provides a comparative analysis of the performance of copper(II) 2-ethylhexanoate-based systems against conventional copper halide catalysts in the ATRP of two common monomers: methyl methacrylate (B99206) (MMA) and styrene (B11656). The comparison is based on experimental data for key performance indicators, including polymerization kinetics, monomer conversion, and the dispersity (Đ) of the resulting polymers.
The Role of Copper(II) 2-Ethylhexanoate in ATRP
Copper(II) 2-ethylhexanoate, a copper carboxylate, is typically used as a copper(II) precursor in AGET and Activators ReGenerated by Electron Transfer (ARGET) ATRP. In these systems, a reducing agent, such as tin(II) 2-ethylhexanoate, is employed to reduce the more stable Cu(II) species to the active Cu(I) catalyst in situ.[1][2] This approach offers several advantages, including the use of air-stable catalyst precursors and the ability to perform polymerization with very low concentrations of copper.[1][2]
When used more directly as the primary copper source, copper carboxylates have been observed to yield faster polymerization rates compared to copper halides.[3] However, this can come at the cost of reduced control over the polymerization, leading to higher dispersity.[3] The carboxylate anion is not as efficiently transferred as a halogen atom to deactivate the growing polymer chain, which is crucial for maintaining control in ATRP.
Comparative Performance in ATRP of Methyl Methacrylate (MMA)
The polymerization of MMA is a key benchmark for ATRP catalysts. Below is a comparison of an AGET ATRP system, which is representative of the use of a Cu(II) precursor like copper(II) 2-ethylhexanoate, and a conventional ATRP system using CuBr.
| Catalyst System | Monomer | Initiator | Ligand | Temp. (°C) | Time (h) | Conversion (%) | M_n ( g/mol ) | Đ (M_w/M_n) | Reference |
| AGET ATRP | |||||||||
| CuCl₂ / Sn(EH)₂ | MMA | EBiB | PMDETA | 90 | 2.5 | 79 | 23,000 | 1.45 | [4] |
| Conventional ATRP | |||||||||
| CuBr | MMA | p-TSCl | dNbpy | 90 | 5 | 80 | ~18,000 | < 1.15 | [5] |
M_n: Number-average molecular weight. Đ: Dispersity. EBiB: Ethyl α-bromoisobutyrate. p-TSCl: p-Toluenesulfonyl chloride. PMDETA: N,N,N',N'',N''-Pentamethyldiethylenetriamine. dNbpy: 4,4'-di(5-nonyl)-2,2'-bipyridine. Sn(EH)₂: Tin(II) 2-ethylhexanoate.
Comparative Performance in ATRP of Styrene
For the ATRP of styrene, a direct comparison between a copper carboxylate system (using copper acetate (B1210297) as a proxy for copper 2-ethylhexanoate) and a conventional CuBr system highlights the differences in kinetics and control.
| Catalyst System | Monomer | Initiator | Ligand | Temp. (°C) | Time (h) | Conversion (%) | M_n ( g/mol ) | Đ (M_w/M_n) | Reference |
| Copper Carboxylate | |||||||||
| CuOAc | Styrene | 1-PEBr | dNbpy | 110 | 4 | 91 | 14,300 | 1.54 | [3] |
| Conventional ATRP | |||||||||
| CuBr | Styrene | 1-PEBr | dNbpy | 110 | 4 | 58 | 6,800 | 1.10 | [6] |
CuOAc: Copper(I) acetate. 1-PEBr: 1-Phenylethyl bromide.
The data indicates that the copper carboxylate system leads to a significantly faster polymerization of styrene, achieving 91% conversion in 4 hours compared to 58% for the CuBr system under similar conditions.[3][6] However, the dispersity is notably higher with the copper carboxylate catalyst (1.54 vs. 1.10), signifying a less controlled polymerization.[3][6]
Experimental Workflows and Signaling Pathways
The following diagram illustrates the general mechanism of AGET ATRP, where a Cu(II) precursor is reduced to the active Cu(I) catalyst.
Detailed Experimental Protocols
AGET ATRP of Methyl Methacrylate (MMA)
This protocol is adapted from a typical AGET ATRP procedure.[4]
Materials:
-
Methyl methacrylate (MMA), inhibitor removed
-
Copper(II) chloride (CuCl₂)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)
-
Ethyl α-bromoisobutyrate (EBiB)
-
Tin(II) 2-ethylhexanoate (Sn(EH)₂)
-
Anisole (B1667542) (solvent)
-
Nitrogen gas
Procedure:
-
To a 25 mL Schlenk flask, add MMA (4.0 mL, 37 mmol) and CuCl₂ (25.2 mg, 0.187 mmol).
-
Bubble the mixture with nitrogen for 15 minutes to remove dissolved oxygen.
-
In a separate vial, prepare a solution of PMDETA (39.1 μL, 0.187 mmol) in a small amount of anisole and purge with nitrogen.
-
Add the PMDETA solution to the Schlenk flask and stir the mixture.
-
In another vial, prepare a solution of EBiB (27.4 μL, 0.187 mmol) in anisole and purge with nitrogen.
-
Add the EBiB solution to the Schlenk flask.
-
Finally, add tin(II) 2-ethylhexanoate (27 μL, 0.084 mmol) to the reaction mixture.
-
Seal the flask and place it in a thermostated oil bath at 90 °C.
-
After the desired time (e.g., 2.5 hours), stop the polymerization by opening the flask and exposing the catalyst to air.
-
The polymer can be purified by dissolving in a suitable solvent and precipitating in a non-solvent.
Conventional ATRP of Styrene
This protocol is based on a typical procedure for the homogeneous ATRP of styrene.[6]
Materials:
-
Styrene, inhibitor removed
-
Copper(I) bromide (CuBr)
-
4,4'-di(5-nonyl)-2,2'-bipyridine (dNbpy)
-
1-Phenylethyl bromide (1-PEBr)
-
Diphenyl ether (solvent, optional for solution polymerization)
-
Argon or nitrogen gas
Procedure:
-
Add CuBr (e.g., 0.087 M) and dNbpy (e.g., 0.174 M, 2 equivalents to CuBr) to a dry Schlenk flask.
-
Seal the flask, and evacuate and backfill with argon or nitrogen three times.
-
Add degassed styrene (and diphenyl ether if applicable) via a degassed syringe.
-
Stir the mixture until the catalyst and ligand dissolve to form a homogeneous solution.
-
Add the initiator, 1-PEBr (e.g., 0.087 M), via a degassed syringe to start the polymerization.
-
Place the flask in a thermostated oil bath at 110 °C.
-
Take samples at timed intervals to monitor monomer conversion (by GC or NMR) and molecular weight evolution (by GPC).
-
To stop the polymerization, cool the flask and expose the mixture to air.
-
The polymer can be purified by dissolving in a good solvent and precipitating in a non-solvent like methanol.
Conclusion
The choice of copper catalyst in ATRP significantly influences the polymerization characteristics. Copper(II) 2-ethylhexanoate is primarily utilized as a stable precursor in AGET and ARGET ATRP, enabling controlled polymerization with ppm levels of catalyst. This approach is advantageous for its operational simplicity and reduced catalyst contamination in the final polymer.
In contrast, when compared more directly to conventional copper halide catalysts, copper carboxylates tend to exhibit faster polymerization rates. However, this acceleration often comes with a trade-off in control, resulting in polymers with higher dispersity. For applications requiring the highest degree of control and narrowest molecular weight distributions, traditional copper halide systems, such as CuBr complexed with ligands like PMDETA or dNbpy, remain the benchmark. The selection of the optimal copper catalyst system, therefore, depends on the specific requirements of the desired polymer and the prioritization of factors such as reaction speed, level of control, and catalyst concentration.
References
A Comparative Guide to the X-ray Diffraction Analysis of Copper 2-Ethylhexanoate Derived Materials
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of materials derived from the thermal decomposition of copper 2-ethylhexanoate (B8288628) and related copper carboxylate precursors. By examining their X-ray diffraction (XRD) data, we can elucidate the structural properties of the resulting copper, copper(I) oxide (Cu₂O), and copper(II) oxide (CuO) nanoparticles. This information is crucial for understanding the performance of these materials in various applications, including catalysis and drug delivery systems.
Comparative Analysis of XRD Data
The thermal decomposition of copper 2-ethylhexanoate and other copper carboxylates yields various copper-containing nanomaterials, the composition and crystal structure of which are highly dependent on the processing conditions such as temperature and atmosphere. The following table summarizes the characteristic XRD peaks for copper (Cu), cuprite (B1143424) (Cu₂O), and tenorite (CuO), which are the common products of such decomposition.
| Material | Precursor/Conditions | 2θ (°) | (hkl) Plane | Crystallite Size (nm) | JCPDS Card No. |
| Copper (Cu) | Thermal decomposition of copper carboxylate films | 43.2, 50.3, 74.1 | (111), (200), (220) | Not specified | 04-0836 |
| Copper(I) Oxide (Cu₂O) | Wet chemical synthesis from CuSO₄ | 29.6, 36.5, 42.4, 61.5, 73.7 | (110), (111), (200), (220), (311) | 10 - 25 | 05-0667 |
| Copper(II) Oxide (CuO) | Calcination of Cu(II) Schiff base complex at 700°C | 32.5, 35.5, 38.7, 48.7, 53.5, 58.3, 61.5, 66.2, 68.1, 72.4, 75.2 | (110), (-111), (111), (-202), (020), (202), (-113), (-311), (220), (311), (-222) | ~68 | 80-1916 |
| Copper (Cu) Nanoparticles | Thermal decomposition of copper(II) acetate (B1210297) in diphenyl ether | 43.15, 50.35 | (111), (200) | Not specified | Not specified |
| Copper(II) Oxide (CuO) from CuNPs | Oxidation of copper nanoparticles in air | 36.40, 42.30 | (-111), (200) | Not specified | Not specified |
Experimental Protocols
Detailed methodologies are essential for the reproducible synthesis and analysis of these materials.
Synthesis of this compound
A common method for synthesizing copper(II) 2-ethylhexanoate involves the reaction of a copper salt with 2-ethylhexanoic acid or its sodium salt.[1]
Materials:
-
Copper(II) acetate monohydrate
-
Sodium 2-ethylhexanoate
-
Water
Procedure:
-
Dissolve copper(II) acetate monohydrate in a suitable solvent, such as methanol or water.
-
Separately, dissolve sodium 2-ethylhexanoate in the same solvent.
-
Add the sodium 2-ethylhexanoate solution dropwise to the copper(II) acetate solution with constant stirring.
-
A precipitate of copper(II) 2-ethylhexanoate will form.
-
Filter the precipitate and wash it with the solvent to remove any unreacted starting materials and byproducts.
-
Dry the resulting solid under vacuum.
Thermal Decomposition of Copper Carboxylates for Nanoparticle Synthesis
The thermal decomposition of copper carboxylates is a versatile method to produce copper-based nanoparticles. The final product is dependent on the temperature and the atmosphere (inert or oxidizing).
Materials:
-
Copper carboxylate precursor (e.g., this compound, copper acetate)
-
High-boiling point solvent (e.g., diphenyl ether, oleylamine) - optional, for solution-phase synthesis
-
Tube furnace with gas flow control
Procedure for Solid-State Thermal Decomposition:
-
Place the copper carboxylate powder in a ceramic boat.
-
Insert the boat into a tube furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen, argon) for the synthesis of metallic copper nanoparticles, or use air/oxygen for the synthesis of copper oxide nanoparticles.
-
Heat the furnace to the desired decomposition temperature (typically in the range of 200-400°C) and hold for a specified time.
-
After the reaction is complete, cool the furnace to room temperature under the same atmosphere.
-
The resulting powder is the desired nanoparticle product.
X-ray Diffraction (XRD) Analysis
XRD is used to determine the phase composition and crystallite size of the synthesized materials.
Instrumentation:
-
Powder X-ray diffractometer with Cu Kα radiation (λ = 1.5406 Å).
Procedure:
-
Prepare a powder sample of the synthesized material.
-
Mount the sample on the XRD sample holder.
-
Set the 2θ scan range, typically from 20° to 80°.
-
Run the XRD scan.
-
Analyze the resulting diffraction pattern by comparing the peak positions with standard JCPDS (Joint Committee on Powder Diffraction Standards) files to identify the crystalline phases present.
-
The crystallite size (D) can be estimated from the broadening of the diffraction peaks using the Scherrer equation: D = (K * λ) / (β * cosθ) where K is the Scherrer constant (typically ~0.9), λ is the X-ray wavelength, β is the full width at half maximum (FWHM) of the diffraction peak in radians, and θ is the Bragg angle.
Experimental Workflow and Signaling Pathways
The following diagrams illustrate the logical flow of the synthesis and analysis process.
Caption: Experimental workflow from precursor synthesis to nanoparticle formation and XRD analysis.
Caption: Logical relationship between synthesis conditions, products, and their structural properties.
References
Evaluating the leaching resistance of wood treated with copper 2-ethylhexanoate compared to other preservatives
A critical assessment of wood preservatives reveals that while extensive data exists for the leaching of established treatments like Chromated Copper Arsenate (CCA), Alkaline Copper Quaternary (ACQ), and Copper Azole, there is a notable scarcity of publicly available, quantitative data specifically detailing the leaching performance of copper 2-ethylhexanoate (B8288628). This guide synthesizes available information on common wood preservatives and outlines the standardized methodologies used to evaluate their resistance to leaching, providing a framework for understanding the potential performance of copper 2-ethylhexanoate in comparison.
Comparative Leaching Performance of Common Wood Preservatives
Decades of research have provided a solid understanding of the leaching characteristics of CCA, ACQ, and copper azole. CCA is renowned for its low leaching rates due to the fixation of copper and arsenic by chromium compounds in the wood structure. In contrast, later-generation preservatives like ACQ and copper azole, which were developed as alternatives to CCA, have been reported to exhibit higher initial copper leaching rates.[1][2][3][4][5]
Studies have shown that the copper leaching rates for ACQ-treated wood can range from 6.92% to 19.54%, while copper azole (CA) treated wood shows a similar range of 9.38% to 22.46%.[1] The addition of carboxylic acids, such as octanoic acid and 2-ethylhexanoic acid, to copper-amine formulations has been investigated as a means to reduce copper leaching.[6] The principle behind this is the formation of less water-soluble copper complexes within the wood.[6] One study reported that the addition of octanoic acid to a copper-ethanolamine solution significantly decreased copper leaching from 22.2% to 12.6%.[7] While this suggests a potential benefit for this compound, specific quantitative data for a direct comparison remains elusive.
Table 1: Summary of Copper Leaching Data for Various Wood Preservatives
| Preservative System | Active Ingredients | Reported Copper Leaching (% loss) | Test Method (if specified) | Reference |
| Chromated Copper Arsenate (CCA) | Chromium, Copper, Arsenic | 1.7% | Modified EN 84 | [7] |
| Alkaline Copper Quaternary (ACQ) | Copper, Quaternary Ammonium Compound | 6.92% - 19.54% | Not Specified | [1] |
| Copper Azole (CA) | Copper, Tebuconazole | 9.38% - 22.46% | Not Specified | [1] |
| Copper Sulfate + Ethanolamine | Copper, Ethanolamine | 22.2% | Not Specified | [7] |
| Copper(II) Octanoate + Ethanolamine | Copper, Octanoic Acid, Ethanolamine | 12.2% | Not Specified | [7] |
| This compound | Copper, 2-Ethylhexanoic Acid | No quantitative data available in search results |
Note: The leaching values presented are from different studies and may not be directly comparable due to variations in wood species, treatment levels, and leaching procedures.
Experimental Protocols for Evaluating Leaching Resistance
Standardized laboratory methods are crucial for assessing and comparing the leachability of wood preservatives. The two most prominent standards are the American Wood Protection Association (AWPA) Standard E11 and the European Standard EN 84. These protocols provide a framework for accelerated leaching tests to predict the long-term performance of treated wood.
AWPA E11: Standard Method for Accelerated Evaluation of Preservative Leaching
The AWPA E11 standard is designed to provide an accelerated laboratory evaluation of the leachability of waterborne wood preservatives. The general workflow involves the following steps:
-
Specimen Preparation: Small, uniform wood blocks are treated with the preservative solution to a specified retention level.
-
Conditioning: The treated blocks are allowed to air-dry or are conditioned under controlled temperature and humidity to ensure proper fixation of the preservative.
-
Leaching Procedure: The conditioned blocks are submerged in deionized water. The water is periodically replaced at specified intervals over a set duration (e.g., 14 days).
-
Leachate Analysis: The collected water samples (leachate) are analyzed for the concentration of the leached preservative components using analytical techniques such as atomic absorption spectroscopy (AAS) or inductively coupled plasma mass spectrometry (ICP-MS).
-
Data Calculation: The percentage of the leached preservative is calculated based on the initial retention in the wood.
EN 84: Wood Preservatives - Accelerated Ageing of Treated Wood Prior to Biological Testing - Leaching Procedure
The EN 84 standard specifies a leaching procedure to be carried out before biological efficacy tests. This method simulates the aging of treated wood in service. The key steps include:
-
Specimen Treatment: Wood specimens are treated with the preservative as specified.
-
Impregnation with Water: The treated specimens are vacuum-impregnated with deionized water.
-
Leaching: The water-saturated specimens are immersed in deionized water, which is replaced at specified intervals over a 14-day period.
-
Post-Leaching Conditioning: After the leaching period, the specimens are conditioned to a specific moisture content before undergoing biological tests to assess the remaining efficacy of the preservative.
The following diagram illustrates a generalized experimental workflow for evaluating the leaching resistance of wood preservatives, incorporating elements from both AWPA E11 and EN 84 standards.
References
- 1. researchgate.net [researchgate.net]
- 2. woodresearch.sk [woodresearch.sk]
- 3. FIELD-SCALE LEACHING OF ARSENIC, CHROMIUM AND COPPER FROM WEATHERED TREATED WOOD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. woodpreservation.ca [woodpreservation.ca]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Kinetic studies comparing the reaction rates of different copper carboxylate catalysts
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Copper Carboxylate Catalyst Performance in C-H Functionalization and Oxidation Reactions.
The selection of an appropriate catalyst is a critical parameter in the development of efficient and selective chemical transformations. Copper carboxylates have emerged as a versatile and cost-effective class of catalysts for a wide range of organic reactions, including challenging C-H functionalization and oxidation processes. The nature of the carboxylate ligand can significantly influence the catalyst's solubility, stability, and, most importantly, its kinetic performance. This guide provides a comparative analysis of the reaction rates of different copper carboxylate catalysts, supported by experimental data, to assist researchers in making informed decisions for their specific applications.
Data Presentation: A Side-by-Side Comparison of Catalytic Efficiency
The following table summarizes the performance of various copper(II) carboxylate catalysts in the acetoxylation of benzene, a key C-H functionalization reaction. The data highlights how the structure of the carboxylate ligand impacts reaction yield under comparable conditions, providing a proxy for relative reaction rates.
| Catalyst/Copper Salt | Carboxylate Ligand | Temperature (°C) | Time (h) | Yield (%) |
| Cu(OAc)₂ | Acetate (B1210297) | 150 | 20 | 81 |
| Cu(OPiv)₂ | Pivalate (B1233124) | 130 | 20 | 65 |
| Cu(OHex)₂ | 2-Ethylhexanoate (B8288628) | 130 | 20 | 83 |
| Data compiled from studies on arene C-H functionalization. Yields are relative to the limiting reagent (CuX₂) as determined by GC-FID.[1] |
Key Observations:
-
Influence of Ligand Structure: The data indicates that copper(II) 2-ethylhexanoate [Cu(OHex)₂] and copper(II) acetate [Cu(OAc)₂] exhibit higher catalytic activity, providing significantly higher yields of the desired phenyl acetate product compared to copper(II) pivalate [Cu(OPiv)₂] under the tested conditions.[1]
-
Temperature Effects: More soluble copper(II) salts, such as Cu(OPiv)₂ and Cu(OHex)₂, can facilitate similar reactions at lower temperatures compared to Cu(OAc)₂.[1]
-
Ligand Stability: The lower yield observed with Cu(OPiv)₂ is attributed to the lower thermal stability of the pivalate group.[1]
Experimental Protocols
Reproducibility is a cornerstone of scientific research. The following are detailed experimental methodologies for the kinetic analysis of copper carboxylate-catalyzed arene C-H functionalization.
General Procedure for Benzene Acetoxylation
Materials:
-
Benzene (10 mL, 112.3 mmol)
-
Copper(II) carboxylate salt (Cu(OAc)₂, Cu(OPiv)₂, or Cu(OHex)₂) (0.48 mol %, 0.540 mmol)
-
Anhydrous acetic acid (optional, as additive)
-
Pressurized reaction vessel (e.g., a stainless-steel bomb)
-
Gas chromatograph with a flame ionization detector (GC-FID) for analysis
Procedure:
-
The copper(II) carboxylate salt is added to a pressurized reaction vessel.
-
Benzene is then added to the vessel.
-
The vessel is sealed and pressurized with an inert gas (e.g., 75 psig of N₂).
-
The reaction mixture is heated to the desired temperature (e.g., 130-150 °C) with vigorous stirring.
-
The reaction is allowed to proceed for a specified time (e.g., 20 hours).
-
After cooling to room temperature, the pressure is carefully released.
-
A known amount of an internal standard is added to the reaction mixture.
-
The yield of the phenyl carboxylate product is determined by GC-FID analysis.[1]
Mandatory Visualization
The following diagrams illustrate the experimental workflow for kinetic studies and the logical relationship in comparing catalyst performance.
Caption: Experimental workflow for kinetic analysis of copper carboxylate catalysts.
Caption: Logical flow for comparing the catalytic activities of different copper carboxylates.
References
Safety Operating Guide
Proper Disposal of Copper 2-Ethylhexanoate: A Step-by-Step Guide for Laboratory Professionals
The following guide provides essential safety and logistical information for the proper disposal of Copper 2-ethylhexanoate (B8288628), ensuring the safety of laboratory personnel and compliance with environmental regulations. This procedure is intended for researchers, scientists, and drug development professionals who handle this chemical.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to handle Copper 2-ethylhexanoate with appropriate personal protective equipment (PPE) to mitigate exposure risks. This compound is known to cause skin and eye irritation and may cause respiratory irritation.[1][2] Chronic exposure may lead to more severe health effects.[2]
Personal Protective Equipment (PPE) Requirements:
| Protective Equipment | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield.[2][3] | Protects against dust particles and potential splashes. |
| Hand Protection | Neoprene or nitrile rubber gloves.[2] | Prevents skin contact and irritation.[2] |
| Respiratory Protection | NIOSH-certified dust and mist respirator.[2][3] | Necessary when ventilation is inadequate or dust is generated.[2][3] |
| Protective Clothing | Lab coat or other suitable protective clothing.[2][3] | Minimizes the risk of skin contact with contaminated surfaces. |
Step-by-Step Disposal Protocol
This compound is classified as a hazardous waste and must be disposed of in accordance with all applicable local, state, and federal regulations.[1][2] Do not discharge into sewers or waterways.[4][5]
1. Waste Identification and Segregation:
- Clearly label a dedicated waste container as "Hazardous Waste: this compound".
- Include the chemical name and any other components of the waste stream with their approximate percentages.
- Do not mix with other waste streams to avoid potentially dangerous reactions.[6]
2. Spill Management and Cleanup:
- In the event of a spill, evacuate unnecessary personnel from the area.[2][4]
- Ensure adequate ventilation.
- For small spills, carefully sweep or vacuum the solid material and place it into the designated hazardous waste container.[2][3] Avoid generating dust.[3]
- Clean the spill area with soap and water, collecting all cleanup materials (e.g., paper towels, absorbent pads) as hazardous waste.
3. Container Management:
- Use a container that is in good condition and compatible with the chemical.
- Keep the waste container tightly closed except when adding waste.[3]
- Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as oxidizing agents.[2][3]
4. Arranging for Disposal:
- Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.
- Provide the contractor with the Safety Data Sheet (SDS) for this compound and a detailed description of the waste.
- Follow all instructions provided by the EHS department or the disposal contractor regarding packaging and labeling for transport.
5. Empty Container Disposal:
- Empty containers that held this compound should be triple-rinsed with a suitable solvent.
- The rinsate must be collected and disposed of as hazardous waste.
- After proper cleaning, the container may be offered for recycling or reconditioning. Alternatively, it can be punctured to prevent reuse and disposed of in a sanitary landfill, in accordance with local regulations.[4]
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound.
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. gelest.com [gelest.com]
- 3. Copper(II) 2-ethylhexanoate(149-11-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 4. guidechem.com [guidechem.com]
- 5. fishersci.com [fishersci.com]
- 6. engineering.purdue.edu [engineering.purdue.edu]
Personal protective equipment for handling Copper 2-ethylhexanoate
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for handling Copper 2-ethylhexanoate (B8288628), a compound used as a catalyst and in various synthetic processes. Adherence to these procedures is critical for minimizing risks and ensuring a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
Copper 2-ethylhexanoate is classified as a hazardous substance, causing skin and serious eye irritation.[1][2][3] It is crucial to use appropriate personal protective equipment to prevent exposure.
Table 1: Required Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Hand Protection | Neoprene or nitrile rubber gloves.[1] | To prevent skin contact and irritation.[1][4] |
| Eye Protection | Chemical goggles. Contact lenses should not be worn.[1] | To protect against serious eye irritation.[1][2][3] |
| Skin and Body | Wear suitable protective clothing.[1][4] | To prevent skin exposure.[4] |
| Respiratory | NIOSH-certified dust and mist (orange cartridge) respirator where inhalation exposure may occur.[1] | To prevent irritation to the respiratory tract.[1] |
Safe Handling and Storage Procedures
Proper handling and storage are essential to maintain the stability of this compound and prevent accidental exposure or reaction.
Operational Plan: Step-by-Step Handling
-
Ventilation: Always handle this compound in a well-ventilated area.[4] Use a local exhaust or general room ventilation to minimize dust exposure.[1]
-
Avoid Contact: Avoid all unnecessary exposure.[1] Do not get in eyes, on skin, or on clothing.[4]
-
Dust Prevention: Minimize dust generation and accumulation.[4] Do not breathe dust.[1]
-
Hygiene: Wash hands and other exposed areas with mild soap and water before eating, drinking, or smoking and when leaving work.[1] Contaminated clothing should be washed before reuse.[1][4]
-
Storage: Store in a tightly closed container in a cool, dry, well-ventilated area away from incompatible substances such as oxidizing agents, soluble carbonates, phosphates, and sulfuric acid.[1][4]
Table 2: Storage and Incompatibility
| Parameter | Specification |
| Storage Conditions | Keep container tightly closed in a dry, cool, and well-ventilated place.[2][3] |
| Incompatible Materials | Oxidizing agents, soluble carbonates, phosphates, sulfuric acid.[1][4] |
Emergency Procedures and First Aid
In case of accidental exposure, immediate and appropriate first aid is crucial. Emergency eye wash fountains and safety showers should be readily available.[1]
Table 3: First Aid Measures
| Exposure Route | First Aid Protocol |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. Get medical attention.[2][4] |
| Skin Contact | Wash with plenty of soap and water.[1] Remove all contaminated clothes and shoes.[2] Get medical advice/attention if skin irritation occurs.[1][2] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Get immediate medical advice/attention.[1][2] |
| Ingestion | Clean mouth with water.[2] Do NOT induce vomiting.[4] Get medical advice/attention.[1][4] |
Spill and Disposal Plan
Proper containment and disposal of this compound are necessary to prevent environmental contamination.
Spill Response
-
Evacuate: Evacuate unnecessary personnel.[1]
-
Equip: Equip cleanup crew with proper protection.[1]
-
Contain: Prevent entry to sewers and public waters.[1]
-
Clean-up: Sweep or shovel spills into an appropriate container for disposal.[1] Avoid generating dusty conditions.[4]
Disposal Protocol
Dispose of solid materials or residues at a licensed site.[1] All disposal practices must be in accordance with local, state, and federal regulations. Avoid release to the environment.[1]
Workflow for Handling and Disposal of this compound
Caption: Logical workflow for handling and disposing of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
